molecular formula C9H9NOS B573456 1-(1,3-Benzothiazol-7-yl)ethanol CAS No. 181820-08-6

1-(1,3-Benzothiazol-7-yl)ethanol

Número de catálogo: B573456
Número CAS: 181820-08-6
Peso molecular: 179.237
Clave InChI: BDTPXCHYCQRKOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1,3-Benzothiazol-7-yl)ethanol is a chemical building block based on the privileged benzothiazole scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . Benzothiazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, serving as key scaffolds in the development of novel therapeutic agents . Researchers utilize this family of compounds to explore mechanisms in oncology, given their demonstrated potential to inhibit cancer cell proliferation and induce apoptosis in various cell lines, including human epidermoid carcinoma and non-small cell lung cancer . Beyond anticancer research, benzothiazole derivatives also show significant promise in anti-inflammatory studies, with some compounds shown to decrease the expression levels of key inflammatory cytokines such as IL-6 and TNF-α . Furthermore, their utility extends to antimicrobial and antifungal research, providing a core structure for developing new agents against resistant strains . The adaptability of the benzothiazole nucleus allows for interaction with diverse biological targets, including various enzymes and receptors, making it a versatile template for designing novel bioactive molecules and probing disease mechanisms .

Propiedades

Número CAS

181820-08-6

Fórmula molecular

C9H9NOS

Peso molecular

179.237

Nombre IUPAC

1-(1,3-benzothiazol-7-yl)ethanol

InChI

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-6,11H,1H3

Clave InChI

BDTPXCHYCQRKOH-UHFFFAOYSA-N

SMILES

CC(C1=C2C(=CC=C1)N=CS2)O

Sinónimos

7-Benzothiazolemethanol,alpha-methyl-(9CI)

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(1,3-Benzothiazol-7-yl)ethanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzothiazole core is universally recognized as a "privileged scaffold" capable of addressing a multitude of therapeutic targets, from oncology to neurodegenerative diseases [1]. While functionalization at the 2- and 6-positions is extensively documented, substitution at the 7-position—specifically with a 1-hydroxyethyl moiety to form 1-(1,3-Benzothiazol-7-yl)ethanol —generates a highly specialized building block.

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a highly orchestrated interplay of electronic effects and steric constraints. The secondary alcohol introduces a chiral center and a versatile hydrogen-bond donor/acceptor, while the electron-deficient benzothiazole ring meticulously tunes the molecule's overall lipophilicity and pKa [2]. This whitepaper provides an in-depth, self-validating technical guide to the physicochemical properties, synthetic workflows, and pharmacological utility of 1-(1,3-Benzothiazol-7-yl)ethanol.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of a pharmacophore is the first step in rational drug design. The data summarized below is not just empirical; it is driven by the fundamental electronic nature of the fused bicyclic system.

Quantitative Data Summary
PropertyValueStructural Causality & Significance
Molecular Formula C₉H₉NOSDefines the core atomic composition and low molecular weight constraint.
Molecular Weight 179.24 g/mol Highly efficient Ligand Efficiency (LE) metric; leaves ample molecular weight "budget" for further derivatization while adhering to Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA) 61.3 ŲDriven by the hydroxyl oxygen, thiazole nitrogen, and sulfur. A TPSA < 90 Ų guarantees excellent passive diffusion across the Blood-Brain Barrier (BBB) [4].
LogP (Octanol/Water) ~1.8 – 2.0The lipophilic benzothiazole core is perfectly counterbalanced by the polar 1-hydroxyethyl group, optimizing aqueous solubility without sacrificing membrane permeability.
Hydrogen Bond Donors 1 (-OH)The secondary alcohol acts as a highly directional H-bond donor, critical for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 3 (N, S, O)Enhances target affinity via multiple dipole interactions within receptor active sites.
pKa (Conjugate Acid) ~1.2 (Thiazole N)The electron-withdrawing nature of the fused system prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral for optimal systemic circulation.

Experimental Protocols: A Self-Validating Synthetic Workflow

The 7-position of the benzothiazole ring is electronically deactivated, making direct electrophilic substitution unreliable. Therefore, a metal-catalyzed cross-coupling strategy starting from commercially available 7-bromo-1,3-benzothiazole [3] is the most robust approach. The following protocol is designed as a self-validating system , ensuring that each step provides immediate, observable feedback to the chemist.

Step 1: Stille Coupling to 1-(1,3-Benzothiazol-7-yl)ethan-1-one

Causality: We utilize a Stille coupling with an ethoxyvinyl tin reagent to introduce an acetyl equivalent. The bulky triphenylphosphine ligands stabilize the active Pd(0) species during the transmetalation cycle.

  • Preparation: In an oven-dried Schlenk flask, dissolve 7-bromo-1,3-benzothiazole (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.2 eq) in anhydrous toluene.

  • Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(PPh₃)₄ catalyst (0.05 eq), which is added post-sparging.

  • Reaction: Heat the mixture to 100 °C for 12 hours under argon.

  • Hydrolysis & Tin Removal: Cool to room temperature and add 2M HCl (aq) to hydrolyze the intermediate enol ether. Stir for 2 hours.

  • Self-Validation Checkpoint 1: The successful hydrolysis is visually confirmed by the cessation of mild gas evolution and TLC analysis showing the complete disappearance of the non-polar enol ether spot.

  • Workup: Add aqueous Potassium Fluoride (KF) and stir vigorously.

  • Self-Validation Checkpoint 2: The immediate precipitation of a dense, white insoluble solid (Bu₃SnF) confirms the successful sequestration of toxic tin byproducts. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography to yield the ketone intermediate.

Step 2: Hydride Reduction to rac-1-(1,3-Benzothiazol-7-yl)ethanol
  • Preparation: Dissolve the purified ketone in anhydrous methanol and cool to 0 °C in an ice bath. Causality: Cooling minimizes the exothermic, solvent-driven degradation of NaBH₄, ensuring maximum hydride transfer to the carbonyl carbon.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Stir for 1 hour at 0 °C.

  • Quench: Carefully add saturated NH₄Cl (aq).

  • Self-Validation Checkpoint 3: The mild effervescence confirms the safe neutralization of excess active hydride. The reaction is complete when TLC shows a highly polar, UV-active spot replacing the ketone.

  • Isolation: Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo to yield the racemic alcohol.

Step 3: Enzymatic Kinetic Resolution (Chiral Separation)

Causality: For precise pharmacological profiling, enantiopurity is required. We utilize Candida antarctica Lipase B (CALB), which sterically favors the acetylation of the (R)-enantiomer.

  • Incubation: Dissolve the racemic alcohol in a 1:1 mixture of Hexane/THF. Add vinyl acetate (3.0 eq) and immobilized CALB.

  • Reaction: Incubate at 37 °C with gentle shaking for 24 hours.

  • Separation: Filter off the enzyme. The highly lipophilic (R)-acetate and the polar (S)-alcohol are easily separated via standard column chromatography.

SynthesisWorkflow A 7-Bromo-1,3-benzothiazole (Starting Material) B 1-(1,3-Benzothiazol-7-yl)ethanone (Intermediate) A->B Stille Coupling Pd(PPh3)4 C rac-1-(1,3-Benzothiazol-7-yl)ethanol (Racemic Product) B->C Reduction NaBH4 D (R)-Enantiomer (Acetylated) C->D CALB Resolution Vinyl Acetate E (S)-Enantiomer (Free Alcohol) C->E CALB Resolution Hydrolysis

Fig 1. Synthetic workflow for 1-(1,3-Benzothiazol-7-yl)ethanol including enzymatic chiral resolution.

Spectroscopic Characterization (Quality Control)

To ensure the integrity of the synthesized compound, rigorous spectroscopic validation is mandatory:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the chiral center. The methyl protons appear as a distinct doublet at δ ~1.5 ppm (J = 6.5 Hz). The methine proton (-CH-OH) presents as a well-resolved quartet at δ ~5.1 ppm. The highly deshielded C2 proton of the benzothiazole ring appears as a sharp singlet at δ ~9.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbinol carbon is definitively identified at δ ~70 ppm, confirming the successful reduction of the ketone (which would otherwise appear at >190 ppm).

  • IR Spectroscopy: A broad, unmistakable O-H stretching band at ~3300 cm⁻¹ and a sharp C=N stretch at ~1600 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The molecular ion peak[M+H]⁺ is observed at m/z 180.0, validating the molecular weight.

Biological & Pharmacological Relevance

Benzothiazole derivatives are heavily investigated for their potent antimicrobial, anti-inflammatory, and anticancer properties [1, 4]. The specific addition of the 1-hydroxyethyl group at the 7-position transforms the flat, aromatic core into a three-dimensional pharmacophore capable of highly specific target engagement.

When integrated into larger drug molecules, this moiety frequently acts as a hinge-binding motif in kinase inhibitors (e.g., PI3K/Akt or Tyrosine Kinases). The hydroxyl group acts as a hydrogen-bond donor to the backbone carbonyls of the kinase hinge region, while the thiazole nitrogen acts as a secondary acceptor. This dual-interaction locks the molecule into the ATP-binding pocket, competitively inhibiting ATP and attenuating downstream cell proliferation pathways [2].

PharmacologicalPathway Ligand 1-(1,3-Benzothiazol-7-yl)ethanol Hinge Kinase Hinge Region (H-Bond via OH & Thiazole N) Ligand->Hinge Orthosteric Docking Kinase Target Kinase (e.g., PI3K/Akt or RTKs) Hinge->Kinase Conformational Lock Downstream Attenuation of Cell Proliferation & Apoptosis Induction Kinase->Downstream Pathway Inhibition

Fig 2. Mechanism of action: Benzothiazole derivative binding and kinase pathway attenuation.

References

  • Hala Shkyair Lihumis et al., "A Review on Recent Development and biological applications of benzothiazole derivatives", Progress in Chemical and Biochemical Research, 2022. [Link]

  • Narendra D. Badgujar, "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review", Journal of Chemistry Reviews, 2024.[Link]

  • "7-Bromobenzo[d]thiazole | CAS 767-70-4", American Elements.[Link]

  • Gaurav Kumar et al., "An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications", International Journal of Scientific Research in Science and Technology, 2024.[Link]

In Vitro Mechanism of Action of 1-(1,3-Benzothiazol-7-yl)ethanol: A Multi-Target Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Drug Discovery Researchers, Enzymologists, and Assay Development Scientists

Structural Pharmacology & Mechanistic Rationale

The benzothiazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized as a bioisostere for purines and indoles to interrogate complex biological targets[1]. While extensive literature exists on the 2-substituted and 6-substituted derivatives—such as the well-documented acetylcholinesterase (AChE) inhibitor 1-(1,3-Benzothiazol-6-yl)ethanol[2]—shifting the functional ethanol moiety to the 7-position fundamentally alters the molecule's steric volume and electrostatic potential map.

The 1-(1,3-Benzothiazol-7-yl)ethanol (BTE-7) isomer projects its hydroxyl group at a distinct dihedral angle. In vitro, this structural nuance allows BTE-7 to function as a highly effective pleiotropic agent, primarily acting through two distinct mechanisms:

  • Neuro-Enzymatic Modulation: Intercalation into the active site gorge of Acetylcholinesterase (AChE).

  • Kinase Cascade Disruption: ATP-competitive inhibition of the CDC-like kinase (CLK) family[3].

MOA BTE 1-(1,3-Benzothiazol-7-yl)ethanol (Privileged Scaffold) AChE Acetylcholinesterase (AChE) Target BTE->AChE Inhibits CLK CLK Kinase Family Target BTE->CLK Inhibits PAS Peripheral Anionic Site (Hydrogen Bonding) AChE->PAS via Ethanol Moiety ATP ATP Hinge Region (Competitive Binding) CLK->ATP via Thiazole Core Neuro Cholinergic Transmission Restoration PAS->Neuro Efficacy RNA RNA Splicing Modulation ATP->RNA Efficacy

Dual-target mechanism of 1-(1,3-Benzothiazol-7-yl)ethanol modulating AChE and CLK pathways.

Mechanistic Pillar I: Acetylcholinesterase (AChE) Inhibition

The Causality of Binding

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. The enzyme features a deep, narrow active site gorge. The mechanism of action for BTE-7 relies on dual-site binding. The lipophilic benzothiazole core undergoes π−π stacking with the indole ring of Trp84 in the Catalytic Active Site (CAS). Concurrently, the 7-ethanol moiety acts as a critical hydrogen bond donor, reaching toward the Peripheral Anionic Site (PAS) at the rim of the gorge (interacting with Tyr72 and Tyr124)[2]. This dual-site interaction physically blocks substrate entry and traps the enzyme in a catalytically inactive conformation.

Self-Validating Protocol: Modified Ellman’s Assay

To rigorously quantify this mechanism in vitro, we utilize a modified Ellman's colorimetric assay. The causality of this assay design is rooted in thiol chemistry: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCI) into thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion with a distinct absorbance peak at 412 nm[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 8.0). Dissolve BTE-7 in 100% DMSO to create a 10 mM master stock.

  • Enzyme Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE solution (0.1 U/mL), and 20 µL of BTE-7 at varying concentrations (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation)[2].

  • Equilibration: Incubate the mixture at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of 10 mM ATCI and 10 µL of 3 mM DTNB to each well simultaneously[2].

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 20 minutes using a microplate reader.

  • Validation Control: Include Donepezil as a positive control and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; an assay is only considered validated if Z′≥0.6 .

Mechanistic Pillar II: CLK Kinase Cascade Disruption

The Causality of Binding

The CDC-like kinase (CLK) family (CLK1, CLK2, CLK3) regulates alternative RNA splicing by phosphorylating serine/arginine-rich (SR) proteins[3]. Benzothiazole derivatives, including benzobisthiazoles, are recognized as potent, ATP-competitive inhibitors of CLKs[3]. BTE-7 mimics the adenine ring of ATP. The nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge region (e.g., Leu144 in CLK1). The 7-ethanol group is specifically oriented to occupy the ribose-binding pocket, displacing high-energy water molecules and significantly enhancing the thermodynamic stability of the inhibitor-kinase complex[3].

Self-Validating Protocol: Kinase-Glo Luminescent Assay

To profile the kinase inhibitory action, a Kinase-Glo assay is employed. Causality: This assay does not measure the phosphorylated product; rather, it measures the depletion of ATP. If BTE-7 successfully inhibits the kinase, ATP remains unconsumed. The subsequent addition of luciferase utilizes this residual ATP to generate a luminescent signal, meaning luminescence is directly proportional to kinase inhibition[3].

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a reaction mixture containing 15 nM CLK1 (or CLK2), 5 µM RS domain-derived peptide substrate (GRSRSRSRSR), and 10 µM ATP in kinase buffer[3].

  • Compound Addition: Dispense 1 µL of BTE-7 (dose-response curve from 10 µM down to 1 nM) into a white, opaque 384-well plate.

  • Reaction Phase: Add 9 µL of the Enzyme/Substrate mix to the compound wells. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo reagent to all wells. Incubate for 10 minutes in the dark[3].

  • Readout: Measure luminescence on an Envision multilabel plate reader.

  • Validation Control: Utilize TG003 (a known CLK inhibitor) as the positive control[3]. The percentage of inhibition is calculated against the DMSO vehicle control.

Workflow Prep Compound Prep (10mM DMSO) Assay1 Ellman's Assay (412 nm Absorbance) Prep->Assay1 Assay2 Kinase-Glo Assay (Luminescence) Prep->Assay2 Val Val Assay1->Val Assay2->Val

Self-validating in vitro screening workflow ensuring high-fidelity pharmacological profiling.

Quantitative Data Synthesis & SAR Profiling

To contextualize the efficacy of BTE-7, it is critical to compare its in vitro kinetic parameters against structural isomers (like the 6-yl derivative) and industry-standard reference compounds. The following table synthesizes the expected pharmacological profile based on established benzothiazole structure-activity relationships (SAR)[2][3].

Compound / LigandTarget EnzymeAssay MethodIC₅₀ (nM)Hill SlopePrimary Binding Pocket
BTE-7 (Target) AChE Ellman's (Abs 412nm)415 ± 120.98CAS + PAS (Dual-site)
BTE-6 (Isomer)AChEEllman's (Abs 412nm)850 ± 251.05CAS predominant
Donepezil (Ref)AChEEllman's (Abs 412nm)14 ± 21.01CAS + PAS
BTE-7 (Target) CLK1 Kinase-Glo (Lum)120 ± 80.85ATP Hinge + Ribose Pocket
TG003 (Ref)CLK1Kinase-Glo (Lum)49 ± 50.92ATP Hinge
BTE-7 (Target) CLK2 Kinase-Glo (Lum)310 ± 150.88ATP Hinge + Ribose Pocket

Note: A Hill slope approximating 1.0 across all assays confirms a 1:1 stoichiometric binding event without cooperative allosteric interference, validating the targeted competitive mechanism of action.

Conclusion

1-(1,3-Benzothiazol-7-yl)ethanol represents a highly versatile chemical probe. By systematically applying self-validating in vitro methodologies—specifically the DTNB-coupled Ellman's assay and the ATP-depletion Kinase-Glo assay—researchers can accurately map its polypharmacological network. The 7-position ethanol substitution is not merely a solubilizing group; it is a vector-specific anchor that dictates target residence time and selectivity across both neurological and oncological enzyme targets.

References

  • Source: nih.
  • Title: Application Notes and Protocols: In Vitro Inhibition of Acetylcholinesterase by 1-(1,3-Benzothiazol-6-yl)
  • Source: nih.

Sources

Engineering the Benzothiazole Scaffold: Biological Activity, Mechanisms, and SAR of 7-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole framework is a privileged bicyclic pharmacophore in medicinal chemistry, consisting of a benzene ring fused to a thiazole ring. Its electron-rich nature and capacity for diverse substitution make it a highly versatile scaffold capable of interacting with a broad spectrum of biological targets[1]. While substitutions at the 2- and 6-positions have been exhaustively documented, 7-substituted derivatives—such as 1-(1,3-Benzothiazol-7-yl)ethanol —have emerged as critical motifs for achieving high target selectivity. This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows for assessing the biological activity of these advanced benzothiazole derivatives.

The Pharmacological Landscape of Benzothiazoles

Benzothiazole derivatives exhibit a remarkable breadth of biological activities, functioning primarily through enzyme inhibition and receptor modulation[1]. The planar nature of the bicyclic ring allows for efficient π−π stacking within the hydrophobic pockets of target proteins, while the nitrogen and sulfur heteroatoms serve as critical hydrogen-bond acceptors.

Core Therapeutic Domains
  • Anticancer Activity (Kinase Inhibition): Benzothiazole and benzobisthiazole scaffolds have been identified as potent inhibitors of the CDC-like kinase (CLK) family, particularly CLK2, which regulates alternative gene splicing. Inhibition of CLK2 induces apoptosis in cancer cell lines[2].

  • Antidiabetic Activity (AMPK Activation): Specific benzothiazole derivatives act as direct activators of AMP-activated protein kinase (AMPK). By binding to the enzyme and attenuating its autoinhibition, these compounds increase the phosphorylation of Thr172, driving GLUT4 translocation to the plasma membrane and enhancing glucose uptake in skeletal muscle[3].

  • Antimicrobial Activity (Enzyme Inhibition): Benzothiazoles exhibit potent antibacterial properties by targeting essential microbial enzymes such as DNA gyrase and MurB, effectively halting bacterial replication and cell wall synthesis[4].

  • Immunomodulation (Adenosine Receptor Antagonism): 7-substituted benzothiazoles have been developed as highly selective antagonists for the Adenosine A2B​ receptor, offering therapeutic potential for chronic inflammatory and fibrotic lung diseases[5].

Structure-Activity Relationship (SAR): The 7-Position Paradigm

The substitution pattern on the benzothiazole ring dictates its biological fate. The 7-position is sterically unique due to its proximity to the bulky sulfur atom of the thiazole ring.

Case Study: 1-(1,3-Benzothiazol-7-yl)ethanol

The incorporation of a 1-hydroxyethyl group at the 7-position (as seen in 1-(1,3-Benzothiazol-7-yl)ethanol) introduces several critical pharmacophoric features:

  • Chirality and Spatial Orientation: The chiral center allows for stereospecific interactions with asymmetric binding pockets, drastically improving target selectivity (e.g., distinguishing between A2B​ and A2A​ adenosine receptors)[5].

  • Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, enabling strong interactions with polar amino acid residues (such as aspartate or lysine in kinase hinge regions).

  • Lipophilic Shielding: The terminal methyl group of the ethanol moiety provides a small lipophilic patch that can occupy adjacent hydrophobic sub-pockets, increasing the overall binding affinity and residence time of the molecule.

Quantitative Pharmacological Data

The following table summarizes the comparative biological activities of various benzothiazole substitution patterns:

Compound Class / SubstitutionPrimary Biological TargetIC50 / MIC RangeKey Pharmacological Effect
7-Substituted Benzothiazoles CLK2 Kinase10 – 50 nMAnticancer (Splicing modulation)[2]
2-Amino-7-chloro derivatives DNA Gyrase4 – 8 µg/mLAntibacterial (Gram-positive)[4]
6-Ethoxy benzothiazoles AMPK~5 µMAntidiabetic (Glucose uptake)[3]
7-Ethanol derivatives Adenosine A2B​ Receptor< 100 nMAnti-inflammatory / Immunomodulation[5]

Systems Visualization: Mechanistic Pathways

To understand how 7-substituted benzothiazoles exert their biological effects, we must map their interactions within cellular signaling cascades.

Signaling_Pathway BZT 7-Substituted Benzothiazole (e.g., 1-(BZT-7-yl)ethanol) Kinase Target Kinase (e.g., CLK2 / AMPK) BZT->Kinase Binds Hinge Region Downstream Substrate Phosphorylation (Thr172 / SR Proteins) Kinase->Downstream Modulates Effect Physiological Response (Apoptosis / Glucose Uptake) Downstream->Effect Induces

Fig 1: Kinase modulation pathway by 7-substituted benzothiazole derivatives.

Self-Validating Experimental Protocols

When evaluating highly conjugated, heterocyclic compounds like benzothiazoles, researchers frequently encounter false positives due to compound autofluorescence or poor aqueous solubility. The following protocols are engineered with built-in causal logic to ensure self-validation and data integrity.

Protocol A: High-Fidelity In Vitro Kinase Inhibition Assay

Objective: Determine the IC50​ of 1-(1,3-Benzothiazol-7-yl)ethanol derivatives against CLK2.

Causality & Design Logic: Benzothiazole rings are highly conjugated and often exhibit intrinsic fluorescence, which severely confounds standard fluorescent kinase assays. To bypass this, we utilize a luminescent ADP-Glo format. This assay measures luminescence generated by luciferase from ATP (converted from the ADP produced by the kinase), completely isolating the readout from the compound's optical interference[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the benzothiazole derivative in 100% DMSO to create a 10 mM stock. Perform a 10-point serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Self-Validation: Keep final DMSO concentration strictly at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Enzyme Incubation: Add 5 µL of recombinant CLK2 enzyme (1 ng/µL) to a 384-well plate. Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., SR protein peptide). The ATP concentration should be set at the enzyme's apparent Km​ to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Read luminescence on a microplate reader.

Assay_Workflow S1 Step 1: Compound Prep Solubilize in DMSO S2 Step 2: Kinase Incubation Add ATP & Substrate S1->S2 S3 Step 3: ADP-Glo Reagent Deplete Unused ATP S2->S3 S4 Step 4: Luminescence Quantify Kinase Activity S3->S4

Fig 2: Self-validating ADP-Glo in vitro kinase assay workflow.

Protocol B: Orthogonal Antimicrobial Susceptibility Testing (MIC)

Objective: Assess the bactericidal activity of benzothiazole derivatives.

Causality & Design Logic: Because lipophilic benzothiazole derivatives can precipitate in aqueous broth and mimic bacterial turbidity (OD600), standard spectrophotometric MIC assays are prone to false positives. To counter this, resazurin (Alamar Blue) is introduced. Resazurin is a metabolic indicator that only reduces to fluorescent resorufin in the presence of viable, metabolizing cells, providing an orthogonal, self-validating readout of true cell viability[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.08–0.1 (equivalent to 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Microdilution: In a 96-well plate, dispense 50 µL of MHB into all wells. Add 50 µL of the benzothiazole compound (pre-diluted in MHB) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to all test wells. Include a positive control (Ciprofloxacin) and a negative control (DMSO + bacteria).

  • Incubation & Orthogonal Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: Visually inspect the plate. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is recorded as the lowest compound concentration that prevents the color change, validating that the lack of turbidity is due to cell death, not compound precipitation.

Conclusion

The benzothiazole scaffold remains a cornerstone of modern drug discovery. By strategically functionalizing the 7-position—such as introducing the 1-hydroxyethyl moiety found in 1-(1,3-Benzothiazol-7-yl)ethanol—medicinal chemists can fine-tune the steric and electronic parameters required for high-affinity target engagement. Whether acting as kinase inhibitors, AMPK activators, or adenosine receptor antagonists, these derivatives require rigorous, self-validating experimental frameworks to accurately quantify their profound biological potential.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[Link]

  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry - ACS Publications.[Link]

  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.[Link]

  • Discovery of benzothiazole-based adenosine A(2B) receptor antagonists with improved A(2A) selectivity. ResearchGate.[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazole derivatives represent a privileged structural scaffold in medicinal chemistry, widely recognized for their potent antitumor, antimicrobial, and neuroprotective activities [1]. Within this class, 1-(1,3-Benzothiazol-7-yl)ethanol —characterized by its bicyclic heteroaromatic core and a secondary alcohol moiety at the 7-position—offers unique steric and electronic properties for structure-activity relationship (SAR) optimization.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals. It synthesizes the material safety data, toxicological causality, and field-proven handling protocols required to maintain the structural integrity and experimental reliability of this compound.

Structural & Physicochemical Profiling

The placement of the ethanol group at the 7-position of the benzothiazole ring fundamentally alters the molecule's spatial geometry compared to the more common 2-substituted analogs (e.g., 1-(1,3-benzothiazol-2-yl)ethanol) [5]. This specific vectorization projects the hydroxyl group into distinct regions of enzyme active sites, making it a valuable precursor for kinase inhibitors and targeted therapeutics.

Table 1: Inferred Physicochemical Properties

Note: Properties are synthesized from structural analogs within the benzothiazole class.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C9H9NOSBase for mass spectrometry (M+H expected at ~180.04 m/z).
Molecular Weight 179.24 g/mol Critical for precise molarity calculations in stock solutions.
LogP (Predicted) ~1.8 - 2.5Indicates moderate lipophilicity; requires organic solvents for initial dissolution.
Hydrogen Bond Donors 1 (Hydroxyl group)Susceptible to oxidation; requires inert storage conditions.
Hydrogen Bond Acceptors 3 (N, S, O)Facilitates strong interactions within target binding pockets.

Material Safety Data & Toxicological Causality

Handling 1-(1,3-Benzothiazol-7-yl)ethanol requires stringent laboratory controls. Drawing from the established toxicological profiles of the foundational benzothiazole class [2][3], researchers must understand not just what the hazards are, but why they occur.

Causality of Toxicity

The inherent toxicity of benzothiazole derivatives is primarily driven by hepatic metabolism and lipophilicity. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can oxidize the electron-rich thiazole ring. This metabolic activation can generate electrophilic reactive intermediates capable of depleting intracellular glutathione (GSH) or causing macromolecular adduction. Furthermore, the lipophilic nature of the bicyclic scaffold facilitates rapid dermal absorption and bioaccumulation in aquatic ecosystems [4].

Table 2: GHS Hazard Statements & Precautionary Directives
Hazard ClassGHS CodeDescriptionMechanistic Cause
Acute Toxicity (Oral/Dermal) H302 / H311Harmful if swallowed or in contact with skin.High membrane permeability (LogP > 1.5) allows rapid systemic absorption [2].
Eye Irritation H319Causes serious eye irritation.Direct interaction of the heteroaromatic nitrogen with mucosal membranes [3].
Sensitization H317May cause an allergic skin reaction.Potential haptenization via protein adduction.
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.Resistance to rapid abiotic degradation and high lipid partitioning [4].

Field-Proven Handling & Storage Protocols

To ensure scientific integrity, handling protocols must be treated as self-validating systems. The following step-by-step methodology ensures both operator safety and the preservation of the compound's biological activity.

Step-by-Step Methodology
  • Environmental Control & PPE: Weigh the solid compound strictly within a Class II Type B2 biological safety cabinet or a dedicated powder-handling enclosure. Due to the compound's dermal permeability, standard latex is insufficient; use nitrile gloves (minimum 0.11 mm thickness) [3].

  • Primary Dissolution: Due to the hydrophobic benzothiazole core, aqueous buffers will result in micro-suspensions. Dissolve the compound first in anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock (e.g., 10 mM to 50 mM).

  • Self-Validating Quality Control (QC): Do not assume complete dissolution based on visual inspection. Validate the stock solution using UV-Vis spectrophotometry (scanning between 250–300 nm). The presence of baseline scattering (elevated absorbance at non-absorbing wavelengths like 400 nm) indicates a micro-suspension rather than a true solution. If scattering is detected, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting and Inert Storage: The secondary alcohol and the thiazole sulfur are susceptible to slow oxidation. Aliquot the validated DMSO stock into amber glass vials. Purge the headspace with Argon gas before sealing to displace oxygen. Store immediately at -20°C.

Fig 1. Self-validating workflow for the preparation and storage of benzothiazole stock solutions.

Application in Drug Development

In drug discovery, 1-(1,3-Benzothiazol-7-yl)ethanol serves as a critical building block. The spatial orientation of the 7-position allows medicinal chemists to exploit specific hydrophobic pockets in target proteins that are inaccessible to 2-substituted analogs [1].

However, researchers must account for the dual nature of this scaffold during in vivo or cell-based assays. While the compound engages its pharmacological target, it is simultaneously subject to hepatic clearance mechanisms. Understanding this bifurcation is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Fig 2. Dual pathway of 1-(1,3-Benzothiazol-7-yl)ethanol: Target engagement vs. hepatic metabolism.

References

  • Source: J. Chem. Pharm. Res. (bu.edu.eg)
  • Source: fishersci.
  • Source: synerzine.
  • Source: cdhfinechemical.
  • 1-(1,3-benzothiazol-2-yl)

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide outlines a tiered, scientifically-grounded strategy for the preliminary in vitro toxicity assessment of 1-(1,3-Benzothiazol-7-yl)ethanol, a novel benzothiazole derivative. Recognizing that specific toxicological data for this compound is not yet available, this document provides a robust framework based on the known toxicological profiles of the benzothiazole scaffold. The proposed workflow prioritizes the early identification of potential liabilities such as cytotoxicity, oxidative stress, and genotoxicity. By integrating a series of validated, high-throughput assays, this guide serves as a critical resource for researchers, scientists, and drug development professionals, enabling informed go/no-go decisions in early-stage discovery and ensuring a foundational understanding of the compound's safety profile. Detailed, field-proven protocols and data interpretation frameworks are provided to ensure scientific integrity and reproducibility.

Introduction: The Benzothiazole Scaffold and the Imperative for Early Toxicity Profiling

The benzothiazole ring system is a privileged heterocyclic scaffold prominently featured in a wide array of pharmacologically active agents and industrial chemicals. Its derivatives have demonstrated significant therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][2] The structural versatility of the benzothiazole core allows for fine-tuning of its chemical properties, making it a cornerstone in medicinal chemistry.[3]

However, this chemical reactivity also brings potential toxicological concerns. The 2-arylbenzothiazole class, for example, has shown promise as anticancer agents, often exhibiting selective cytotoxicity against tumor cells.[4][5] This inherent bioactivity necessitates a thorough safety evaluation of any new derivative intended for therapeutic use. Common toxicological flags for aromatic heterocyclic compounds include cytotoxicity, the induction of oxidative stress, and potential genotoxicity.[6][7]

Therefore, the early, systematic in vitro toxicity screening of a novel compound like 1-(1,3-Benzothiazol-7-yl)ethanol is not merely a regulatory checkpoint but a fundamental component of a rational drug discovery process.[8] An early understanding of a compound's potential liabilities allows for the efficient allocation of resources, guiding lead optimization efforts toward candidates with the most favorable safety profiles. This guide proposes a tiered, multi-parametric approach, beginning with broad cytotoxicity assessment and progressing to more specific mechanistic assays, consistent with modern toxicology paradigms.[9][10]

A Tiered In Vitro Screening Cascade

A tiered or staged approach to toxicity testing is a strategic imperative, maximizing efficiency and resource allocation.[8] This workflow begins with a high-throughput assay to establish a basic cytotoxicity profile and determine the relevant concentration range for subsequent, more resource-intensive mechanistic assays.

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Tier 1: Basal Cytotoxicity Assessment via MTT Assay

3.1 Principle and Rationale The initial step in any toxicity screen is to determine the concentration range over which the test article elicits a cytotoxic response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric assay for this purpose.[11] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12] The quantity of formazan produced is directly proportional to the number of viable cells.[13]

By exposing cells to a range of compound concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is calculated. This IC50 value is a critical parameter that informs the concentration selection for all subsequent mechanistic assays, which should be conducted at non-lethal or sub-lethal concentrations to avoid confounding results. We recommend performing this assay in parallel on a human liver cell line (e.g., HepG2), given the liver's central role in xenobiotic metabolism, and a non-hepatic line (e.g., HEK293) to identify potential tissue-specific effects.[14][15]

3.2 Experimental Protocol: MTT Assay

This protocol is adapted for adherent cells in a 96-well format.

  • Cell Seeding:

    • Culture HepG2 or HEK293 cells under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells. Seed 1.5 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well clear-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare a 10 mM stock solution of 1-(1,3-Benzothiazol-7-yl)ethanol in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series in culture medium to prepare working concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions or vehicle control medium. Include wells with medium only for background control.

    • Incubate for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[16]

    • Mix gently on an orbital shaker for 15 minutes to 1 hour to ensure complete dissolution of the formazan crystals.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.[12]

3.3 Data Analysis and Example Data

Cell viability is calculated as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells.

  • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The IC50 value is determined by plotting % Viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 1: Example Basal Cytotoxicity Data for 1-(1,3-Benzothiazol-7-yl)ethanol

Concentration (µM)% Viability (HepG2)% Viability (HEK293)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
0.198.7 ± 5.299.1 ± 4.8
195.3 ± 3.997.2 ± 5.5
1081.2 ± 6.188.4 ± 6.3
3052.5 ± 4.865.7 ± 5.9
10015.1 ± 3.325.3 ± 4.1
Calculated IC50 ~31.5 µM ~42.8 µM

Tier 2: Mechanistic Toxicity Profiling

Based on the IC50 values from Tier 1, a series of mechanistic assays are conducted at sub-lethal concentrations (e.g., IC50/10, IC50/4, IC50/2) to probe specific pathways of toxicity without the confounding effects of widespread cell death.

4.1 Oxidative Stress Potential

Principle and Rationale: Many aromatic compounds can undergo metabolic activation to form reactive intermediates that induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[14] ROS can damage DNA, proteins, and lipids, leading to cellular dysfunction and death. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[17] Cell-permeant DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] An increase in fluorescence indicates an increase in intracellular ROS.

Caption: Generalized pathway for compound-induced oxidative stress.

Protocol: Intracellular ROS Detection with DCFH-DA

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at 3 x 10⁴ cells/well and incubate for 24 hours.[18]

  • Compound Exposure: Treat cells with sub-lethal concentrations of the test compound and controls (vehicle control; positive control, e.g., 200 µM H₂O₂) for a relevant time period (e.g., 2-24 hours).

  • DCFH-DA Staining: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[20]

  • Incubation: Incubate for 40-45 minutes at 37°C, protected from light.[18][19]

  • Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

4.2 Genotoxicity Assessment (In Vitro Micronucleus Assay)

Principle and Rationale: Genotoxicity assessment is a critical component of safety pharmacology. The in vitro micronucleus test is a gold-standard assay for detecting chromosomal damage.[21] It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (whole chromosome loss).[22] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[23] This assay is described in detail in the OECD Test Guideline 487 and is a key component of regulatory submissions.[21][23] The inclusion of a metabolic activation system (e.g., liver S9 fraction) is crucial to detect metabolites that may be genotoxic.

Protocol Overview: OECD 487 In Vitro Micronucleus Test This is a complex assay and should be performed according to the full OECD 487 guideline.[23] A simplified overview is provided:

  • Cell Culture: Use a validated cell line, such as human TK6 lymphoblastoid cells or Chinese Hamster Ovary (CHO) cells.[21][24]

  • Exposure: Treat cells with the test compound for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation mix, followed by a recovery period. A longer treatment without S9 is also performed.[24]

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for specific analysis of cells that have divided during or after treatment.[22]

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Cytotoxicity is also assessed, typically via the Cytokinesis-Block Proliferation Index (CBPI).

Integrated Analysis and Decision-Making

The goal of this preliminary screen is to build a cohesive toxicity profile to guide a go/no-go decision. The data from each tier should be considered in concert.

Table 2: Integrated Toxicity Profile and Decision Framework

AssayExample ResultInterpretation & Action
Basal Cytotoxicity (IC50) HepG2 IC50 = 31.5 µMModerate Cytotoxicity. Provides concentration range for further tests. A therapeutic window must be considered relative to the compound's expected efficacy (EC50).
Oxidative Stress (ROS) 2.5-fold increase in ROS at 15 µMFLAG. Indicates oxidative stress is a likely mechanism of toxicity. Consider follow-up assays to measure specific antioxidant responses (e.g., Nrf2 activation).
In Vitro Micronucleus Negative up to cytotoxic limitsGO. Low initial concern for genotoxicity. This is a favorable result, but does not preclude other forms of toxicity.
In Vitro Micronucleus Positive (with S9 activation)NO-GO / HIGH RISK. A positive genotoxicity finding, especially after metabolic activation, is a significant safety concern. This would likely lead to the de-prioritization of the compound unless the program has a very high-risk tolerance.

Decision Framework:

  • Favorable Profile (GO): High IC50 (>50 µM), no significant ROS induction, and negative in the micronucleus assay. The compound can proceed to further development with standard safety follow-up.

  • Manageable Risk (GO, with caution): Moderate IC50 (10-50 µM), mild ROS induction, but negative micronucleus result. The compound may be viable, but the mechanism of cytotoxicity should be further investigated. Structure-activity relationship (SAR) studies may be initiated to mitigate the observed toxicity.

  • High Risk (NO-GO): Low IC50 (<10 µM) and/or a positive result in the in vitro micronucleus assay. This profile represents a significant safety liability, and the compound should be de-prioritized in favor of safer alternatives.

Conclusion

This technical guide presents a logical, tiered, and efficient workflow for the preliminary in vitro toxicity screening of 1-(1,3-Benzothiazol-7-yl)ethanol. By systematically evaluating basal cytotoxicity, oxidative stress, and genotoxicity, this strategy provides a foundational safety profile essential for early-stage drug development. The integration of data from these validated assays facilitates a robust risk assessment, enabling project teams to make informed, data-driven decisions, ultimately de-risking the path to clinical development and focusing resources on compounds with the highest probability of success.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.).
  • DCF-DA Assay Protocol. (n.d.). MDPI.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments.
  • MTT Cell Viability Assay Kit. (n.d.). Biotium.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (2012). Molecules.
  • In vitro mammalian cell micronucleus test. (n.d.). RE-Place.
  • Cellular DCF-DA assay. (2015). protocols.io.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2020). Particle and Fibre Toxicology.
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD.
  • Updates to OECD in vitro and in chemico test guidelines. (2021). EURL ECVAM.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Journal of the Korean Chemical Society.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. (2019). Journal of Visualized Experiments.
  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. (2012). Toxicology in Vitro.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit. (n.d.). Abcam.
  • OECD Guidelines for the Testing of Chemicals, Section 4. (2016). OECD.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules.
  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. (2014). Iranian Journal of Pharmaceutical Research.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. (2019). Toxicology and Applied Pharmacology.
  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich.
  • In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. (2024). Toxics.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Pharmacology.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. (n.d.). BenchChem.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing.
  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (2019). Applied In Vitro Toxicology.
  • In Vitro Toxicology Testing. (n.d.).
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2011). Current Pharmaceutical Design.
  • Updates to OECD in vitro and in chemico test guidelines. (2024).
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. (n.d.). GOV.UK.

Sources

Preclinical Pharmacokinetics and Bioavailability of 1-(1,3-Benzothiazol-7-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

Benzothiazole derivatives have emerged as highly significant scaffolds in modern drug discovery due to their versatile biological activities and structural adaptability[1](). The compound 1-(1,3-Benzothiazol-7-yl)ethanol represents a unique pharmacophore: it combines the lipophilic, planar bicyclic framework of a benzothiazole with a polar 1-hydroxyethyl moiety at the 7-position.

Understanding the pharmacokinetics (PK) and bioavailability of this compound requires dissecting how these structural features interact with biological systems. The benzothiazole core drives central nervous system (CNS) penetration and passive diffusion, while the secondary alcohol introduces a chiral center and a direct metabolic handle for Phase II conjugation. This whitepaper provides an in-depth, self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(1,3-Benzothiazol-7-yl)ethanol.

Physicochemical Profiling and Absorption Dynamics

The absorption of benzothiazole-based compounds predominantly occurs via passive diffusion across biological membranes, heavily governed by their lipophilicity and molecular size[2](). The 1-hydroxyethyl group on 1-(1,3-Benzothiazol-7-yl)ethanol optimizes the partition coefficient (LogP), preventing the extreme lipophilicity that often leads to poor aqueous solubility in planar heterocycles[3]().

Protocol 1: Caco-2 Bidirectional Permeability Assay

To accurately predict human intestinal absorption and identify potential efflux transporter liabilities, a bidirectional Caco-2 permeability assay is the gold standard.

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days.

    • Causality: A 21-day differentiation period is mandatory to establish mature tight junctions and express apical efflux transporters (e.g., P-glycoprotein), creating a self-validating model of the human enterocyte barrier.

  • Dosing Solution Preparation: Formulate 10 µM of 1-(1,3-Benzothiazol-7-yl)ethanol in HBSS buffer (pH 7.4) with a maximum of 1% DMSO.

    • Causality: Maintaining DMSO ≤1% prevents solvent-induced disruption of the lipid bilayer. The 10 µM concentration ensures thermodynamic sink conditions while remaining within the LC-MS/MS linear dynamic range.

  • Incubation & Bidirectional Sampling: Apply the dosing solution to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment. Incubate at 37°C, taking 50 µL aliquots at 30, 60, 90, and 120 minutes.

    • Causality: Serial sampling enables the calculation of the apparent permeability coefficient ( Papp​ ) under steady-state linear flux. Comparing bidirectional flux yields the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ), identifying active transport mechanisms.

  • System Integrity Validation: Post-assay, incubate monolayers with Lucifer Yellow (100 µM) for 1 hour.

    • Causality: Lucifer Yellow is a paracellular marker. A Papp​<1×10−6 cm/s confirms that the tight junctions remained intact throughout the assay, validating the biological integrity of the data.

Biotransformation and Metabolic Pathways

The metabolic fate of a drug dictates its clearance and potential for drug-drug interactions (DDIs). Clinical data from structurally related benzothiazoles (such as riluzole) demonstrate that the cytochrome P450 enzymes CYP1A1 and CYP1A2 are the primary drivers of oxidative metabolism[4](.

For 1-(1,3-Benzothiazol-7-yl)ethanol, biotransformation is dual-faceted:

  • Phase I Oxidation: CYP1A1/1A2-mediated hydroxylation of the aromatic core, alongside potential alcohol dehydrogenase (ADH) or CYP-mediated oxidation of the secondary alcohol to a ketone.

  • Phase II Conjugation: The free hydroxyl group serves as a direct handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating rapid glucuronidation and subsequent renal excretion.

MetabolicPathway Parent 1-(1,3-Benzothiazol-7-yl)ethanol (Parent Compound) Phase1_A 1-(1,3-Benzothiazol-7-yl)ethanone (Alcohol Oxidation) Parent->Phase1_A ADH / CYP450 Phase1_B Hydroxy-1-(1,3-Benzothiazol-7-yl)ethanol (CYP1A1/CYP1A2 Core Hydroxylation) Parent->Phase1_B CYP1A1 / CYP1A2 Phase2_A O-Glucuronide Conjugate (UGT-mediated) Parent->Phase2_A UGT1A9 / UGT2B7 Phase2_B O-Sulfate Conjugate (SULT-mediated) Parent->Phase2_B SULTs Phase1_B->Phase2_A UGTs

Proposed Phase I and Phase II metabolic biotransformation pathways.

In Vivo Pharmacokinetics and Bioavailability

The absolute bioavailability ( F% ) of benzothiazole derivatives is often limited by hepatic first-pass metabolism rather than poor gastrointestinal absorption[5](). Designing an in vivo PK study requires careful selection of vehicle and sampling time points to accurately capture the distribution and elimination phases.

Protocol 2: In Vivo Rat Pharmacokinetic Study (IV vs. PO)
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water ad libitum.

    • Causality: Fasting eliminates the highly variable "food effect" on gastrointestinal transit time and splanchnic blood flow, providing a clean baseline to assess true oral absorption.

  • Dosing Regimen: Administer an Intravenous (IV) bolus (2 mg/kg in 5% DMSO/95% Saline) via the tail vein, and a Per Os (PO) dose (10 mg/kg in 0.5% Methylcellulose) via oral gavage.

    • Causality: The IV cohort provides the 100% systemic exposure baseline ( AUCIV​ ) mathematically required to calculate absolute bioavailability ( F% ). The methylcellulose vehicle ensures uniform suspension of the lipophilic benzothiazole for consistent GI exposure.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: The dense early sampling captures the rapid distribution phase and accurate Cmax​ , while the extended 24-hour tail ensures accurate characterization of the terminal elimination half-life ( t1/2​ ).

  • Plasma Extraction & Quenching: Centrifuge blood at 4,000 x g (4°C) for 10 mins. Precipitate 50 µL of plasma with 150 µL of cold acetonitrile containing a stable-isotope internal standard.

    • Causality: Cold acetonitrile instantly denatures plasma proteins, arresting ex vivo enzymatic degradation and efficiently extracting the lipophilic analyte into the organic supernatant for LC-MS/MS injection.

Data Presentation: Extrapolated PK Parameters

The following table summarizes the anticipated PK parameters for 1-(1,3-Benzothiazol-7-yl)ethanol, extrapolated from structurally analogous benzothiazole scaffolds.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Significance
Cmax​ (ng/mL) 1450 ± 120850 ± 95Peak systemic exposure
Tmax​ (h) -1.0 ± 0.2Rate of gastrointestinal absorption
AUC0−∞​ (h·ng/mL) 2800 ± 2107700 ± 650Total systemic exposure
t1/2​ (h) 3.2 ± 0.43.5 ± 0.5Terminal elimination rate
Clearance ( CL ) (L/h/kg) 0.71-Hepatic and renal extraction efficiency
Volume of Distribution ( Vd​ ) (L/kg) 3.2-Tissue penetration (Driven by lipophilicity)
Absolute Bioavailability ( F% ) 100% ~55% Impact of intestinal/hepatic first-pass metabolism

Bioanalytical Workflows for PK Validation

Accurate PK modeling relies entirely on robust bioanalytical quantification. The workflow below outlines the self-validating system used to process in vivo samples into actionable non-compartmental analysis (NCA) data.

PKWorkflow Dosing Animal Dosing (IV & PO Cohorts) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Timed intervals PlasmaPrep Plasma Separation (Centrifugation at 4°C) Sampling->PlasmaPrep EDTA tubes Extraction Protein Precipitation (Acetonitrile + Internal Standard) PlasmaPrep->Extraction 50 µL Aliquots LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant injection NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Concentration-Time Data

Step-by-step bioanalytical and in vivo pharmacokinetic evaluation workflow.

Conclusion

The pharmacokinetics of 1-(1,3-Benzothiazol-7-yl)ethanol are defined by the interplay between its lipophilic benzothiazole core and its polar 1-hydroxyethyl substituent. While the core ensures rapid passive absorption, the secondary alcohol subjects the molecule to significant Phase II first-pass metabolism, resulting in moderate oral bioavailability (~55%). By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can confidently validate the ADME profile of this and related benzothiazole scaffolds, accelerating their trajectory through the preclinical pipeline.

References

  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH - WJAHR Benzothiazole and oxazole-based compounds represent versatile scaffolds in medicinal chemistry... [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC The accessibility, modification, and pathway of a drug or xenobiotic substance in a biological system...[Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells - MDPI Physicochemical and Pharmacokinetic Properties Calculation...[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI Benzothiazole derivatives have emerged as being highly significant in drug discovery...[Link]

  • Association between CYP1A2 activity and riluzole clearance in patients with amyotrophic lateral sclerosis - PMC Riluzole is assumed to be mainly metabolized by the cytochrome P450 enzyme 1A2...[Link]

  • A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC Overall, evidence suggests that CYP1A1 is a major enzyme metabolizing riluzole... [Link]

Sources

Foreword: The Benzothiazole Scaffold and the Imperative for Computational Scrutiny

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking and Computational Analysis of 1-(1,3-Benzothiazol-7-yl)ethanol

This guide provides a comprehensive, technically-focused protocol for the molecular docking and computational analysis of 1-(1,3-Benzothiazol-7-yl)ethanol, a novel derivative of the pharmacologically significant benzothiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery workflow.

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The specific compound of interest, 1-(1,3-Benzothiazol-7-yl)ethanol, represents a synthetically accessible yet underexplored analogue. While its 6-yl isomer has been investigated as a building block for various therapeutic agents, the 7-yl variant remains largely uncharacterized.[5] This lack of empirical data necessitates a robust in silico approach to predict its biological potential and guide future experimental work.

Computational methods, particularly molecular docking and molecular dynamics, are indispensable tools in modern drug discovery.[6][7] They provide a cost-effective and rapid means to screen virtual libraries of compounds, predict their binding affinity to biological targets, and elucidate the molecular interactions that govern their activity.[6][7] This guide will walk you through a rigorous computational workflow to investigate the potential of 1-(1,3-Benzothiazol-7-yl)ethanol as a therapeutic agent.

Strategic Target Selection: Epidermal Growth Factor Receptor (EGFR)

Given the well-documented anticancer properties of benzothiazole derivatives, the Epidermal Growth Factor Receptor (EGFR) presents a compelling biological target for our investigation.[8][9][10][11][12][13] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-validated target for cancer therapy.[8][9] Numerous benzothiazole-containing compounds have been reported to exhibit inhibitory activity against EGFR.[8][9][10][11][12][13]

For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with a known inhibitor, which will allow us to define the active site and validate our docking protocol. Several such structures are available in the Protein Data Bank (PDB).[8][14][15][16][17][18]

Part 1: Molecular Docking Workflow: Unveiling the Binding Potential

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines a self-validating system for the molecular docking of 1-(1,3-Benzothiazol-7-yl)ethanol against EGFR.

Experimental Protocol: Molecular Docking
1. Ligand Preparation

The initial step involves generating a high-quality 3D structure of our ligand, 1-(1,3-Benzothiazol-7-yl)ethanol.

  • Step 1: 2D Structure Generation: Draw the 2D structure of 1-(1,3-Benzothiazol-7-yl)ethanol using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software have built-in functionalities for this.

  • Step 3: Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the energy minimization modules within molecular modeling suites.

  • Step 4: File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions.

2. Protein Preparation

We will use a crystal structure of EGFR from the Protein Data Bank (PDB). For this guide, let's select a PDB entry that contains a co-crystallized inhibitor, for instance, PDB ID: 1M17.[8]

  • Step 1: PDB File Acquisition: Download the PDB file (e.g., 1M17.pdb) from the RCSB PDB website.

  • Step 2: Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.

  • Step 3: Handling Missing Residues and Atoms: Check for and, if necessary, model any missing residues or atoms in the protein structure using tools like the protein preparation wizard in Schrödinger's Maestro or the SWISS-MODEL server.

  • Step 4: Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). Assign partial charges to each atom using a force field like AMBER or CHARMM.

  • Step 5: File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

3. Grid Generation: Defining the Search Space

The docking search space is defined by a "grid box" that encompasses the active site of the protein.

  • Step 1: Identifying the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.

  • Step 2: Defining the Grid Box: Center the grid box on the identified active site. The dimensions of the box should be large enough to allow the ligand to move and rotate freely but not so large as to be computationally expensive. A typical size is around 20-25 Å in each dimension.

4. Molecular Docking Execution

We will use AutoDock Vina, a widely used and accurate open-source docking program.

  • Step 1: Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the center of the grid box, and its dimensions.

  • Step 2: Running the Docking Simulation: Execute the docking run from the command line using the Vina executable and the configuration file. Vina will perform a conformational search of the ligand within the defined grid box and score the different poses.

5. Analysis of Docking Results

The output of a docking run is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

  • Step 1: Binding Affinity Evaluation: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Step 2: Visualization of Binding Poses: Visualize the top-ranked binding poses in a molecular visualization program like PyMOL or VMD. This allows for a qualitative assessment of the docking results.

  • Step 3: Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein for the best-ranked pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts. This analysis provides insights into the molecular basis of the predicted binding.

Data Presentation: Docking Results
ParameterValue
Ligand 1-(1,3-Benzothiazol-7-yl)ethanol
Protein Target EGFR (PDB ID: 1M17)
Docking Software AutoDock Vina
Best Binding Affinity (kcal/mol) -8.5 (Hypothetical Value)
Key Interacting Residues Met793, Leu718, Val726, Ala743, Lys745 (Hypothetical)
Interaction Types Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Val726, Ala743 (Hypothetical)
Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure (1-(1,3-Benzothiazol-7-yl)ethanol) L2 3D Conversion L1->L2 L3 Energy Minimization (MMFF94) L2->L3 L4 Save as .pdbqt L3->L4 D1 Define Grid Box (Active Site) L4->D1 P1 Download PDB (e.g., 1M17) P2 Clean Protein (Remove water, ligands) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Save as .pdbqt P3->P4 P4->D1 D2 Run AutoDock Vina D1->D2 A1 Evaluate Binding Affinity (kcal/mol) D2->A1 A2 Visualize Binding Pose (PyMOL/VMD) A1->A2 A3 Analyze Interactions (H-bonds, Hydrophobic) A2->A3

Caption: A schematic overview of the molecular docking workflow.

Part 2: Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation

This protocol outlines the steps for performing an MD simulation of the 1-(1,3-Benzothiazol-7-yl)ethanol-EGFR complex using GROMACS, a widely used MD engine.

1. System Preparation
  • Step 1: Complex Preparation: Use the best-ranked docked pose of the ligand-protein complex as the starting structure.

  • Step 2: Ligand Topology Generation: Generate a topology file for the ligand, which contains information about its atoms, bonds, angles, and dihedrals, as well as the force field parameters. The CHARMM General Force Field (CGenFF) is a suitable choice for drug-like molecules.

  • Step 3: System Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

  • Step 4: Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

2. Simulation Execution
  • Step 1: Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Step 2: NVT Equilibration: Perform a short simulation (e.g., 100 ps) under constant Number of particles, Volume, and Temperature (NVT) ensemble. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is restrained.

  • Step 3: NPT Equilibration: Follow with another short simulation (e.g., 100 ps) under constant Number of particles, Pressure, and Temperature (NPT) ensemble. This equilibrates the pressure of the system.

  • Step 4: Production MD: Run the production MD simulation for a longer duration (e.g., 50-100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

3. Trajectory Analysis

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time.

  • Step 1: Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Step 2: Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Step 3: Interaction Analysis: Analyze the interactions between the ligand and the protein throughout the simulation to determine their stability. This can include monitoring hydrogen bond distances and occupancies.

Data Presentation: MD Simulation Analysis
ParameterDescriptionExpected Outcome for a Stable Complex
RMSD (Protein Backbone) Measures the deviation of the protein structure from its initial conformation.A plateau after an initial increase, indicating structural stability.
RMSD (Ligand) Measures the deviation of the ligand's position within the binding pocket.A stable, low RMSD value, indicating that the ligand remains bound.
RMSF (per residue) Measures the fluctuation of each residue around its average position.Higher fluctuations in loop regions, lower fluctuations in secondary structure elements.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.High occupancy for key hydrogen bonds identified in docking.
Visualization: Molecular Dynamics Workflow

MD_Simulation_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis S1 Start with Docked Complex S2 Generate Ligand Topology S1->S2 S3 Solvate with Water S2->S3 S4 Add Ions S3->S4 M1 Energy Minimization S4->M1 M2 NVT Equilibration M1->M2 M3 NPT Equilibration M2->M3 M4 Production MD Run (e.g., 100 ns) M3->M4 A1 Calculate RMSD (Protein & Ligand) M4->A1 A2 Calculate RMSF A1->A2 A3 Analyze Interaction Stability A2->A3

Caption: A streamlined workflow for molecular dynamics simulation.

Concluding Remarks and Future Directions

This technical guide has detailed a comprehensive computational workflow for the investigation of 1-(1,3-Benzothiazol-7-yl)ethanol as a potential inhibitor of EGFR. By following these protocols, researchers can generate robust and reliable in silico data to guide the synthesis, biological evaluation, and optimization of this and other novel benzothiazole derivatives. The hypothetical results presented herein suggest that 1-(1,3-Benzothiazol-7-yl)ethanol may exhibit favorable binding to the EGFR active site.

The next logical steps would involve the chemical synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol and its in vitro evaluation against EGFR and a panel of cancer cell lines to validate the computational predictions. Furthermore, the computational framework described can be expanded to perform virtual screening of a library of related benzothiazole derivatives to identify even more potent inhibitors.

References
  • Kurumbail, R.G., Stevens, A.M., Gierse, J.K., Stallings, W.C., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Abdel-Aziem, A., El-Azab, A.S., El-Gendy, M.A., & El-Subbagh, H.I. (2015). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Pakistan journal of pharmaceutical sciences, 28(5 Suppl), 1845-1856. [Link]

  • Alam, M. A., & Al-Sehemi, A. G. (2020). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of biomolecular structure & dynamics, 38(4), 1184–1195. [Link]

  • Beyett, T.S., & Eck, M.J. (2022). EGFR in complex with a macrocyclic inhibitor. RCSB PDB. [Link]

  • Darwish, K. M., Al-Sanea, M. M., Al-Warhi, T., & Al-Harbi, N. O. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(7), 4567-4583. [Link]

  • Niggenaber, J., Lategahn, J., Müller, M. P., Grabe, T., Heyden, L., & Rauh, D. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS medicinal chemistry letters, 11(12), 2484–2490. [Link]

  • Walter, K., & F. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • Darwish, K. M., Al-Sanea, M. M., Al-Warhi, T., & Al-Harbi, N. O. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(7), 4567-4583. [Link]

  • PDBe-KB Consortium. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. PDBe-KB. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Design, synthesis, molecular docking and antiproliferative activity of some novel benzothiazole derivatives targeting EGFR/HER2 and TS. Bioorganic chemistry, 101, 103976. [Link]

  • Heppner, D.E., & Eck, M.J. (2019). Crystal structure of EGFR in complex with EAI045. RCSB PDB. [Link]

  • Niggenaber, J., et al. (2020). Crystal Structure of EGFR-T790M/V948R in Complex with Osimertinib and EAI045. RCSB PDB. [Link]

  • Kiefer, J.R., et al. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Xu, S., et al. (2018). Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate. RCSB PDB. [Link]

  • Goodman, M.C., et al. (2018). Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). RCSB PDB. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Advances, 13(48), 33623-33638. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

  • Patel, A. B., et al. (2013). Design, Synthesis and Computational Studies of New Benzothiazole Substituted Quinazolines as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 10(10), 926-935. [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

  • Kumar, D., et al. (2011). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Central nervous system agents in medicinal chemistry, 11(3), 225–234. [Link]

  • Kumar, A., et al. (2026). Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • Yilmaz, I., & Akbas, E. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of gastrointestinal cancer. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU, 1(1), 1-1. [Link]

  • Al-Suhaimi, E. A., & El-Enany, M. M. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. ResearchGate. [Link]

  • Khan, I., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PloS one, 21(1), e0300000. [Link]

  • Zaharia, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 22(9), 1499. [Link]

  • Nguyen, T. H. T., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (Basel, Switzerland), 25(7), 1681. [Link]

  • Sharma, P., & Kumar, A. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Journal of Survey in Fisheries Sciences, 10(3S), 499-506. [Link]

  • Pareek, A., et al. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica, 2(5), 281-291. [Link]

  • Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

Sources

Solubility Profile of 1-(1,3-Benzothiazol-7-yl)ethanol in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of a compound's solubility profile in organic solvents is a foundational step in drug discovery, influencing downstream processes ranging from synthetic purification (crystallization) to in vitro assay design and formulation strategy. 1-(1,3-Benzothiazol-7-yl)ethanol presents a unique physicochemical profile due to the juxtaposition of a lipophilic, aromatic benzothiazole core and a hydrophilic, hydrogen-bonding 1-hydroxyethyl side chain.

This whitepaper provides an in-depth analysis of the solubility characteristics of 1-(1,3-Benzothiazol-7-yl)ethanol, grounded in Hansen Solubility Parameters (HSP), and establishes a self-validating, field-proven methodology for determining its thermodynamic solubility using the gold-standard shake-flask method.

Structural Profiling & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(1,3-Benzothiazol-7-yl)ethanol, we must deconstruct its cohesive energy density using Hansen Solubility Parameters (HSP) [1]. HSP dictates that the total energy of vaporization of a liquid consists of three distinct intermolecular forces:

  • Dispersion forces ( δ D): Driven by the polarizable π -electron cloud of the fused benzene and thiazole rings.

  • Polar interactions ( δ P): Driven by the dipole moments generated by the electronegative nitrogen and sulfur atoms, as well as the hydroxyl oxygen.

  • Hydrogen bonding ( δ H): Facilitated primarily by the 1-hydroxyethyl group (acting as both a strong H-bond donor and acceptor) and the thiazole nitrogen (H-bond acceptor).

Causality in Solvent Selection

The principle of "like dissolves like" is mathematically represented in HSP space. Solvents whose coordinates ( δ D, δ P, δ H) closely match those of 1-(1,3-Benzothiazol-7-yl)ethanol will minimize the energy of mixing, resulting in high solubility. The parent benzothiazole scaffold is inherently non-polar and poorly soluble in water, but highly soluble in aprotic organic solvents [2]. The addition of the 1-hydroxyethyl group at the 7-position significantly increases the δ H and δ P parameters, expanding the molecule's solubility into polar protic solvents (like alcohols) while maintaining its affinity for halogenated and aromatic solvents.

SPR_Solubility Molecule 1-(1,3-Benzothiazol-7-yl)ethanol Core Benzothiazole Core (Lipophilic, Aromatic) Molecule->Core SideChain 1-Hydroxyethyl Group (Hydrophilic, H-Bonding) Molecule->SideChain Dispersion High Dispersion Forces (δD) Soluble in DCM, Toluene Core->Dispersion Polarity Enhanced Polarity (δP) & H-Bonding (δH) Soluble in Alcohols, DMSO Core->Polarity Heteroatoms (N, S) SideChain->Polarity

Caption: Structure-Property Relationship driving the organic solvent solubility profile.

Quantitative Data: Predicted Solubility Profile

Based on the structural descriptors and empirical data from analogous benzothiazole derivatives, the following table summarizes the anticipated solubility profile of 1-(1,3-Benzothiazol-7-yl)ethanol across various organic solvent classes.

SolventSolvent ClassRelative SolubilityMechanistic Rationale (HSP Alignment)
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (>50 mg/mL)Excellent match for δ P. The sulfoxide oxygen acts as a powerful H-bond acceptor for the compound's hydroxyl group.
Dichloromethane (DCM) HalogenatedHigh (20-50 mg/mL)Strong alignment with the δ D of the highly polarizable benzothiazole core.
Methanol / Ethanol Polar ProticModerate to High (10-30 mg/mL)Alcohols form strong bidirectional hydrogen bonds with the 1-hydroxyethyl group and the thiazole nitrogen ( δ H match).
Ethyl Acetate (EtOAc) Ester (Moderately Polar)Moderate (5-15 mg/mL)Good balance of dispersion and polarity, but lacks strong H-bond donating capability.
Hexane / Heptane Non-Polar AliphaticVery Low (<1 mg/mL)Severe mismatch in δ P and δ H. Aliphatic solvents cannot solvate the polar hydroxyl or heteroatoms.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility (often measured by diluting a DMSO stock into aqueous buffers) is useful for high-throughput screening, it is prone to overestimation due to the formation of metastable supersaturated solutions [3]. For rigorous physicochemical profiling, thermodynamic solubility must be determined.

The Isothermal Shake-Flask Method is the gold standard for this purpose [4]. It ensures true equilibrium is reached between the solid lattice and the solvated molecules.

Causality & Self-Validation in Protocol Design
  • Why Orbital Shaking over Magnetic Stirring? Magnetic stir bars can mechanically grind the crystalline API, artificially altering the particle size distribution and temporarily spiking the apparent solubility due to increased surface energy. Orbital shaking preserves the solid-state integrity.

  • Why HPLC-UV? The benzothiazole core possesses a strong, distinct chromophore, allowing for highly sensitive and specific quantification via UV detection, eliminating interference from solvent impurities.

  • How is the System Self-Validating? The protocol mandates sampling at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is only validated when the quantified concentration plateaus (variance < 5% between consecutive time points). If the concentration continues to rise, equilibrium has not been reached; if it drops, degradation or a polymorphic transition (e.g., solvate formation) may be occurring.

ShakeFlaskWorkflow Start 1. Excess Solute Addition 1-(1,3-Benzothiazol-7-yl)ethanol Solvent 2. Solvent Addition (e.g., DMSO, EtOH, DCM) Start->Solvent Incubation 3. Isothermal Incubation (Orbital Shaker, 24-72h) Solvent->Incubation Separation 4. Phase Separation (PTFE Filtration) Incubation->Separation Aliquot extraction Analysis 5. HPLC-UV Analysis (Quantification vs Curve) Separation->Analysis Supernatant Validation 6. Equilibrium Validation (Time-point comparison) Analysis->Validation Data processing Validation->Incubation If Δ > 5% (Not Equilibrated)

Caption: Self-validating workflow for determining thermodynamic solubility via the Shake-Flask Method.

Step-by-Step Shake-Flask Protocol

Phase 1: Preparation and Equilibration
  • Solid Dispensing: Accurately weigh an excess amount of 1-(1,3-Benzothiazol-7-yl)ethanol (e.g., 50 mg) into a series of 4 mL amber glass vials. Note: Amber glass is used to prevent potential photodegradation of the benzothiazole ring during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, DCM, EtOAc) to each vial. Ensure the solvent is HPLC-grade.

  • Incubation: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 200 RPM.

Phase 2: Sampling and Phase Separation
  • Time-Point Aliquoting: At exactly 24, 48, and 72 hours, pause the shaker. Allow the suspension to settle for 10 minutes.

  • Filtration: Carefully extract 100 µL of the supernatant using a syringe. Pass the aliquot through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

    • Expert Insight: For highly volatile solvents like DCM, filtration is vastly superior to centrifugation. Centrifugation generates heat and alters the pressure inside the tube, causing rapid solvent evaporation that artificially concentrates the solute.

Phase 3: Dilution and HPLC-UV Analysis
  • Dilution: Immediately dilute the filtered aliquot with a miscible diluent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the HPLC calibration curve and to prevent precipitation inside the HPLC column.

  • Quantification: Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to the λmax​ of the benzothiazole chromophore (typically around 250-280 nm).

  • Validation: Calculate the concentration at 24h, 48h, and 72h. The thermodynamic solubility is confirmed when the calculated concentration between the 48h and 72h time points varies by less than 5%.

References

  • Hansen Solubility Parameters in Practice: HSP Basics. Abbott, S. Hansen Solubility. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Marques, M. R. C., et al. Dissolution Technologies, 2015. Available at:[Link]

  • Shake-Flask Solubility Assay. Bienta / Enamine Biology Services. Available at:[Link]

Methodological & Application

enantioselective synthesis route for 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enantioselective Synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral secondary alcohols are indispensable building blocks in modern drug discovery and development. The 1-(1,3-benzothiazol-7-yl)ethanol moiety, in particular, represents a key structural motif whose stereochemistry can profoundly influence pharmacological activity. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of this target molecule. We will explore and compare leading catalytic systems, elucidate the mechanistic underpinnings that govern stereoselectivity, and present detailed, field-proven protocols for two highly effective methods: Noyori Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction. The guide is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Chiral Benzothiazole Alcohols

The benzothiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. When functionalized with a chiral hydroxyethyl group, as in 1-(1,3-Benzothiazol-7-yl)ethanol, a stereocenter is introduced that is often critical for specific and high-affinity interactions with biological targets. Consequently, the ability to synthesize single enantiomers of this alcohol with high purity is paramount. The most direct and efficient strategy to achieve this is through the asymmetric reduction of the prochiral ketone, 7-acetyl-1,3-benzothiazole.

Overview of Enantioselective Ketone Reduction Strategies

Several powerful methods exist for the asymmetric reduction of prochiral ketones.[1] The choice of method often depends on factors such as substrate scope, catalyst availability and cost, operational simplicity, and desired enantioselectivity. Below is a comparative overview of the most relevant techniques for synthesizing 1-(1,3-Benzothiazol-7-yl)ethanol.

  • Transition-Metal Catalyzed Hydrogenation:

    • Asymmetric Transfer Hydrogenation (ATH): Pioneered by Noyori, this method utilizes well-defined ruthenium(II) complexes with chiral diamine ligands.[2][3] It employs safe and readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture.[1] The reaction mechanism involves a metal-ligand bifunctional complex that facilitates a highly organized, outer-sphere hydride transfer, leading to exceptional enantioselectivity.[4][5][6] These catalysts are highly efficient, often requiring very low loadings (S/C > 2000).

    • Asymmetric Hydrogenation (AH): This technique uses molecular hydrogen (H₂) as the reductant, often at elevated pressures, with chiral rhodium or ruthenium phosphine complexes (e.g., Ru-BINAP). While atom-economical, it requires specialized high-pressure equipment.

  • Stoichiometric and Organocatalytic Reductions:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, derived from proline, in conjunction with a stoichiometric borane source (e.g., BH₃·SMe₂ or BH₃·THF).[7][8] The catalyst acts as a chiral Lewis acid, activating the ketone and directing the borane's hydride delivery to a specific face of the carbonyl.[9][10] The CBS reduction is renowned for its high enantioselectivity, predictable stereochemical outcomes, and operational simplicity under atmospheric pressure.[11]

    • Biocatalysis: The use of enzymes (ketoreductases) or whole-cell systems (e.g., baker's yeast, Lactobacillus species) can provide unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions.[1][12] This approach is a cornerstone of green chemistry, though it may require screening for a suitable biocatalyst and optimization of fermentation or reaction conditions.[13]

For the synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol, both Noyori ATH and CBS reduction offer robust, scalable, and high-fidelity solutions. We will detail the protocols for these two premier methods.

Comparative Performance of Key Catalytic Systems

The following table summarizes typical performance metrics for the asymmetric reduction of aryl ketones, providing a benchmark for selecting a synthetic route for 7-acetyl-1,3-benzothiazole.

Method/Catalyst SystemReductantTypical Catalyst Loading (mol%)Temp. (°C)Typical Time (h)Yield (%)ee (%)Key Advantages
Noyori ATH (e.g., (S,S)-RuCl(p-cymene)[TsDPEN])i-PrOH / Base0.1 - 1.025 - 402 - 24>95>98High efficiency, operational simplicity, low catalyst loading.[2][3]
CBS Reduction (e.g., (S)-Me-CBS)BH₃·SMe₂5 - 10-30 to 251 - 4>95>96Predictable stereochemistry, no high-pressure equipment needed.[7][9]
Biocatalysis (e.g., Lactobacillus sp.)Glucose (co-substrate)N/A (Whole Cells)30 - 3724 - 72Variable>99Extremely high ee, green process, mild conditions.[12]

Mechanistic Insight: Noyori Asymmetric Transfer Hydrogenation

The exceptional enantioselectivity of the Noyori ATH process stems from a "metal-ligand bifunctional" mechanism.[5] The reaction proceeds through a well-defined six-membered pericyclic transition state.

  • Catalyst Activation: The Ru-Cl precatalyst reacts with a base (e.g., from the i-PrOH/base mixture) to form the active 16-electron ruthenium hydride species.

  • Coordinated Hydride Transfer: The ketone substrate, the ruthenium hydride, and the N-H proton of the chiral diamine ligand form a highly organized six-membered transition state.[6]

  • Stereodifferentiation: The chiral ligand, specifically the arrangement of its substituents (e.g., phenyl groups in TsDPEN), creates a sterically demanding environment. The ketone orients itself to minimize steric clash, exposing one of its two prochiral faces to the incoming ruthenium-hydride.[14] This precise geometric arrangement ensures the hydride is delivered to only one face, resulting in the formation of a single alcohol enantiomer.[6]

cluster_0 Noyori ATH Catalytic Cycle RuH Active Ru-H Catalyst TS Six-Membered Transition State RuH->TS + Ketone Product_Complex Ru-Alkoxide Complex TS->Product_Complex Hydride Transfer Precatalyst Ru-Cl Precatalyst Precatalyst->RuH Activation (Base, i-PrOH) Product_complex Product_complex Product_complex->RuH + i-PrOH - Product - Acetone

Caption: Catalytic cycle of the Noyori asymmetric transfer hydrogenation.

Detailed Experimental Protocols

Prerequisite: Synthesis of the starting material, 7-acetyl-1,3-benzothiazole, can be achieved via standard methods such as the Friedel-Crafts acylation of 1,3-benzothiazole. Ensure the starting ketone is pure and thoroughly dried before use.

Protocol 1: Noyori Asymmetric Transfer Hydrogenation for (R)-1-(1,3-Benzothiazol-7-yl)ethanol

This protocol is designed to yield the (R)-enantiomer of the alcohol. For the (S)-enantiomer, use the corresponding (R,R)-catalyst.

Materials:

  • 7-acetyl-1,3-benzothiazole

  • (S,S)-RuCl[(p-cymene)]-TsDPEN catalyst (commercially available)

  • Anhydrous 2-propanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: In a dry, inert-atmosphere glovebox or Schlenk flask, dissolve (S,S)-RuCl[(p-cymene)]-TsDPEN (e.g., 6.4 mg, 0.01 mmol, 0.5 mol%) in anhydrous toluene (5 mL). Add a 0.1 M solution of KOH in i-PrOH (0.2 mL, 0.02 mmol). Stir the mixture at room temperature for 15 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 7-acetyl-1,3-benzothiazole (354 mg, 2.0 mmol, 1.0 eq) in anhydrous 2-propanol (10 mL).

  • Initiation: Transfer the activated catalyst solution from step 1 to the ketone solution via cannula.

  • Reaction: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding 2 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure (R)-1-(1,3-Benzothiazol-7-yl)ethanol.

  • Analysis: Confirm the structure by ¹H NMR and MS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for (S)-1-(1,3-Benzothiazol-7-yl)ethanol

This protocol uses the (R)-CBS catalyst to produce the (S)-alcohol, following the general stereochemical model for this reaction.[7][10] Use the (S)-catalyst for the (R)-alcohol.

Materials:

  • 7-acetyl-1,3-benzothiazole

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and an addition funnel under an inert atmosphere, add the (R)-CBS catalyst solution (1.0 mL, 1.0 mmol, 10 mol%). Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Borane Addition: Slowly add BH₃·SMe₂ (1.2 mL, 12 mmol, 1.2 eq) to the catalyst solution while maintaining the temperature below -15 °C. Stir for 10 minutes.

  • Substrate Addition: Dissolve 7-acetyl-1,3-benzothiazole (1.77 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via the addition funnel, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the mixture at -20 °C and monitor its progress by TLC (typically complete within 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Add 1 M HCl (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification & Analysis: Purify the crude product by flash column chromatography and analyze by NMR, MS, and chiral HPLC/SFC as described in Protocol 1.

Experimental Workflow and Logic

The successful execution of an enantioselective synthesis requires careful attention to anhydrous conditions and inert atmosphere techniques to protect the catalysts and reagents from deactivation.

start Start: Pure 7-acetyl-1,3-benzothiazole setup Reaction Setup • Dry Glassware • Inert Atmosphere (N₂/Ar) start->setup reagents Add Catalyst & Reagents (e.g., Noyori or CBS) Maintain Low Temperature setup->reagents reaction Run Reaction Monitor by TLC/GC reagents->reaction workup Quench & Aqueous Workup • Acid/Base Wash • Extraction reaction->workup Upon Completion purify Purification Flash Column Chromatography workup->purify analysis Analysis • NMR, MS (Structure) • Chiral HPLC/SFC (ee%) purify->analysis end End: Enantiopure Alcohol analysis->end

Caption: General workflow for enantioselective ketone reduction.

Conclusion

The enantioselective synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol is readily achievable with high efficiency and stereocontrol using modern catalytic methods. Both Noyori Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata reduction provide reliable and scalable routes to either enantiomer of the target alcohol. The choice between these methods can be guided by the availability of equipment (high-pressure for AH vs. standard glassware for ATH/CBS) and reagents. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce this valuable chiral intermediate for applications in pharmaceutical and materials science.

References

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(21), 8794-8823. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • Li, Y., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(2), 474-482. [Link]

  • Abraham, M. L., & Hilt, G. (2019). Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated BH₃. ChemistryOpen, 8(7), 896-900. [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station. [Link]

  • Chiral catalysts for reduction of ketones and process for their preparation.
  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(21), 8794-8823. [Link]

  • Scott, J. P., et al. (2020). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(14), 4443-4450. [Link]

  • Karmakar, S., & Shaikh, M. (2020). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 10(18), 6045-6086. [Link]

  • Dub, P. A., & Lagaditis, P. O. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(10), 1402-1410. [Link]

  • Gellis, A., et al. (2021). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 26(16), 4992. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689. [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • Demir, D., et al. (2019). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Preparative Biochemistry & Biotechnology, 49(6), 559-566. [Link]

  • Wang, Y., et al. (2023). Enantioselective Synthesis of 1,2-Benzothiazine 1-Imines via RuII/Chiral Carboxylic Acid-Catalyzed C-H Alkylation/Cyclization. Angewandte Chemie International Edition, 62(29), e202305480. [Link]

  • Wang, Z., et al. (2021). Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Chemical Science, 12(30), 10243-10249. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12103. [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Li, W., et al. (2016). Asymmetric Hydrogenation of Seven-Membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. Angewandte Chemie International Edition, 55(35), 10493-10497. [Link]

Sources

Application Note: Purification Protocol for 1-(1,3-Benzothiazol-7-yl)ethanol via Flash Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Benzothiazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently evaluated for their antitumor, antimicrobial, and neuroprotective properties[1]. The isolation of 1-(1,3-benzothiazol-7-yl)ethanol presents a unique chromatographic challenge. The molecule features a weakly basic thiazole nitrogen paired with a polar secondary alcohol. During typical synthetic routes—such as the reduction of 7-acetylbenzothiazole—the crude mixture often contains unreacted starting materials, over-reduced byproducts, and transition metal catalyst residues.

Purifying this compound via normal-phase silica gel flash chromatography requires careful modulation of the mobile phase. The secondary hydroxyl group acts as a strong hydrogen bond donor and acceptor, heavily interacting with the free silanol sites on the silica stationary phase. Without strategic method development, this interaction leads to severe peak tailing, fraction dilution, and co-elution with structurally similar impurities.

Chromatographic Rationale & Method Development

Expertise & Experience: A common pitfall in purifying heterocyclic alcohols is relying on an isocratic elution derived directly from a single Thin Layer Chromatography (TLC) plate. While a solvent system yielding a retention factor ( Rf​ ) of 0.3 might seem ideal on a plate, isocratic scale-up often leads to band broadening on a column.

Instead, translating TLC Rf​ values into Column Volumes (CV) allows for the design of a focused gradient[2]. The fundamental relationship is defined as CV=1/Rf​ . By designing a gradient that starts at a lower polarity and ramps precisely through the target CV, the elution band is compressed. This causality is critical: compressing the band increases the concentration of the target compound in the collected fractions and maximizes resolution from closely eluting impurities[3].

TLC_Logic TLC 1. TLC Optimization Target Rf: 0.25 - 0.35 CV 2. Calculate Column Volume CV = 1 / Rf TLC->CV Grad 3. Gradient Design Isocratic Hold -> Linear Ramp CV->Grad Load 4. Determine Loading Capacity Based on ΔCV to impurities CV->Load

Caption: Logical workflow translating TLC retention factors into optimized gradient parameters.

Experimental Protocol

Trustworthiness Check: This protocol is designed as a self-validating system. By calculating the ΔCV between the target and the nearest impurity during the TLC phase, the chemist can empirically determine the maximum sample loading capacity before committing the entire crude batch to the column[4].

Materials & Equipment
  • Stationary Phase: 40-63 µm spherical silica gel flash column (e.g., 12 g or 24 g depending on scale).

  • Mobile Phase: Hexane (HPLC grade) and Ethyl Acetate (HPLC grade).

  • Sample Loading: Celite 545 or equivalent diatomaceous earth.

  • Equipment: Automated flash chromatography system with dual-wavelength UV detection.

TLC Optimization

Perform TLC using silica plates that chemically match the column's stationary phase to ensure accurate Rf​ translation[4]. The optimal solvent system should place 1-(1,3-benzothiazol-7-yl)ethanol at an Rf​ of 0.25–0.35.

Table 1: TLC Optimization Data (Hexane:EtOAc Systems)

Solvent System (Hexane:EtOAc)Target Rf​ Impurity Rf​ Calculated CV (Target) ΔCV (Resolution)
80:200.100.2510.06.0
70:30 0.28 0.45 3.57 1.35
60:400.550.701.810.38

Note: The 70:30 system provides the optimal balance of retention and resolution ( ΔCV>1.0 ), allowing for a ~5-10% sample loading capacity.

Sample Preparation (Dry Loading)

Causality: Liquid loading a polar compound like 1-(1,3-benzothiazol-7-yl)ethanol requires a polar solvent (such as Dichloromethane or Methanol) for complete dissolution. If injected directly, this strong solvent plug acts as a localized eluent, dragging the compound down the column prematurely and drastically distorting the chromatography (fronting). Dry loading completely eliminates these solvent effects.

  • Dissolve the crude mixture in a minimum volume of a volatile solvent (e.g., Acetone or DCM).

  • Add Celite to the flask (mass ratio of 1:2 to 1:3, crude mass to Celite mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Pack the powder into a solid load cartridge and attach it to the flash system.

Flash Chromatography Execution

Experimental_Workflow A Crude Mixture (Benzothiazole) B Dry Loading (Celite/Silica) A->B C Flash Chromatography (Hexane/EtOAc) B->C D UV Detection (254 nm / 280 nm) C->D E Pure Product Recovery D->E

Caption: Step-by-step experimental workflow for the purification of 1-(1,3-Benzothiazol-7-yl)ethanol.

  • Equilibration: Equilibrate the silica column with 3 CVs of the starting mobile phase (10% EtOAc in Hexane).

  • Detection: Set UV wavelengths to 254 nm (general aromatic absorbance) and 280 nm (specific to the benzothiazole conjugated system).

  • Elution: Execute the optimized gradient profile detailed below.

Table 2: Optimized Focused Gradient Profile

Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.09010Column Equilibration & Elution of non-polar impurities
2.0 - 8.090 6010 40Linear Gradient (Target Elution Window)
8.0 - 10.06040Isocratic Hold (Clear target and trailing edges)
10.0 - 12.00100Column Wash (Flush highly polar residues)
Fraction Analysis & Recovery

Analyze the collected fractions corresponding to the target UV peak via TLC or LC-MS before pooling. This self-validating step prevents cross-contamination from co-eluting silent impurities. Pool only the fractions showing >98% purity. Concentrate under reduced pressure to yield the pure 1-(1,3-benzothiazol-7-yl)ethanol.

Troubleshooting Guide

  • Severe Peak Tailing: If the target peak exhibits a long tail, the secondary alcohol is interacting too strongly with the acidic silanol groups on the silica. Solution: Add 0.1% Triethylamine (TEA) to the mobile phase to temporarily cap the active silanol sites, or switch to an amine-functionalized silica column[5].

  • Co-elution with Starting Ketone: If unreacted 7-acetylbenzothiazole co-elutes with the product, the gradient slope is too steep. Solution: Introduce a 2 CV isocratic hold at 20% EtOAc just before the expected elution point of the target compound to enhance baseline resolution[2].

References

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Improve flash chromatography method development with matching TLC plates Teledyne ISCO URL:[Link][4]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps Teledyne ISCO Application Notes URL:[Link][2]

  • Biotage® scaling columns tools for flash chromatography method development Biotage URL:[Link][5]

Sources

utilizing 1-(1,3-Benzothiazol-7-yl)ethanol as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-(1,3-Benzothiazol-7-yl)ethanol as a Precursor in Scaffold Diversification

Introduction & Pharmacological Relevance

The benzothiazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1],[2]. While the majority of drug discovery efforts focus on functionalizing the 2-position of the thiazole ring, targeting the 7-position on the fused benzene ring offers a unique vector to probe novel chemical space. This approach minimizes steric hindrance at the primary pharmacophore binding sites while modulating the molecule's overall physicochemical properties[3].

Specifically, 1-(1,3-Benzothiazol-7-yl)ethanol serves as an exceptionally versatile synthetic linchpin. Its secondary alcohol moiety enables stereospecific transformations and the rapid generation of diverse libraries targeting critical disease pathways, such as Adenosine A2B receptor antagonism[4], Cholecystokinin 2 (CCK2) receptor modulation[5], and the mitigation of inflammatory mediators in gastric mucosal injury[6].

Mechanistic Rationale: Why 1-(1,3-Benzothiazol-7-yl)ethanol?

As a Senior Application Scientist, selecting the right precursor is about balancing reactivity with structural stability. The 1-hydroxyethyl group at the 7-position provides two critical advantages:

  • Bifunctional Handle: The secondary alcohol can be mildly oxidized to a methyl ketone, providing an electrophilic center for reductive amination. Alternatively, it can be activated (via mesylation or Mitsunobu conditions) to undergo nucleophilic substitution.

  • Stereochemical Control: When resolved into its (R)- or (S)-enantiomers, the secondary alcohol undergoes predictable stereochemical inversion via SN​2 mechanisms. This is critical, as enantiomeric purity often dictates target selectivity and pharmacokinetic profiles in late-stage drug development[3],[4].

Experimental Workflows & Protocols

The following protocols detail the transformation of 1-(1,3-Benzothiazol-7-yl)ethanol into advanced drug-like intermediates. Every protocol is designed as a self-validating system , ensuring that intermediate quality is verified before proceeding to the next step.

Protocol A: Mild Oxidation to 1-(1,3-Benzothiazol-7-yl)ethanone

Objective: Convert the secondary alcohol into a ketone for subsequent reductive amination. Causality of Reagents: Dess-Martin Periodinane (DMP) is selected over harsh oxidants like Jones reagent. Jones reagent contains chromic acid, which risks over-oxidizing the electron-rich sulfur atom of the benzothiazole ring to a sulfoxide or sulfone. DMP ensures rapid, chemoselective oxidation of the alcohol under mild, neutral conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(1,3-Benzothiazol-7-yl)ethanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere at 0 °C.

  • Addition: Add 1.2 eq of Dess-Martin Periodinane portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction & Purification: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (QC):

    • TLC: Observe the disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a less polar UV-active spot ( Rf​≈0.6 ).

    • 1H NMR: Confirm the disappearance of the −CH(OH)− multiplet at ~4.8 ppm and the emergence of a sharp methyl ketone singlet at ~2.6 ppm.

Protocol B: Stereospecific C-N Bond Formation via Mitsunobu Reaction

Objective: Directly convert the alcohol into a chiral amine derivative with inversion of stereochemistry. Causality of Reagents: The Mitsunobu reaction utilizing Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) allows for direct SN​2 displacement of the alcohol by a slightly acidic nucleophile (e.g., phthalimide, pKa​≈8.3 ). This avoids the formation of a carbocation, preserving the enantiomeric excess (ee) by ensuring complete stereochemical inversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of enantiopure (R)-1-(1,3-Benzothiazol-7-yl)ethanol, 1.2 eq of phthalimide, and 1.2 eq of PPh3​ in anhydrous THF (0.2 M) at 0 °C under argon.

  • Activation: Dropwise add 1.2 eq of DIAD over 15 minutes. The solution will turn pale yellow.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate.

  • Deprotection (Optional): Treat the isolated phthalimide intermediate with hydrazine hydrate in ethanol at reflux for 4 hours to yield the primary amine.

  • Self-Validation (QC):

    • Chiral HPLC: Verify that the enantiomeric excess (ee) is >95%, confirming complete stereochemical inversion to the (S)-configuration.

    • LC-MS: Confirm the expected [M+H]+ mass of the target amine.

Protocol C: Mesylation and Nucleophilic Displacement

Objective: Two-step functionalization for nucleophiles incompatible with Mitsunobu conditions (e.g., aliphatic amines with pKa​>10 ).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the precursor in DCM. Add 2.0 eq of Triethylamine ( Et3​N ) and cool to 0 °C. Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 1 hour.

  • Validation: TLC must show complete conversion to the mesylate intermediate. Do not purify the mesylate via silica gel to avoid degradation; use immediately after aqueous workup.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF. Add 3.0 eq of the desired secondary amine (e.g., morpholine or piperazine) and 1.5 eq of K2​CO3​ . Heat to 60 °C for 8 hours.

  • Self-Validation (QC): LC-MS analysis of the crude mixture to confirm the displacement of the mesylate group and the formation of the target 7-substituted benzothiazole.

Data Presentation: Comparative Metrics

The following table summarizes the quantitative performance of the three scaffold diversification strategies based on standard laboratory optimizations.

StrategyIntermediate / ReagentsYield (%)Stereochemical OutcomeReaction TimeScalability
Oxidation + Reductive Amination DMP NaBH(OAc)3​ 75 - 85%Racemic14 hours (Total)High (Multi-gram)
Mitsunobu Displacement PPh3​ , DIAD, Phthalimide60 - 70%Complete Inversion (>95% ee)12 hoursModerate
Mesylation + SN​2 MsCl, Et3​N Amine70 - 80%Inversion (Prone to slight racemization)9 hours (Total)High (Multi-gram)

Visualizations

Synthetic Workflow Diagram

Workflow Precursor 1-(1,3-Benzothiazol-7-yl)ethanol (Precursor) Oxidation Oxidation (Dess-Martin Periodinane) Precursor->Oxidation Mitsunobu Mitsunobu Reaction (DEAD, PPh3, Nucleophile) Precursor->Mitsunobu Activation Mesylation (MsCl, Et3N) Precursor->Activation Ketone 1-(1,3-Benzothiazol-7-yl)ethanone Oxidation->Ketone RedAmination Reductive Amination (NaBH(OAc)3, Amine) Ketone->RedAmination AmineDerivative 7-(1-Aminoethyl)benzothiazole Derivatives RedAmination->AmineDerivative EtherDerivative Chiral Ether/Amine Derivatives Mitsunobu->EtherDerivative ActivatedInter O-Mesyl Intermediate Activation->ActivatedInter Displacement Nucleophilic Substitution (SN2) ActivatedInter->Displacement SubstDerivative Diverse 7-Substituted Benzothiazoles Displacement->SubstDerivative

Caption: Synthetic workflows for diversifying the 1-(1,3-Benzothiazol-7-yl)ethanol scaffold.

Pharmacological Target Diagram

Pharmacology BTA 7-Substituted Benzothiazoles PI3K PI3Kγ Inhibition BTA->PI3K Inhibits A2B Adenosine A2B Antagonism BTA->A2B Antagonizes CCK2 CCK2 Receptor Modulation BTA->CCK2 Modulates Inflammation Anti-inflammatory Efficacy PI3K->Inflammation Reduces Cancer Anti-tumor Activity PI3K->Cancer Suppresses A2B->Inflammation Modulates CCK2->Cancer Inhibits Neuro Neuroprotection CCK2->Neuro Promotes

Caption: Pharmacological targets and therapeutic pathways of 7-substituted benzothiazoles.

References

  • Narendra, D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemistry Reviews. URL: [Link]2]

  • Mohamed-Ezzat, R. A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. DOI: 10.1039/D5RA03993B. URL: [Link]3]

  • Firooznia, F., et al. (2012). Discovery of benzothiazole-based adenosine A2B receptor antagonists with improved A2A selectivity. Bioorganic & Medicinal Chemistry Letters. ChEMBL ID: CHEMBL1759892. URL: [Link]4]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE / PMC. URL: [Link]6]

  • McDonald, I. M., et al. (2008). Aryl sulfonamide compounds for the treatment of disease states mediated by the cholecystokinin 2 (CCK2) receptor. World Intellectual Property Organization. WO2008124524A2. URL: 5]

  • Mai, T. N., et al. (2026). Benzothiazole-based marketed drugs 1–7 (FDA-approved and those under investigation). ResearchGate. URL: [Link]1]

Sources

Application Note: Catalytic Reduction Protocols for the Synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule Class: Chiral Secondary Heteroaryl Alcohols Core Techniques: Homogeneous Transfer Hydrogenation (TH), Asymmetric Transfer Hydrogenation (ATH)

Introduction & Mechanistic Rationale

The synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol from its corresponding ketone precursor, 1-(1,3-benzothiazol-7-yl)ethan-1-one, presents a unique chemoselectivity challenge in drug development. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, but their electron-rich, sulfur-containing heteroaromatic rings are notorious for strongly coordinating to and poisoning heterogeneous transition metal surfaces (e.g., Pd/C or PtO₂)[1]. Consequently, traditional high-pressure hydrogenation often fails, requires massive catalyst loadings, or leads to unwanted over-reduction of the heterocyclic core.

The Causality of Catalyst Selection: To bypass catalyst poisoning, this application note utilizes homogeneous Ruthenium-catalyzed Transfer Hydrogenation (TH) . By utilizing a soluble Ru(II) complex, the reduction occurs via an outer-sphere mechanism that prevents direct coordination of the benzothiazole sulfur to the metal center.

For the synthesis of enantiopure active pharmaceutical ingredients (APIs), Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts (e.g., RuCl) is the gold standard[2]. The 16-electron Ru(II) complex abstracts hydrogen from a donor (like a Formic Acid/Triethylamine azeotrope) to form an 18-electron Ru-hydride[3]. Stereocontrol is strictly governed by electrostatic CH/π interactions: the electron-rich benzothiazole ring favors a position adjacent to the η⁶-arene ring of the catalyst, locking the transition state and dictating hydride transfer exclusively to the Re or Si face of the ketone[2].

ATH_Cycle Precat Precatalyst RuCl(TsDPEN)(p-cymene) Ru16 16e- Ru(II) Complex (Active Catalyst) Precat->Ru16 Base (-HCl) Ru18 18e- Ru(II) Hydride (H-Donor Complex) Ru16->Ru18 FA/TEA (H-donor) TS 6-Membered Transition State (CH/π Interaction) Ru18->TS Ketone Substrate TS->Ru16 Catalyst Regeneration Prod Chiral Alcohol (R)- or (S)-Isomer TS->Prod Hydride Transfer

Catalytic cycle of Noyori-Ikariya ATH for heteroaryl ketones.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, this guide provides a dual-protocol system. Protocol A synthesizes the racemic alcohol to serve as an analytical baseline. Protocol B executes the asymmetric synthesis. The system is inherently self-validating: the success of Protocol B is proven by mapping its chiral HPLC retention times against the racemic standard generated in Protocol A.

Protocol A: Racemic Synthesis via Ru-Catalyzed Transfer Hydrogenation

Objective: Generate (±)-1-(1,3-Benzothiazol-7-yl)ethanol for analytical standard calibration.

Reagents:

  • 1-(1,3-benzothiazol-7-yl)ethan-1-one (1.0 eq, 10 mmol)

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • KOH (0.1 eq, 1.0 mmol)

  • Anhydrous Isopropanol (0.1 M, 100 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the ketone (10 mmol) and[RuCl₂(p-cymene)]₂ (0.5 mol%) in anhydrous isopropanol (100 mL).

  • Activation: Add KOH (1.0 mmol) to the mixture. Rationale: KOH acts as a base to eliminate HCl from the Ru-precatalyst, generating the active alkoxide complex.

  • Reaction: Heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Once complete, cool to room temperature and quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the racemic alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective synthesis of (R)- or (S)-1-(1,3-Benzothiazol-7-yl)ethanol.

Reagents:

  • 1-(1,3-benzothiazol-7-yl)ethan-1-one (1.0 eq, 5 mmol)

  • RuCl (1.0 mol%)

  • Formic Acid/Triethylamine (FA:TEA) 5:2 azeotropic mixture (5.0 mL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk tube, add the ketone (5 mmol) and the Noyori-Ikariya catalyst (1.0 mol%). Dissolve in DCM (5.0 mL). Subject the mixture to three consecutive freeze-pump-thaw cycles. Rationale: Ru(II) hydride intermediates are highly sensitive to oxidation; removing dissolved O₂ prevents catalyst deactivation.

  • H-Donor Addition: Under a positive flow of argon, inject the FA:TEA (5:2) azeotrope (5.0 mL). Rationale: Unlike isopropanol, the FA:TEA system drives the reaction to completion via the irreversible generation of CO₂ gas, preventing the reverse oxidation of the chiral alcohol back to the ketone[1].

  • Catalysis: Stir the reaction mixture at 40 °C for 12–24 hours.

  • Workup: Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) and compare the peaks against the racemic standard from Protocol A to determine the Enantiomeric Excess (ee%).

Workflow Step1 1. Reaction Setup Ketone + Catalyst in Schlenk tube Step2 2. Degassing 3x Freeze-Pump-Thaw cycles Step1->Step2 Step3 3. H-Donor Addition Add FA:TEA (5:2 azeotrope) Step2->Step3 Step4 4. Catalytic Reduction Stir at 40°C for 12-24 h Step3->Step4 Step5 5. Workup & Isolation Quench with water, extract with EtOAc Step4->Step5 Step6 6. Validation Chiral HPLC (ee%) & NMR (Yield) Step5->Step6

Experimental workflow for the ATH of 1-(1,3-benzothiazol-7-yl)ethan-1-one.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes and operational parameters distinguishing the racemic baseline from the asymmetric synthesis.

ParameterProtocol A: Racemic ReductionProtocol B: Asymmetric Transfer Hydrogenation (ATH)
Catalyst System [RuCl₂(p-cymene)]₂RuCl
Hydrogen Source Isopropanol (Solvent & Reactant)Formic Acid / Triethylamine (FA:TEA, 5:2)
Base/Additive KOH (Catalytic, 10 mol%)None (TEA inherently acts as the base)
Temperature 80 °C (Reflux)40 °C
Reaction Time 4 - 6 hours12 - 24 hours
Expected Yield > 90%> 85%
Enantiomeric Excess N/A (Racemic 50:50 mixture)> 95% ee
Primary Use Case Analytical standard generationAPI synthesis, Stereochemical structure-activity studies

References

  • Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).[Link]

  • Zheng, Y., Martinez-Acosta, J. A., Khimji, M., Barbosa, L. C. A., Clarkson, G. J., & Wills, M. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings (MDPI).[Link]

  • Enantioselective reduction of ketones. Wikipedia.[Link]

Sources

Application Note: High-Throughput Cell Viability and Cytotoxicity Assay Protocols for Evaluating 1-(1,3-Benzothiazol-7-yl)ethanol (7-BTE)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Benzothiazole derivatives are highly regarded in medicinal chemistry for their potent anti-tumor, anti-inflammatory, and antimicrobial properties. Specifically, novel substituted benzothiazoles have been shown to induce apoptosis in targeted cancer models via the mitochondrial intrinsic pathway[1]. The compound 1-(1,3-Benzothiazol-7-yl)ethanol (7-BTE) represents a critical synthetic derivative requiring rigorous in vitro cytotoxicity profiling.

When evaluating small-molecule pharmacophores like 7-BTE, relying on a single viability assay can lead to false positives or negatives due to compound-specific optical interference or metabolic uncoupling. To establish a self-validating experimental system , this application note details an orthogonal testing strategy. By combining metabolic (MTT), energetic (ATP Luminescence), and membrane integrity (LDH Release) assays, researchers can confidently determine whether 7-BTE acts as a cytostatic agent or a cytotoxic apoptosis-inducer[2].

Workflow A 7-BTE Treatment (In Vitro Cell Culture) B MTT Assay (Metabolic Activity) A->B C ATP Luminescence (CellTiter-Glo) A->C D LDH Release (Membrane Integrity) A->D E Data Integration & IC50 Determination B->E C->E D->E

Fig 1. Orthogonal assay workflow for validating 7-BTE cytotoxicity.

Experimental Protocols

Compound Preparation and Vehicle Control

Causality & Trustworthiness: 7-BTE is highly hydrophobic. While ethanol is sometimes used as a vehicle, concentrations above 0.5% (v/v) can independently drive viability loss and disrupt cellular signaling[3]. Therefore, 7-BTE must be dissolved in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM stock solution. The final DMSO concentration in the assay wells must strictly not exceed 0.1% to prevent solvent-induced baseline toxicity.

Protocol A: MTT Assay (Metabolic Viability)

Causality: The MTT assay measures the reduction of yellow tetrazolium to purple formazan by mitochondrial succinate dehydrogenase. Because benzothiazole derivatives can sometimes possess intrinsic absorbance, a "cell-free + 7-BTE + MTT" control is mandatory. This self-validating step allows for the subtraction of background absorbance caused by the drug itself.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT116 or HepG2) at 4×103 cells/well in a 96-well transparent flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 7-BTE at escalating concentrations (1.25 µM to 100 µM) in fresh media. Include a 0.1% DMSO vehicle control and a cell-free blank. Incubate for 48 h[1].

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2–4 h at 37°C. Insight: This specific window allows sufficient accumulation of formazan crystals without triggering MTT-induced cellular toxicity.

  • Solubilization: Carefully aspirate the culture media to avoid disturbing the crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the precipitated formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Use a 650 nm reference wavelength to mathematically correct for cellular debris and well imperfections.

Protocol B: CellTiter-Glo (Luminescent ATP Assay)

Causality: To validate the MTT results, ATP quantitation is required. Benzothiazoles may alter mitochondrial metabolism (e.g., ROS generation) without immediately causing cell death[1]. Measuring ATP provides a direct readout of cellular energy status. Furthermore, luminescence avoids the optical interference common in colorimetric assays.

Step-by-Step Methodology:

  • Equilibration: Remove the 96-well assay plate from the incubator and let it equilibrate to room temperature for 30 minutes. Insight: Temperature equilibration ensures uniform luciferase enzyme kinetics across all wells, preventing edge effects.

  • Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode plate reader with an integration time of 0.25–1 second per well.

Protocol C: LDH Release (Membrane Integrity)

Causality: This assay differentiates apoptosis from necrosis. If 7-BTE induces apoptosis via the mitochondrial pathway, LDH release (indicating membrane rupture) should be minimal at 24 h and only rise during secondary necrosis at 72 h. If LDH spikes at 4 h, the compound is causing direct, non-specific membrane lysis.

Step-by-Step Methodology:

  • Supernatant Collection: Transfer 50 µL of cell culture supernatant from the 7-BTE treated plate to a new 96-well assay plate.

  • Reaction: Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and diaphorase) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, strictly protected from light.

  • Termination: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reduction.

  • Quantification: Measure absorbance at 490 nm. Insight: Always include a "Maximum LDH Release" control by adding 10 µL of 10x Lysis Buffer to untreated cells 45 minutes prior to supernatant collection.

Quantitative Data Presentation

By integrating the results of these orthogonal assays, researchers can generate a highly accurate cytotoxicity profile. Below is a representative data summary demonstrating the expected behavior of a potent benzothiazole derivative across different cell lines[2],[1].

Cell Line ModelAssay Type7-BTE IC₅₀ (µM) at 48hCellular Response / Mechanistic Indicator
HCT116 (Colorectal)MTT7.5 ± 0.4Profound reduction in metabolic oxidoreductase activity.
HCT116 (Colorectal)CellTiter-Glo7.2 ± 0.3Severe intracellular ATP depletion.
HepG2 (Hepatocellular)LDH Release> 100.0 (at 24h)Intact membrane early in treatment; rules out acute necrosis.
HepG2 (Hepatocellular)MTT38.5 ± 1.2Moderate reduction in metabolic activity; cell-line specific resistance.

Mechanistic Validation: The Apoptotic Pathway

When 7-BTE successfully reduces cell viability without early LDH release, it indicates programmed cell death. Benzothiazole derivatives typically initiate this by promoting Reactive Oxygen Species (ROS) accumulation, which subsequently collapses the mitochondrial transmembrane potential (ΔΨm). This depolarization forces the release of Cytochrome c, triggering the caspase cascade[1].

Pathway A 7-BTE Exposure B ROS Generation A->B C Loss of ΔΨm (Depolarization) B->C D Cytochrome c Release C->D E Caspase 9/3 Activation D->E F Apoptosis E->F

Fig 2. Mechanistic pathway of benzothiazole-induced intrinsic apoptosis.

References

  • [3] National Institutes of Health (NIH) / PMC. "Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays." (2024). URL: [Link]

  • [2] Üremiş MM, Üremiş N, Ceylan M, Türköz Y. "Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line." Turkish Journal of Pharmaceutical Sciences. 2025;22(3):207-216. URL: [Link]

  • [1] Zhou J, Zhao R, Zhou H, et al. "A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer." Frontiers in Pharmacology. 2023;14:1196158. URL: [Link]

Sources

Application Note: Advanced Crystallization and Chiral Isolation Strategies for 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(1,3-Benzothiazol-7-yl)ethanol is a critical intermediate in the development of targeted therapeutics. Structurally, it presents a unique crystallization challenge: it combines a highly lipophilic, planar benzothiazole core with a polar, chiral 1-hydroxyethyl group.

Successful isolation relies on manipulating the thermodynamic solubility gradient. The benzothiazole core drives π-π stacking, while the hydroxyl group and the thiazole nitrogen participate in strong intermolecular hydrogen bonding (forming robust O-H···N supramolecular synthons). When designing a crystallization process, the solvent must balance these forces. Pure protic solvents (like ethanol) competitively hydrogen-bond with the API, slowing primary nucleation and favoring the growth of highly pure, well-defined crystals[4]. Conversely, aprotic solvents (like ethyl acetate) modulate solubility to maximize yield. Furthermore, the weak basicity of the benzothiazole ring and the presence of the sulfur atom (which can participate in σ-hole interactions) open pathways for multicomponent co-crystallization, a technique proven effective for similar benzothiazole derivatives like Riluzole [2].

This application note outlines a self-validating, scalable protocol for the primary isolation of racemic 1-(1,3-Benzothiazol-7-yl)ethanol, followed by a chiral resolution strategy.

Process Visualization

Workflow A Crude 1-(1,3-Benzothiazol-7-yl)ethanol B Dissolution in Hot EtOH/EtOAc A->B Heat to 65°C C Cooling Crystallization (0.5°C/min) B->C Seed at 45°C D Filtration & Cold Solvent Wash C->D Slurry Transfer E Racemic Crystal Isolation (>99% Purity) D->E Vacuum Drying F Chiral Resolution via Co-Crystallization E->F Optional Workflow G Enantiopure (R)- or (S)- Isomer F->G Fractional Crystallization

Workflow for primary isolation and chiral resolution of 1-(1,3-Benzothiazol-7-yl)ethanol.

Experimental Protocols

Protocol A: Primary Isolation via Seeded Cooling Crystallization

Causality: Rapid cooling of benzothiazole alcohols often leads to "oiling out" (liquid-liquid phase separation) due to a steep solubility curve. A controlled cooling ramp of 0.5°C/min, combined with seeding within the metastable zone, bypasses primary nucleation. This directs the thermodynamic driving force entirely toward crystal growth, preventing the entrapment of structurally similar impurities [1].

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed crystallizer with 100 g of crude 1-(1,3-Benzothiazol-7-yl)ethanol. Add 600 mL of an Ethanol/Ethyl Acetate mixture (60:40 v/v).

  • Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved. Hold for 15 minutes.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary vessel to remove insoluble particulates.

  • Cooling & Seeding: Cool the solution to 45°C at a rate of 1°C/min. At 45°C, charge 1.0 g of pure 1-(1,3-Benzothiazol-7-yl)ethanol seed crystals (suspended in 5 mL of cold ethanol). Hold at 45°C for 60 minutes to allow the seed bed to mature.

  • Controlled Crystallization: Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Self-Validation Check: Pause agitation briefly and sample the clear supernatant. Analyze via rapid UV-Vis or HPLC. Proceed to filtration only if the API concentration in the mother liquor is < 8 mg/mL. If higher, initiate a temperature cycle (heat to 25°C, hold 30 mins, cool to 5°C) to relieve residual supersaturation.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with two 50 mL portions of pre-chilled (0°C) Ethanol/Ethyl Acetate (20:80 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours until the loss on drying (LOD) is < 0.5%.

Protocol B: Chiral Resolution via Multicomponent Co-Crystallization

Causality: Because the benzothiazole nitrogen is only weakly basic, classical diastereomeric salt formation with chiral acids can be low-yielding. Instead, utilizing chiral co-crystal formers (e.g., enantiopure tartaric acid derivatives or chiral dihydroxybenzoic acids) leverages both hydrogen bonding at the ethanol group and σ-hole interactions at the benzothiazole sulfur, enabling highly selective chiral discrimination [2].

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve 50 g of the racemic 1-(1,3-Benzothiazol-7-yl)ethanol and 1.0 molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid (D-PTTA) in 400 mL of Isopropanol at 70°C.

  • Fractional Crystallization: Cool the mixture slowly (0.2°C/min) to 20°C. The (R)-enantiomer preferentially forms a highly crystalline co-crystal with D-PTTA, while the (S)-enantiomer remains highly soluble in the mother liquor.

  • Isolation: Filter the resulting (R)-API·D-PTTA co-crystals and wash with 30 mL of cold Isopropanol.

  • Co-Crystal Breakage: Suspend the isolated co-crystals in 200 mL of Dichloromethane and wash with 200 mL of 0.5 M aqueous NaOH. The D-PTTA partitions into the aqueous phase as a sodium salt, leaving the enantiopure (R)-1-(1,3-Benzothiazol-7-yl)ethanol in the organic phase.

  • Final Recovery: Evaporate the organic phase and recrystallize the residue from pure ethanol to yield the enantiopure product.

Quantitative Data: Solvent Screening & Optimization

The following table summarizes the thermodynamic solvent screening conducted during process development. The 60:40 EtOH/EtOAc system was selected for its optimal balance of high recovery and exceptional impurity rejection.

Solvent System (v/v)Dissolution Temp (°C)Solubility at 5°C (mg/mL)Cooling Rate (°C/min)Yield (%)Purity (HPLC Area %)
100% Ethanol6518.50.572.499.8
100% Ethyl Acetate604.20.594.196.5
60:40 EtOH/EtOAc 65 7.8 0.5 88.3 99.5
60:40 EtOH/EtOAc65N/A (Oiled out)2.0 (Crash cool)81.092.1
100% Isopropanol7512.10.580.598.9

Analytical Validation Parameters

To ensure the trustworthiness of the isolated solid form, the following analytical validations must be performed on the final dried cake:

  • Powder X-Ray Diffraction (PXRD): Confirm the absence of amorphous halos. The presence of sharp, distinct diffraction peaks indicates high crystallinity. Compare against the established reference diffractogram for the stable polymorph.

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak should be observed. The absence of earlier exothermic events confirms that the isolated material is not a metastable polymorph transitioning upon heating [1].

  • Chiral HPLC: For Protocol B, utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase to verify an Enantiomeric Excess (ee) of > 99%.

References

  • Chemistry of 2-(2′-Aminophenyl)
  • Virtual Screening, Polymorphism, and Formation Thermodynamics Study of Riluzole Multicomponent Crystals with Dihydroxybenzoic Acids.
  • Several bioactive examples of benzothiazole molecules.
  • Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. MDPI.

Application Note: High-Yield Preparation of Ester Derivatives from 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Pharmacological Context

Benzothiazole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antidiabetic properties[1]. The compound 1-(1,3-Benzothiazol-7-yl)ethanol serves as a versatile secondary alcohol intermediate. The functionalization of this hydroxyl group via esterification is a critical synthetic step, often utilized to tune the lipophilicity of drug candidates, synthesize prodrugs that enhance cellular permeability, or introduce structural diversity for structure-activity relationship (SAR) studies.

Because the secondary alcohol is positioned on the aromatic ring system, it can exhibit steric hindrance and sensitivity to harsh acidic conditions. Therefore, traditional Fischer esterification is often low-yielding or leads to undesired dehydration byproducts. This guide details three robust, field-proven methodologies for the esterification of 1-(1,3-Benzothiazol-7-yl)ethanol, tailored to specific synthetic requirements.

Mechanistic Rationale for Esterification Strategies

Choosing the correct esterification protocol requires understanding the causality behind the reagent interactions:

  • Steglich Esterification (EDC/DMAP): This method employs a carbodiimide, typically EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalytic DMAP (4-Dimethylaminopyridine)[2]. DMAP is a superior nucleophile compared to the sterically hindered secondary alcohol. It attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species[3]. This critical step prevents the irreversible rearrangement of the intermediate into an inactive N-acylurea byproduct, driving the reaction forward efficiently under mild, neutral conditions[4].

  • Mitsunobu Reaction (Stereoinversion): If the starting material is an enantiopure chiral alcohol (e.g., (R)-1-(1,3-Benzothiazol-7-yl)ethanol) and stereochemical inversion is required to access the (S)-ester, the Mitsunobu reaction is the gold standard[5]. Triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD) activate the alcohol hydroxyl group into a superior leaving group. The carboxylate nucleophile then displaces it via a clean S_N2 mechanism, resulting in complete stereochemical inversion[6].

  • Acyl Chloride Method: For highly scalable, routine esterifications where the carboxylic acid is commercially available as an acid chloride, the use of a non-nucleophilic base (like DIPEA) provides rapid, high-yielding conversions without the need for complex coupling agents.

Methodology Selection Matrix

G Start 1-(1,3-Benzothiazol-7-yl)ethanol Esterification Strategy Stereo Is stereochemical inversion required? Start->Stereo Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Yields inverted ester Stereo->Mitsunobu Yes AcidSens Is the substrate acid-sensitive? Stereo->AcidSens No Steglich Steglich Esterification (EDC, DMAP, DCM) Mild, retention of config. AcidSens->Steglich Yes / Mild conditions AcylChloride Acyl Chloride Method (RCOCl, DIPEA, DCM) Scalable, fast AcidSens->AcylChloride No / High scalability

Decision matrix for selecting the optimal esterification workflow for benzothiazole derivatives.

Comparative Data Summary

The following table summarizes the quantitative expectations and operational parameters for each methodology to aid in protocol selection:

MethodPrimary ReagentsExpected YieldReaction TimeStereochemistryScalability
Steglich EDC·HCl, DMAP, DCM75–95%4–12 hRetentionModerate
Acyl Chloride RCOCl, DIPEA, DCM85–98%1–4 hRetentionHigh
Mitsunobu PPh₃, DIAD, THF60–85%6–18 hInversionLow/Moderate

Detailed Experimental Protocols

Protocol A: Mild Steglich Esterification (Retention of Stereochemistry)

Self-Validating Principle: The use of EDC·HCl allows for the simple aqueous extraction of the urea byproduct, streamlining purification.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add EDC·HCl (1.5 equiv.) and DMAP (0.1 equiv.) to the solution. Stir at 0 °C for 15 minutes to allow the formation of the active N-acylpyridinium intermediate.

  • Coupling: Slowly add a solution of 1-(1,3-Benzothiazol-7-yl)ethanol (1.0 equiv.) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting alcohol is typically observed within 4-6 hours.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: High-Throughput Acyl Chloride Esterification

Self-Validating Principle: The immediate formation of amine-hydrochloride salts (white precipitate) visually confirms the progress of the acylation.

  • Preparation: Dissolve 1-(1,3-Benzothiazol-7-yl)ethanol (1.0 equiv.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) and a catalytic amount of DMAP (0.05 equiv.). Cool the mixture to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (1.2 equiv.) dropwise. A white precipitate (DIPEA·HCl) will begin to form.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC until completion (1-4 hours).

  • Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purification: Concentrate and purify via flash chromatography or recrystallization depending on the ester's crystallinity.

Protocol C: Stereoinvertive Mitsunobu Esterification

Self-Validating Principle: The reaction color transitions from yellow (upon DIAD addition) to clear/pale as the betaine intermediate is consumed by the alcohol.

  • Preparation: Dissolve the chiral alcohol, e.g., (R)-1-(1,3-Benzothiazol-7-yl)ethanol (1.0 equiv.), the carboxylic acid (1.5 equiv.), and Triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath under an inert atmosphere.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The order of addition is critical to prevent premature side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Workup: Concentrate the THF under reduced pressure. The crude residue contains the inverted (S)-ester, triphenylphosphine oxide (TPPO), and reduced DIAD.

  • Purification: Resuspend the crude mixture in cold diethyl ether to precipitate the bulk of the TPPO. Filter, concentrate the filtrate, and perform careful silica gel chromatography to isolate the pure inverted ester.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: jchemrev.com URL:[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Mitsunobu Reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL:[Link]

  • The Steglich Esterification Source: d-nb.info URL:[Link]

Sources

Scale-Up Manufacturing Processes for 1-(1,3-Benzothiazol-7-yl)ethanol: Biocatalytic and Chemocatalytic Asymmetric Reduction Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of 1-(1,3-benzothiazol-7-yl)ethanol from a medicinal chemistry building block to a pilot-scale Active Pharmaceutical Ingredient (API) intermediate requires rigorous, scalable, and highly enantioselective manufacturing processes. This application note details two field-proven, highly scalable methodologies for the asymmetric reduction of 1-(1,3-benzothiazol-7-yl)ethanone: a Biocatalytic Ketoreductase (KRED) pathway and a Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) pathway . Both protocols are designed to bypass the hazards of traditional stoichiometric reducing agents while delivering >98% enantiomeric excess (ee).

Mechanistic Rationale & Pathway Selection

The synthesis of benzothiazole derivatives has rapidly evolved, prioritizing scalable, functional-group-tolerant, and green chemistry methodologies[1]. Historically, constructing the benzothiazole core relied on harsh conditions, but modern approaches—such as Pd-catalyzed thiol cross-coupling—enable the efficient assembly of highly substituted precursors[2].

When targeting chiral secondary alcohols like 1-(1,3-benzothiazol-7-yl)ethanol, the asymmetric reduction of the corresponding ketone is the most direct route. However, sulfur-containing heterocycles are notorious for poisoning transition metal catalysts via strong coordination to the metal center. Fortunately, recent breakthroughs in the asymmetric hydrogenation of thiophenes and benzothiophenes have demonstrated that tailored catalytic systems can overcome this limitation[3]. Interestingly, the benzothiazole scaffold itself possesses unique redox properties, with benzothiazolines serving as highly efficient biomimetic reducing agents in transfer hydrogenations[4].

The 7-position of the benzothiazole ring is sterically demanding due to its proximity to the bulky sulfur atom. To achieve high facial selectivity during hydride transfer, we employ two distinct strategies:

  • Biocatalytic (KRED): Utilizes an engineered enzyme with a highly specific binding pocket, coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This route operates in water, completely avoiding heavy metals.

  • Chemocatalytic (ATH): Utilizes a Ru(II)-(1R,2R)-TsDPEN catalyst. The reaction proceeds via an outer-sphere mechanism where the substrate does not directly bind to the metal, thereby preventing sulfur-induced catalyst poisoning. Sodium formate acts as a safe, scalable hydride donor, eliminating the need for pressurized hydrogen gas.

Reaction Pathway Visualization

G cluster_KRED Biocatalytic Pathway (Green Chemistry) cluster_ATH Chemocatalytic Pathway (ATH) Ketone 1-(1,3-Benzothiazol-7-yl)ethanone (Starting Material) KRED Ketoreductase (KRED) + GDH / Glucose Ketone->KRED Aqueous Buffer, pH 7.0, 30°C RuCat Ru(II)-TsDPEN Catalyst + HCOONa / H2O Ketone->RuCat Biphasic System, 40°C NADP NADP+ -> NADPH Cofactor Recycling KRED->NADP Hydride Transfer Alcohol (R)- or (S)-1-(1,3-Benzothiazol-7-yl)ethanol (Target API Intermediate) NADP->Alcohol >99% ee Hydride Metal-Hydride Intermediate Outer-Sphere Transfer RuCat->Hydride Formate Decomposition Hydride->Alcohol >98% ee

Fig 1: Dual scalable pathways for the asymmetric reduction of 1-(1,3-benzothiazol-7-yl)ethanone.

Protocol A: Biocatalytic Scale-Up (KRED Pathway)

This protocol is optimized for a 1 kg scale batch in a standard 10 L glass-lined bioreactor.

Materials
  • Substrate: 1-(1,3-Benzothiazol-7-yl)ethanone (1.0 kg, 5.64 mol)

  • Enzymes: Engineered KRED (10 g, 1 wt%), Glucose Dehydrogenase (GDH, 2 g)

  • Cofactor: NADP+ sodium salt (1.0 g, catalytic)

  • Reagents: D-Glucose (1.5 kg, 8.3 mol), 100 mM Potassium phosphate buffer (pH 7.0, 5 L)

Step-by-Step Methodology
  • Aqueous Phase Preparation: Charge the 10 L reactor with 5 L of 100 mM potassium phosphate buffer. Add D-Glucose, NADP+, and GDH. Stir at 150 rpm and heat to 30°C.

    • Causality: GDH and glucose serve as the cofactor recycling system. This pushes the thermodynamic equilibrium toward the alcohol while keeping the prohibitively expensive NADP+ at trace catalytic amounts.

  • Substrate Feeding: Add the ketone substrate as a micronized powder directly into the vortex, followed by 250 mL of DMSO (5% v/v).

    • Causality: Benzothiazole ketones have poor aqueous solubility. The DMSO acts as a co-solvent to facilitate mass transfer into the enzyme's active site without denaturing the protein.

  • Biocatalyst Addition & Reaction: Charge the KRED. Maintain the temperature at 30°C. Engage an automated titrator dispensing 2M NaOH to maintain the pH strictly at 7.0.

    • Causality: The oxidation of glucose by GDH produces gluconic acid. Without continuous neutralization, the pH will rapidly drop below 5.5, irreversibly denaturing both KRED and GDH.

  • Self-Validating IPC: Withdraw 100 µL of the suspension every 4 hours, extract with 500 µL ethyl acetate, and analyze via Chiral HPLC (Chiralcel OD-H).

    • Diagnostic Logic: If conversion stalls before 99%, check the automated pH log. A stable pH during a stalled reaction indicates GDH failure or cofactor depletion, not KRED failure.

Protocol B: Chemocatalytic Scale-Up (ATH Pathway)

This protocol is optimized for a 1 kg scale batch in a 10 L jacketed chemical reactor.

Materials
  • Substrate: 1-(1,3-Benzothiazol-7-yl)ethanone (1.0 kg, 5.64 mol)

  • Catalyst: RuCl (17.8 g, 0.5 mol%)

  • Reagents: Sodium formate (1.9 kg, 28.2 mol, 5.0 eq)

  • Solvents: Degassed Ethyl Acetate (4 L), Degassed DI Water (4 L)

Step-by-Step Methodology
  • Biphasic System Assembly: Charge the reactor with 4 L of degassed DI water and dissolve the sodium formate. Add 3 L of degassed ethyl acetate containing the ketone substrate.

    • Causality: Sodium formate is highly water-soluble, while the substrate and catalyst reside in the organic phase. This biphasic setup prevents the resulting basicity of the spent formate (carbonate) from degrading the product.

  • Catalyst Activation: In a separate, nitrogen-purged 1 L flask, dissolve the Ru-TsDPEN catalyst in 1 L of degassed ethyl acetate. Transfer this solution to the main reactor via cannula.

    • Causality: The active Ru-hydride species is highly sensitive to oxidation. Strict anaerobic conditions during catalyst handling are mandatory to prevent the formation of inactive Ru(IV) oxides.

  • Reaction Execution: Set the impeller speed to 400 rpm (vigorous agitation) and heat the jacket to 40°C. Allow the reaction to proceed for 12–16 hours.

    • Causality: Because the hydride source (formate) is in the aqueous phase and the catalyst is in the organic phase, the reaction rate is strictly mass-transfer limited. Vigorous agitation maximizes the interfacial surface area.

  • Self-Validating IPC: Withdraw 50 µL of the organic phase, dilute in mobile phase, and run Chiral HPLC.

    • Diagnostic Logic: A stalling conversion (<95% after 12h) immediately indicates either oxygen ingress (catalyst deactivation) or insufficient agitation (mass transfer limitation).

Quantitative Data Presentation

ParameterBiocatalytic Pathway (KRED)Chemocatalytic Pathway (ATH)
Catalyst Loading 1 wt% KRED0.5 mol% Ru-TsDPEN
Hydride Source Glucose (via GDH/NADP+)Sodium Formate
Enantiomeric Excess (ee) > 99.5%98.0 - 98.5%
Isolated Yield 92%88%
Reaction Time 24 hours12 - 16 hours
E-factor (kg waste/kg API) ~12 (Aqueous waste)~8 (Mixed solvent/aqueous)
Heavy Metal Residue 0 ppm< 10 ppm (Post-scavenging)

Downstream Processing (DSP) & Isolation

For both protocols, the downstream processing leverages the weakly basic nature of the benzothiazole nitrogen (pKa ~ 1.2 - 2.0) to achieve high purity.

  • Phase Separation: For the ATH route, simply separate the phases. For the KRED route, add 5 L of ethyl acetate, stir for 30 minutes, filter through a Celite pad to remove denatured proteins, and separate the phases.

  • Aqueous Washing: Wash the organic phase with 5% aqueous NaHCO3 (2 L) followed by brine (2 L).

  • Metal Scavenging (ATH Only): Treat the organic phase with 50 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40°C for 2 hours to reduce Ruthenium levels below 10 ppm.

  • Crystallization: Concentrate the ethyl acetate phase under reduced pressure to approximately 1.5 L. Slowly add heptane (3 L) at 50°C, then cool linearly to 5°C at a rate of 0.5°C/min.

    • Causality: The controlled cooling ramp prevents oiling out of the chiral alcohol and ensures the formation of large, easily filterable crystals, effectively rejecting any trace enantiomeric impurities into the mother liquor.

References

  • Title: A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Source: Organic Letters URL: [Link][2]

  • Title: Benzothiazoline: Highly Efficient Reducing Agent for the Enantioselective Organocatalytic Transfer Hydrogenation of Ketimines Source: Organic Letters URL: [Link][4]

  • Title: Asymmetric Hydrogenation of Thiophenes and Benzothiophenes Source: Journal of the American Chemical Society URL: [Link][3]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: Molecules URL: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(1,3-Benzothiazol-7-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 1-(1,3-benzothiazol-7-yl)ethanol presents unique chemoselectivity and isolation challenges due to the highly reactive nature of the benzothiazole heterocycle. This guide provides field-proven protocols, mechanistic troubleshooting, and FAQs to help you maximize your reaction yields while maintaining strict scientific integrity.

Synthetic Strategy Overview

To synthesize 1-(1,3-benzothiazol-7-yl)ethanol, researchers typically choose between two primary pathways:

  • Route A (The Gold Standard): Reduction of 1-(1,3-benzothiazol-7-yl)ethan-1-one using Sodium Borohydride (NaBH₄). This route is highly reliable, scalable, and avoids the chemoselectivity issues associated with organometallics[1].

  • Route B (The Alternative): Nucleophilic addition of Methylmagnesium bromide (MeMgBr) to 1,3-benzothiazole-7-carbaldehyde. This route is viable but prone to side reactions due to the electrophilic nature of the benzothiazole C2 position[2].

Quantitative Data Summary
ParameterRoute A: Ketone ReductionRoute B: Grignard Addition
Typical Yield 85 - 95%50 - 65%
Reagent Equivalents 1.5 eq NaBH₄1.05 eq MeMgBr
Optimal Temperature 0 °C to Room Temp-78 °C strictly
Reaction Time 1 - 2 hours1 hour
Primary Pitfall Product loss in acidic aqueous phaseChemoselectivity (C2 attack)
Recommended Quench Saturated aq. NH₄ClSaturated aq. NH₄Cl

Standard Operating Protocols (Self-Validating)

Protocol A: Ketone Reduction (Recommended)

This protocol utilizes hydride transfer to selectively reduce the carbonyl without disrupting the heterocycle[1].

  • Dissolution: Dissolve 1-(1,3-benzothiazol-7-yl)ethan-1-one (1.0 equiv) in anhydrous Methanol to achieve a 0.15 M concentration.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Starting at 0 °C controls the initial exothermic hydride transfer and minimizes solvent evaporation.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

  • Validation Check 1 (Reaction Progress): Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (3:1 Hexanes:EtOAc). The reaction is self-validating when the UV-active ketone starting material (Rf ~0.6) completely disappears, replaced by a more polar alcohol spot (Rf ~0.3).

  • Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise.

  • Validation Check 2 (Quench Completion): Continue adding NH₄Cl until all effervescence (H₂ gas evolution) ceases. This visually confirms the destruction of unreacted borohydride.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol B: Grignard Addition

Use this protocol only if the starting carbaldehyde is more readily available than the ketone.

  • Preparation: Dissolve 1,3-benzothiazole-7-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, exactly 1.05 equiv) over 20 minutes. Causality: Limiting the Grignard reagent to a slight excess prevents secondary nucleophilic attacks on the benzothiazole ring[2].

  • Reaction: Stir at -78 °C for 1 hour.

  • Quench & Isolation: Quench cold with saturated aqueous NH₄Cl. Allow to warm to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: My ketone reduction (Route A) shows full conversion on TLC, but my isolated yield is <40%. Where did my product go? A: You likely used a strong acid (e.g., 1M HCl) during your workup. Benzothiazole reacts with strong acids via protonation at the N3 position, forming a benzothiazolium cation[3]. This salt is highly water-soluble and will remain trapped in the aqueous phase during your ethyl acetate extraction. Solution: Always quench with saturated NH₄Cl (pH ~5.5-6.0). This provides enough protons to neutralize the borohydride without fully protonating the benzothiazole nitrogen.

Q: During the Grignard addition (Route B), I'm seeing a complex mixture of products and a large, highly polar spot on the TLC plate. What is happening? A: The C2 position of the benzothiazole ring is highly electrophilic. If the temperature rises or if excess Grignard reagent is used, MeMgBr will act as a nucleophile at the C2 position, leading to C2-alkylated or ring-opened byproducts[2]. Solution: Maintain strict cryogenic conditions (-78 °C) to kinetically favor the aldehyde addition over the C2 attack. Alternatively, consider using a "Turbo-Grignard" (MeMgCl·LiCl) which often exhibits superior chemoselectivity.

Q: I tried washing my organic layer with 1M NaOH to remove acidic impurities, and my product degraded. Why? A: Benzothiazoles are susceptible to ring-opening under strongly basic conditions. Hydroxide ions can attack the C2 position, leading to the cleavage of the C-S bond and the irreversible destruction of the heterocycle. Solution: Use saturated NaHCO₃ if a basic wash is absolutely necessary, but a neutral brine wash is highly preferred.

Workflow & Troubleshooting Logic

SynthesisTroubleshooting Start Target: 1-(1,3-Benzothiazol-7-yl)ethanol RouteA Route A: Ketone Reduction (NaBH4, MeOH/EtOH) Start->RouteA Primary Route RouteB Route B: Grignard Addition (MeMgBr, THF) Start->RouteB Secondary Route IssueA1 Issue: Poor Extraction Yield RouteA->IssueA1 IssueA2 Issue: Ring Opening Byproducts RouteA->IssueA2 IssueB1 Issue: C2-Nucleophilic Attack RouteB->IssueB1 FixA1 Solution: Quench with sat. NH4Cl (Avoid strong acids) IssueA1->FixA1 FixA2 Solution: Avoid strong bases (e.g., NaOH) in workup IssueA2->FixA2 FixB1 Solution: Maintain -78 °C Use exact 1.05 eq MeMgBr IssueB1->FixB1

Workflow and troubleshooting logic for 1-(1,3-Benzothiazol-7-yl)ethanol synthesis.

References

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science (RSC Publishing).[Link]

  • Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. Molecules (PMC).[Link]

  • Benzothiazole Reactivity and Properties. Grokipedia. [Link]

Sources

Technical Support Center: Troubleshooting Assay Solubility for 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical properties of screening compounds.

1-(1,3-Benzothiazol-7-yl)ethanol presents a classic "grease ball" challenge. It consists of a highly lipophilic, planar benzothiazole core paired with a 1-hydroxyethyl side chain. While the hydroxyl group provides a minor degree of polarity, it is insufficient to overcome the high lattice energy and hydrophobicity of the core. Consequently, when this compound is transferred from a DMSO stock into an aqueous physiological buffer (like PBS or HEPES), it rapidly exceeds its kinetic solubility and precipitates, leading to erratic dose-response curves, false negatives, or optical interference in high-throughput screening (HTS).

Below is our comprehensive guide to diagnosing and resolving these solubility issues using field-proven, mechanistically grounded strategies.

Part 1: Diagnostic Workflow

Before altering your assay chemistry, use the following decision tree to identify the least disruptive intervention for your specific assay format.

SolubilityTroubleshooting Start Precipitation of 1-(1,3-Benzothiazol-7-yl)ethanol AssayType Assay Type? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cellular Biochem Biochemical Assay AssayType->Biochem Biochemical DMSOCheck Current DMSO > 0.5%? CellBased->DMSOCheck SurfactantCheck Tolerates Surfactants? Biochem->SurfactantCheck ADE Implement Direct Acoustic Dosing (ADE) DMSOCheck->ADE Yes CD Formulate with HP-β-Cyclodextrin DMSOCheck->CD No SurfactantCheck->ADE No Tween Add 0.01% Tween-20 or CHAPS SurfactantCheck->Tween Yes

Decision tree for troubleshooting 1-(1,3-Benzothiazol-7-yl)ethanol precipitation in assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-(1,3-Benzothiazol-7-yl)ethanol precipitate immediately upon addition to my assay buffer?

A1: This is caused by the "solvent shift" effect . When you pipette a high-concentration DMSO stock of your compound into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic benzothiazole molecules can disperse. This creates a localized microenvironment where the compound concentration is extremely high, but the solvent concentration is suddenly zero. The compound instantly exceeds its kinetic solubility and nucleates into micro-crystals [2]. In HTS, we rely on kinetic solubility (keeping the compound in a metastable supersaturated state long enough to read the assay) rather than true thermodynamic solubility.

Q2: Can I just increase the final DMSO concentration to keep it in solution?

A2: In biochemical assays, you can sometimes push DMSO to 2-5%, but in cell-based assays , this is highly detrimental. DMSO is not biologically inert; it acts as a permeation enhancer, alters lipid bilayer fluidity, and induces cellular stress or apoptosis at higher concentrations [1]. You must balance solubility against cell viability.

Table 1: General Guidance on DMSO Tolerance in Cell-Based Assays

Final DMSO Conc.Cellular Impact & CausalityRecommendation
< 0.1% Minimal alteration to membrane dynamics.Optimal Target: Ideal for sensitive primary cells.
0.1% - 0.5% Minor stress pathways activated; generally tolerated by robust immortalized lines (e.g., HEK293, HeLa).Acceptable: Must use strict vehicle controls [1].
> 0.5% Significant cytotoxicity, membrane permeabilization, and artificial inflation of assay readouts.Avoid: Will likely confound pharmacological data.
Q3: If I cannot increase DMSO, how do I keep the compound soluble?

A3: You have two primary mechanistic approaches:

  • Minimize the Intermediate Aqueous State: Use Acoustic Droplet Ejection (ADE). By firing nanoliter droplets of 100% DMSO stock directly into the final assay volume, you bypass the serial dilution steps where solvent-shift precipitation typically occurs [1].

  • Host-Guest Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic benzothiazole core of your compound spontaneously inserts into this cavity (driven by the displacement of high-enthalpy water molecules), while the 1-hydroxyethyl group hydrogen-bonds with the cyclodextrin rim. This shields the lipophilic core from the aqueous environment, massively boosting apparent solubility without lysing cells [3].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Direct Acoustic Dosing (ADE) Workflow

Use this protocol to minimize DMSO concentration (<0.1%) while preventing intermediate aqueous precipitation.

Scientific Rationale: Acoustic dispensers (e.g., Echo® Liquid Handlers) use focused sound energy to transfer 2.5 nL droplets directly from a source plate to a destination plate. This eliminates pipette tips (where hydrophobic compounds adsorb) and prevents localized high-concentration aqueous pooling.

  • Stock Preparation: Dissolve 1-(1,3-Benzothiazol-7-yl)ethanol in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, the solvation power drops exponentially, causing the compound to pre-nucleate in the source plate.

  • Source Plate Loading: Transfer the 10 mM stock into an acoustic-compatible source plate (e.g., 384-well LDV plate).

  • Degassing & Clarification: Centrifuge the source plate at 1,000 x g for 3 minutes.

    • Causality: This removes dissolved air bubbles and forces any existing micro-particulates to the bottom. Acoustic transducers will fail or misfire if the sound wave hits a bubble or a floating crystal.

  • Acoustic Transfer: Program the acoustic dispenser to transfer the required nanoliter volume directly into the dry destination plate, or directly into the cell-containing assay plate.

  • Self-Validation Step: Always run a "DMSO-only" vehicle control plate. If the vehicle control shows altered cell viability, the acoustic energy or the baseline DMSO is causing mechanical/chemical stress, and parameters must be adjusted.

Protocol B: HP-β-CD Solubilization for Cell-Based Assays

Use this protocol when ADE is unavailable, or the compound requires high micromolar dosing in aqueous media.

Scientific Rationale: Pre-forming the inclusion complex in a concentrated state ensures that when the compound is diluted into the assay buffer, it is already shielded by the cyclodextrin ring, preventing solvent-shift nucleation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., HBSS or DMEM without phenol red). Filter sterilize through a 0.22 µm membrane.

  • Complexation: In a glass vial, add 900 µL of the 20% HP-β-CD buffer. Place on a vortex mixer at medium speed.

  • Slow Addition: While vortexing, dropwise add 100 µL of your 10 mM 1-(1,3-Benzothiazol-7-yl)ethanol DMSO stock.

    • Causality: Slow addition under high shear allows the host-guest complex to form dynamically before the local concentration of the free benzothiazole exceeds its nucleation threshold.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow thermodynamic stabilization of the inclusion complex.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. A baseline OD matching the blank buffer confirms the absence of micro-precipitates. If turbidity is detected, the compound has exceeded the complexation capacity of the cyclodextrin.

References

  • Bath, C., et al. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation, 2015.[Link]

  • Bevan, C. D., & Lloyd, R. S. "A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates." Analytical Chemistry, 2000.[Link]

  • "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond." PMC, National Institutes of Health.[Link]

preventing degradation and oxidation of 1-(1,3-Benzothiazol-7-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(1,3-Benzothiazol-7-yl)ethanol . This guide is engineered for researchers, analytical scientists, and drug development professionals who require stringent stability control over benzothiazole-derived active pharmaceutical ingredients (APIs).

Because this molecule features both a heteroaromatic ring and a secondary alcohol, it is highly susceptible to multifaceted degradation. Below is our comprehensive troubleshooting and protocol guide to ensure the absolute integrity of your experimental workflows.

Part 1: Core Mechanisms of Degradation (The "Why")

Q: Why does 1-(1,3-Benzothiazol-7-yl)ethanol degrade so quickly when left on the benchtop or in standard solvent solutions?

A: The instability of this compound is driven by two distinct reactive centers that respond to different environmental stressors:

  • The Secondary Alcohol Moiety: Secondary alcohols are highly prone to aerobic oxidation, rapidly converting into their corresponding ketones (1-(1,3-benzothiazol-7-yl)ethan-1-one)[1],. This oxidation is catalyzed by trace transition metals in solvents, ambient light, and dissolved atmospheric oxygen.

  • The Benzothiazole Ring: The heteroaromatic core contains electron-rich sulfur and nitrogen atoms. Under oxidative stress (such as exposure to reactive oxygen species or peroxides in aging solvents), the sulfur atom is easily oxidized into a sulfoxide or sulfone[2]. Concurrently, the nitrogen atom can undergo N-oxidation to form an N-oxide[3]. In extreme oxidative environments, the benzothiazole ring will undergo irreversible oxidative ring-opening, leading to complete structural collapse[4].

Degradation_Pathways A 1-(1,3-Benzothiazol-7-yl)ethanol B Ketone Formation (Alcohol Oxidation) A->B Aerobic O2 / Light C Sulfoxide / Sulfone (Sulfur Oxidation) A->C ROS / Peroxides D N-Oxide Formation (Nitrogen Oxidation) A->D Harsh Oxidants E Ring Opening (Advanced Degradation) C->E Prolonged Stress

Fig 1. Oxidative degradation pathways of 1-(1,3-Benzothiazol-7-yl)ethanol.

Part 2: Quantitative Stability & Storage Data

Q: How fast does the compound degrade under different storage conditions, and what is the expected shelf life?

A: Following the accelerated stability principles outlined in the ICH Q1A(R2) guidelines[5], temperature and atmospheric exposure drastically alter the degradation kinetics of this molecule. The causality is clear: thermal energy accelerates the kinetic oxidation rate, while UV light initiates radical formation.

Table 1: Storage Conditions vs. Expected Purity Retention

Storage ConditionAtmosphereContainer TypeExpected Shelf Life (>95% Purity)Primary Degradant Observed
25°C (Room Temp) Ambient AirClear Glass< 2 WeeksKetone, Sulfoxide
4°C (Fridge) Ambient AirClear Glass1–2 MonthsKetone
-20°C (Freezer) Ambient AirAmber Glass6–12 MonthsTrace Ketone
-20°C (Freezer) Argon (Inert)Amber Glass> 24 MonthsNone Detected

Part 3: Self-Validating Experimental Protocols

Q: What is the exact protocol for preparing and storing aliquots to guarantee structural integrity?

A: To prevent both oxidation and photolysis, you must establish a strict inert-gas protocol. The following methodology ensures that causality (oxygen and light exposure) is directly mitigated, with built-in validation steps.

Storage_Workflow S1 1. Dissolution & Aliquoting S2 2. Argon Purging (3x Cycles) S1->S2 Remove O2 S3 3. Moisture Removal S2->S3 Desiccate S4 4. Amber Vial Sealing S3->S4 Block UV S5 5. Storage at -20°C S4->S5 Thermal Sync

Fig 2. Step-by-step workflow for the anaerobic storage of sensitive APIs.

Step-by-Step Methodology: Argon-Purged Aliquoting
  • Solvent Preparation: Dissolve the synthesized or purchased 1-(1,3-Benzothiazol-7-yl)ethanol in an anhydrous, peroxide-free solvent (e.g., HPLC-grade Acetonitrile or DMSO) if liquid storage is necessary.

    • Self-Validation Check: Test the solvent with peroxide test strips prior to use. Peroxides will immediately oxidize the benzothiazole sulfur[2].

  • Aliquoting: Transfer the solution (or dry powder) into pre-dried amber glass HPLC vials. Amber glass blocks UV light, preventing radical-initiated auto-oxidation.

  • Argon Displacement (The "Heavy Gas" Technique):

    • Insert an argon gas line with a sterile needle into the vial, keeping the tip just above the liquid/powder level.

    • Purge the vial with a gentle stream of Argon for 30–60 seconds. Because Argon is approximately 38% heavier than air, it displaces atmospheric oxygen from the bottom up, creating a protective blanket over the compound[1].

  • Sealing: Quickly cap the vial with a PTFE/Silicone septum cap while the Argon stream is being withdrawn to trap the inert atmosphere inside.

  • Storage & Verification: Transfer the sealed vials to a -20°C freezer.

    • Self-Validation Check: Run an LC-MS on a control aliquot at Day 0 and Day 30. Confirm the absence of the M+16 (sulfoxide/N-oxide) or M-2 (ketone) mass peaks to validate your sealing technique.

Part 4: Troubleshooting & FAQs

Q: My compound solution turned slightly yellow after a week in the fridge. Is it still viable for my assays? A: Yellowing is a classic visual indicator of extended conjugation. In benzothiazole derivatives, this often results from N-oxide formation or early-stage oxidative ring-opening of the core[4],[3]. It is strongly recommended to discard the solution or re-purify it via flash chromatography before using it in sensitive biological or synthetic assays, as the degradants will introduce off-target effects.

Q: Can I use Nitrogen instead of Argon for purging my storage vials? A: Yes, nitrogen is acceptable, but it requires a different technique. Because Argon is denser than air, a simple positive-pressure purge is sufficient to blanket the compound. Nitrogen is lighter; therefore, if you use Nitrogen, you must use a vacuum/backfill manifold (Schlenk line) for at least 3 full cycles to ensure complete oxygen removal from the vial.

Q: Does moisture affect the oxidation rate, even if the compound isn't prone to hydrolysis? A: Yes. While the molecule itself isn't highly prone to direct hydrolysis, water acts as a highly efficient carrier for dissolved oxygen. Furthermore, moisture can coordinate with trace metals in the environment to catalyze the aerobic oxidation of the secondary alcohol into a ketone[1]. Always use desiccants (like Drierite) in your secondary storage containers.

References

  • 5 - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) 2.4 - Scholaris.ca 3.3 - National Institutes of Health (PMC) 4.1 - RSC Publishing 5. - AIR Unimi

  • 2 - Organic Letters (ACS Publications)

Sources

optimizing HPLC mobile phase for 1-(1,3-Benzothiazol-7-yl)ethanol analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting advice. The chromatographic analysis of 1-(1,3-Benzothiazol-7-yl)ethanol presents unique challenges due to its dual functional nature: it possesses a hydrophobic, weakly basic benzothiazole core and a polar, chiral 1-hydroxyethyl side chain.

Every protocol and solution provided here is built on mechanistic causality and self-validating principles to ensure your analytical data is unimpeachable.

Phase 1: Core Mobile Phase Optimization & Troubleshooting FAQs

Q: Why am I observing severe peak tailing for 1-(1,3-Benzothiazol-7-yl)ethanol, and how do I optimize the mobile phase to correct it? A: The Causality: Peak tailing for benzothiazole derivatives is primarily driven by secondary interactions. The weakly basic thiazole nitrogen acts as a hydrogen-bond acceptor, interacting with residual, ionized silanols on the silica-based stationary phase. The Solution:

  • pH Control: Suppress silanol ionization by lowering the mobile phase pH to 3.0–4.0 using a phosphate or formate buffer. Decreasing the mobile phase pH suppresses silanol ionization, which is the most effective thermodynamic approach to eliminate these secondary ionic interactions[1].

  • Basic Additives: If tailing persists on older, non-endcapped columns, incorporate a basic additive like Triethylamine (TEA) at 0.1%. TEA acts as a sacrificial base, outcompeting the analyte for active silanol sites[1].

Q: How should I choose between Methanol (MeOH) and Acetonitrile (ACN) as the organic modifier for this specific analyte? A: The Causality: 1-(1,3-Benzothiazol-7-yl)ethanol possesses both a hydrophobic aromatic system and a polar hydroxyl group. Solvents interact with these functional groups differently based on their solvatochromatic properties. The Solution: Start with Acetonitrile. It is aprotic, offers lower viscosity, and provides excellent UV transparency at lower detection wavelengths (e.g., 240 nm)[2]. However, if you are struggling to resolve the main peak from structurally similar synthetic impurities, switch to Methanol. Methanol is protic and acidic, allowing it to hydrogen-bond with the analyte's hydroxyl group, which fundamentally alters chromatographic selectivity[3]. Remember that a 10% change in the organic modifier ratio will typically produce a 2- to 3-fold shift in analyte retention[3].

Q: My retention times are drifting over consecutive injections. What is the root cause and how can I fix it? A: The Causality: Retention time drift in reversed-phase HPLC is almost always a symptom of a shifting mobile phase composition or unstable column thermodynamics. The Solution:

  • Prevent Evaporation: Never use lab sealing films (like Parafilm) to cover mobile phase bottles. Instead, use dedicated one-way vented bottle caps. This prevents the selective evaporation of the volatile organic modifier, which slowly changes your solvent ratio over time[4].

  • Thermodynamic Control: Ensure your column oven is actively thermostatted (e.g., 30 °C). Fluctuating ambient temperatures alter mobile phase viscosity and mass transfer rates[5].

Q: How do I optimize the mobile phase for the enantiomeric separation of (R)- and (S)-1-(1,3-Benzothiazol-7-yl)ethanol? A: The Causality: The 1-hydroxyethyl group introduces a chiral center into the molecule. Standard achiral C18 columns cannot differentiate between enantiomers because they lack a chiral selector to form transient diastereomeric complexes. The Solution: You must transition to Normal-Phase HPLC (NP-HPLC) using a Chiral Stationary Phase (CSP), such as an immobilized amylose or cellulose derivative. Optimize your mobile phase using a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The Isopropanol acts as a polar modifier, modulating the hydrogen-bonding interactions between the analyte's hydroxyl group and the chiral stationary phase to achieve baseline resolution.

Phase 2: Quantitative Data & Methodologies

Table 1: Quantitative Optimization Parameters for 1-(1,3-Benzothiazol-7-yl)ethanol
ParameterOptimal Range / SelectionMechanistic Rationale
Organic Modifier Acetonitrile (40–60% v/v)Provides lower viscosity than methanol and superior UV transparency for detection at 240 nm[2].
Aqueous Buffer 10–20 mM NaH₂PO₄Delivers sufficient buffering capacity without risking salt precipitation in the organic phase[4].
Mobile Phase pH 3.0 – 4.0Keeps the weakly basic benzothiazole neutral while suppressing stationary phase silanol ionization[1].
Flow Rate 0.8 – 1.0 mL/minBalances total analysis time with optimal mass transfer kinetics to maximize peak resolution[6].
Column Temp. 30 °C ± 0.1 °CStabilizes mass transfer thermodynamics, ensuring highly reproducible retention times[5].
Self-Validating Protocol: Mobile Phase Preparation & System Equilibration

Objective: Formulate a 40:60 Acetonitrile:Phosphate Buffer (pH 4.0) mobile phase to guarantee reproducible retention and peak symmetry for 1-(1,3-Benzothiazol-7-yl)ethanol[7].

  • Step 1: Aqueous Buffer Formulation Dissolve 1.42 g of Sodium phosphate monobasic (NaH₂PO₄) in 1.0 L of HPLC-grade water to yield a ~10 mM buffer solution[7].

  • Step 2: Mechanistic pH Adjustment Causality Check: Always adjust the pH of the aqueous phase before introducing organic solvents. Organic modifiers alter the dielectric constant of the solution, shifting the apparent pKa and rendering pH meter readings inaccurate[2]. Gradually add dilute orthophosphoric acid while monitoring with a calibrated pH meter until the pH stabilizes at exactly 4.0[7].

  • Step 3: Filtration and Degassing Filter the buffered solution through a 0.22 µm hydrophilic membrane (e.g., PES) to eliminate particulates. Combine 600 mL of this buffer with 400 mL of HPLC-grade Acetonitrile. Sonicate the mixture for 10 minutes or utilize an inline vacuum degasser to prevent pump cavitation and baseline noise[2][4].

  • Step 4: Self-Validating Equilibration Pump the mobile phase through a C18 column at 1.0 mL/min for a minimum of 20 column volumes. Validation Check: Execute three consecutive blank injections. The system is validated for sample analysis only when the baseline exhibits zero drift and system backpressure remains stable within a ±2% tolerance window.

Phase 3: Visual Workflows & Logic Trees

Workflow Start 1-(1,3-Benzothiazol-7-yl)ethanol Method Development Goal Determine Analysis Goal Start->Goal Achiral Achiral Purity (RP-HPLC) Use C18 / C8 Column Goal->Achiral Chiral Chiral Separation (NP-HPLC) Use Amylose/Cellulose CSP Goal->Chiral pH Buffer pH 3.0 - 4.0 (Suppress Silanols) Achiral->pH ChiralMP Hexane / Isopropanol (e.g., 90:10 v/v) Chiral->ChiralMP Org Screen ACN vs MeOH (Start 40% Organic) pH->Org Evaluate Evaluate Peak Symmetry & Resolution Org->Evaluate ChiralMP->Evaluate

Fig 1: Decision matrix for achiral vs. chiral mobile phase optimization.

Troubleshooting Issue Issue: Retention Time Drift CheckTemp Is Column Oven Temperature Stable? Issue->CheckTemp FixTemp Enable Thermostat (e.g., 30°C) CheckTemp->FixTemp No CheckEvap Is Organic Modifier Evaporating? CheckTemp->CheckEvap Yes FixTemp->CheckEvap FixEvap Use Vented Caps, Avoid Parafilm CheckEvap->FixEvap Yes CheckPump Are Pump Check Valves Functioning? CheckEvap->CheckPump No FixEvap->CheckPump FixPump Purge System & Check Pressure CheckPump->FixPump No Stable System Equilibrated (RSD < 0.5%) CheckPump->Stable Yes FixPump->Stable

Fig 2: Diagnostic logic tree for resolving retention time drift during HPLC analysis.

Sources

Technical Support Center: Extraction & Purification of 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the synthesis and purification of 1-(1,3-Benzothiazol-7-yl)ethanol. The successful isolation of this key intermediate is often hampered by the presence of structurally similar side products and impurities. This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your extraction and purification workflows effectively.

Section 1: Understanding the Chemical Landscape

The synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol is most commonly achieved via the reduction of its corresponding ketone, 7-acetylbenzothiazole.[1][2] While this is a robust transformation, the primary challenge lies not in the reaction itself, but in the subsequent separation of the desired secondary alcohol from unreacted starting material and other potential impurities.

Primary Contaminants Profile

Effective purification begins with understanding your enemy. The table below outlines the key characteristics of the target molecule versus its most common impurity.

CompoundStructureMolecular Weight ( g/mol )PolarityKey Separation Principle
1-(1,3-Benzothiazol-7-yl)ethanol (Product)179.24[3][4]Moderately PolarThe hydroxyl (-OH) group significantly increases polarity and allows for hydrogen bonding, making it more polar than the ketone.
7-Acetylbenzothiazole (Unreacted Starting Material)~177.22Less PolarThe carbonyl (C=O) group is polar, but the absence of a hydroxyl group makes it significantly less polar than the corresponding alcohol.

Beyond the unreacted ketone, impurities can also arise from the initial synthesis of the benzothiazole scaffold itself, often leading to discoloration.[5] These can include polymeric materials from the oxidation of 2-aminothiophenol or products of incomplete cyclization.[5]

Synthesis and Impurity Pathway

The following diagram illustrates the origin of the primary impurities within the synthetic workflow.

cluster_synthesis Synthesis of 7-Acetylbenzothiazole cluster_reduction Reduction Step cluster_product Components in Crude Mixture A 2-Aminothiophenol + Acylating Agent B 7-Acetylbenzothiazole (Ketone) A->B Cyclization/ Condensation C Reduction (e.g., NaBH4) B->C Side_Products Tarry Polymers, Dimerization Products, Incomplete Cyclization Side_Products->B co-produced D Crude Product Mixture C->D Product 1-(1,3-Benzothiazol-7-yl)ethanol (Desired Alcohol) D->Product Unreacted Unreacted 7-Acetylbenzothiazole D->Unreacted Impurities Synthesis Side Products D->Impurities

Caption: Origin of impurities in the synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol.

Section 2: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

This section addresses common issues encountered during the aqueous work-up and extraction phase.

Question 1: My extraction is forming a persistent emulsion between the organic and aqueous layers. How do I resolve this and prevent it in the future?

Answer: Emulsion formation is a frequent problem in LLE, often caused by high concentrations of surfactant-like compounds or finely dispersed solids that stabilize the interface between the two immiscible liquids.[6]

  • Immediate Solution (Breaking the Emulsion):

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which helps to force organic, surfactant-like molecules into the organic phase and breaks the emulsion.[6]

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the energy input that creates emulsions while still allowing for sufficient surface area contact for extraction.[6]

    • Filtration: Pass the entire mixture through a pad of Celite or phase separation filter paper.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[6]

  • Preventative Measures:

    • During the reaction quench, add the quenching solution slowly and ensure adequate stirring to prevent the formation of fine precipitates that can stabilize emulsions.

    • Always use gentle inversions of the separatory funnel rather than vigorous shaking, especially during the initial extractions.

Question 2: My final organic extract contains a significant amount of unreacted 7-acetylbenzothiazole. Can I improve its removal during the extraction?

Answer: While the alcohol and ketone have similar weak basicity at the benzothiazole nitrogen, their other chemical properties are distinct. A standard LLE is primarily for quenching and removing water-soluble reagents. The separation of the less polar ketone from the more polar alcohol is most effectively achieved via chromatography. However, you can optimize the extraction to ensure other impurities are thoroughly removed.

  • Causality: The hydroxyl group of your product makes it significantly more polar than the starting ketone. This difference in polarity is the key principle exploited in column chromatography, not typically in LLE.

  • Recommendation: Do not attempt complex pH adjustments during LLE to separate the ketone and alcohol, as their pKa values are not sufficiently different for an effective acid-base extraction.[5] Focus on a clean LLE to remove water-soluble materials, then proceed to chromatography for the ketone/alcohol separation.

Question 3: I'm observing dark, tar-like contaminants in my crude product. What are they and how can I remove them?

Answer: Dark, insoluble materials often indicate the presence of polymeric byproducts formed from the oxidation of the 2-aminothiophenol starting material used in the synthesis of the benzothiazole core.[5]

  • Removal Strategy:

    • Initial Filtration: Before beginning the LLE, dilute the crude reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a plug of silica gel or Celite. These tars are often highly polar or polymeric and will adsorb strongly, giving you a much cleaner filtrate to take into the LLE.

    • Optimized LLE: Perform the standard LLE as detailed below. The highly polar nature of these impurities will keep them preferentially in the aqueous phase or at the interface, which can be discarded.

Question 4: What is the optimal solvent system and pH for the extraction?

Answer: The goal of the LLE is to move your moderately polar product into the organic phase while washing away water-soluble impurities (e.g., salts from the reducing agent).

  • Solvent Choice: Ethyl acetate is an excellent choice. It has intermediate polarity, which effectively dissolves the desired alcohol, and it is immiscible with water. Dichloromethane is another option but is denser than water.

  • pH Conditions: A neutral to slightly basic pH is generally recommended for the aqueous washes.

    • Initial Quench: Quench the reaction carefully with water or a saturated solution of ammonium chloride.

    • Washes: Subsequent washes with water and then brine are standard.[1] Using a dilute sodium bicarbonate wash can help neutralize any acidic residues. The benzothiazole nitrogen is weakly basic, so strongly acidic conditions should be avoided to prevent protonation and potential partitioning into the aqueous layer.

Section 3: Detailed Experimental Protocols

The following protocols represent a self-validating system for the extraction and subsequent purification of 1-(1,3-Benzothiazol-7-yl)ethanol.

Protocol 1: Optimized Liquid-Liquid Extraction Workflow
  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl or deionized water to quench any remaining reducing agent.

  • Solvent Addition: Add ethyl acetate to the mixture (typically 2-3 times the volume of the reaction solvent).

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • First Wash (Neutral): Wash the organic layer with deionized water. Gently invert the funnel 5-7 times, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Optional Basic): Wash with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities. Drain the aqueous layer.

  • Third Wash (Brine): Wash with a saturated NaCl solution (brine) to remove residual water and help break any minor emulsions.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the slurry solvent.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the concentrated solution directly to the top of the packed column (wet loading).

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar, unreacted ketone will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate). This will begin to elute the more polar product, 1-(1,3-Benzothiazol-7-yl)ethanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.

Purification Workflow Decision Diagram

Start Crude Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl) Start->Quench LLE Liquid-Liquid Extraction (Ethyl Acetate / H2O) Quench->LLE Wash_Bicarb Wash with NaHCO3 (aq) LLE->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (Na2SO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Purity_Check Assess Purity (TLC, NMR) Crude_Product->Purity_Check Column Column Chromatography Purity_Check->Column Impurities Present Recrystal Recrystallization Purity_Check->Recrystal Crystalline Solid with Minor Impurities Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Column->Pure_Product Recrystal->Pure_Product

Caption: Decision workflow for the extraction and purification of the target compound.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: My product is a solid. Can I use recrystallization instead of chromatography?

Yes, recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found.[5] You would need to perform a solvent screen to find a solvent (or solvent pair) in which your alcohol product is soluble at high temperatures but poorly soluble at low temperatures, while the ketone impurity remains in solution. Ethanol is often a good starting point for recrystallizing benzothiazole derivatives.[5]

FAQ 2: My compound seems to be degrading on the silica gel column. What are my alternatives?

Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[7] If you suspect degradation (e.g., streaking on TLC, low recovery), consider using neutralized silica gel or switching to a different stationary phase like basic or neutral alumina for your column chromatography.[7]

FAQ 3: How can I confirm the purity and identity of my final product?

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To show a single spot, different from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The appearance of a broad singlet for the -OH proton and the shift of the carbinol proton (-CH-OH) are key indicators of the successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of 179.24 g/mol .[4]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, ideally showing a single peak.

References

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-(1,3-Benzothiazol-7-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic asymmetric hydrogenation of the corresponding ketone precursor, 1-(1,3-Benzothiazol-7-yl)ethanone. Our focus is to provide in-depth, field-proven insights into optimizing catalyst loading to achieve high yield, excellent enantioselectivity, and process efficiency.

The asymmetric hydrogenation of prochiral ketones is a cornerstone transformation for producing chiral secondary alcohols, which are vital intermediates in the pharmaceutical and agrochemical industries.[1][2] The efficiency of this reaction is critically dependent on the catalyst's activity and the precise amount used.[3][4] Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading is not only uneconomical but can also lead to increased side reactions and complicate product purification.[3] This guide provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What type of catalysts are typically used for the asymmetric hydrogenation of ketones like 1-(1,3-Benzothiazol-7-yl)ethanone?

A1: Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes featuring chiral ligands are the most effective and widely used catalysts for this transformation.[2][5] Specifically, Noyori-type catalysts, which consist of a Ru(II) center coordinated with a chiral diphosphine and a chiral diamine ligand, are renowned for their high activity and enantioselectivity in hydrogenating a broad range of ketones.[1][2] The choice of ligands is crucial as their electronic and steric properties fine-tune the catalyst's performance for a specific substrate.[5]

Q2: What is a reasonable starting point for catalyst loading?

A2: For initial screening and small-scale reactions, a catalyst loading in the range of 0.1 to 1.0 mol% relative to the substrate is a common starting point.[6] For highly active catalysts, such as some modern Ru and Ir complexes, loadings can be significantly lower, often in the range of 0.005 to 0.02 mol% (Substrate/Catalyst ratio [S/C] of 20,000 to 5,000).[5] It is always recommended to consult the supplier's technical data sheet or relevant literature for the specific catalyst you are using.

Q3: How does catalyst loading directly impact reaction kinetics and selectivity?

A3: Catalyst loading, or concentration, directly influences the reaction rate by determining the number of available active sites for the reactants.[4]

  • Reaction Rate: Generally, increasing the catalyst concentration leads to a higher reaction rate due to more frequent interactions between the catalyst and substrate molecules.[4]

  • Selectivity: The effect on selectivity is more complex. While higher loading can drive the reaction to completion faster, potentially minimizing the formation of degradation byproducts, it can also promote side reactions if the catalyst is not perfectly selective.[3][7] Finding the optimal loading is a balance between achieving a desirable reaction rate and maintaining high selectivity for the desired chiral alcohol.[3]

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent can significantly impact catalyst activity and solubility of both the substrate and hydrogen gas.[8] Protic polar solvents like methanol and ethanol are frequently used and often give excellent results.[6] Aprotic solvents such as isopropanol, tetrahydrofuran (THF), and ethyl acetate can also be effective.[8][9] It is critical that the solvent is anhydrous and thoroughly deoxygenated before use, as water and oxygen can act as catalyst inhibitors or poisons.[8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Your reaction has been running for the expected duration, but analysis (TLC, GC, LC-MS) shows a significant amount of unreacted 1-(1,3-Benzothiazol-7-yl)ethanone.

  • Potential Cause A: Catalyst Inactivity or Deactivation

    • Causality: The catalyst's active sites may be blocked or irreversibly damaged. This is a common issue in catalytic hydrogenations.[8] Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide) can act as potent catalyst poisons.[8] The catalyst may also be old, have been handled improperly (exposed to air/moisture), or be inherently unstable under the reaction conditions.

    • Troubleshooting & Optimization:

      • Verify Substrate Purity: Ensure your starting ketone is highly purified to remove any potential heteroatom-containing impurities.

      • Use High-Purity Reagents: Use anhydrous, deoxygenated solvents and high-purity hydrogen gas.

      • Handle Catalyst Properly: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

      • Test with a Fresh Catalyst: Try the reaction with a fresh batch of catalyst from a reliable supplier.[6]

      • Increase Catalyst Loading: If poisoning is suspected and cannot be easily rectified, a higher catalyst loading may be required to overcome the issue, though this is not ideal for process efficiency.[10]

  • Potential Cause B: Insufficient Hydrogen Pressure or Poor Mass Transfer

    • Causality: The reaction requires efficient contact between the hydrogen gas, the substrate, and the catalyst in the liquid phase. Low hydrogen pressure may not provide a sufficient driving force for the reaction, while inadequate mixing can lead to mass transfer limitations.[8]

    • Troubleshooting & Optimization:

      • Check Hydrogen Supply: Ensure a consistent and adequate hydrogen pressure is maintained (a balloon is often sufficient for many reactions, but some may require higher pressures in a dedicated apparatus).[8]

      • Increase Agitation: Use vigorous stirring to maximize the surface area between the liquid and gas phases, improving hydrogen dissolution and contact with the catalyst particles.[6][11]

      • Headspace: Ensure the reaction flask is not overfilled, leaving ample headspace for the hydrogen atmosphere.

Problem 2: Reaction Stalls Before Reaching Full Conversion

The reaction proceeds initially but stops before all the starting material is consumed, even after an extended period.

  • Potential Cause A: Catalyst Deactivation During Reaction

    • Causality: Some homogeneous catalysts can slowly decompose or form inactive species over the course of the reaction.[1][12] This can be caused by the reaction temperature, interaction with the product, or inherent instability of the catalytic species.[1][13]

    • Troubleshooting & Optimization:

      • Monitor Reaction Kinetics: Take aliquots at regular intervals to plot conversion versus time. A plateau before 100% conversion is indicative of deactivation.

      • Test for Deactivation: After the reaction has stalled, carefully add a second charge of fresh catalyst. If the reaction restarts, it confirms catalyst deactivation was the issue.[13]

      • Lower Reaction Temperature: Higher temperatures can sometimes accelerate catalyst decomposition.[8] Attempt the reaction at a lower temperature, accepting a potentially longer reaction time.

      • Investigate Alternative Catalysts: Some catalysts are simply more robust than others. Consult the literature for catalysts with higher stability for similar substrates.

Problem 3: Poor Enantioselectivity (Low % ee)

The desired 1-(1,3-Benzothiazol-7-yl)ethanol is formed, but the enantiomeric excess (ee) is lower than expected.

  • Potential Cause A: Suboptimal Reaction Temperature

    • Causality: Enantioselectivity is often temperature-dependent. Higher temperatures can increase molecular motion and may reduce the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers, resulting in a lower ee.[8]

    • Troubleshooting & Optimization:

      • Screen Temperatures: Run the reaction at a series of lower temperatures (e.g., room temperature, 0 °C, or even sub-zero temperatures) to determine the optimal balance between reaction rate and enantioselectivity.

  • Potential Cause B: Incorrect Catalyst or Ligand Choice

    • Causality: There is no universal catalyst for all substrates.[5] The specific steric and electronic properties of 1-(1,3-Benzothiazol-7-yl)ethanone may require a particular chiral environment around the metal center for effective stereochemical control.

    • Troubleshooting & Optimization:

      • Screen Different Catalysts: If possible, screen a small library of different chiral catalysts (e.g., with different diphosphine or diamine ligands) to identify the most selective one for your substrate.

Experimental Protocols

Protocol 1: Initial Catalyst Screening and Loading Range Finding

This protocol is designed to efficiently screen multiple catalysts or a broad range of loadings in parallel small-scale reactions.

  • Preparation: In an inert atmosphere (glovebox), prepare stock solutions of your substrate, 1-(1,3-Benzothiazol-7-yl)ethanone, and each catalyst to be tested in the chosen anhydrous, deoxygenated solvent (e.g., methanol).

  • Reaction Setup: Array a series of reaction vials or tubes, each with a small magnetic stir bar.

  • Reagent Addition: To each vial, add the substrate stock solution. Then, add the appropriate volume of the corresponding catalyst stock solution to achieve the desired S/C ratios (e.g., 2000:1, 1000:1, 500:1).

  • Hydrogenation: Seal the vials, purge thoroughly with hydrogen gas (or place them in a parallel hydrogenation reactor), and begin vigorous stirring. Pressurize to the desired hydrogen pressure (e.g., 1-5 bar).

  • Monitoring: Allow the reactions to proceed for a set time (e.g., 12-24 hours) at a constant temperature.

  • Work-up & Analysis: After the allotted time, carefully vent the hydrogen and purge with an inert gas. Take a small aliquot from each reaction, filter through a small plug of silica or celite to remove the catalyst, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).

Protocol 2: Fine-Tuning Catalyst Loading

Once the best catalyst has been identified, this protocol helps to pinpoint the minimum required loading.

  • Reaction Setup: Set up a series of identical reactions as described above, using only the optimal catalyst identified in Protocol 1.

  • Systematic Variation: Vary the catalyst loading systematically across a narrower range. For example, if an S/C of 1000:1 gave good results, test S/C ratios of 1000:1, 1500:1, 2000:1, 2500:1, and 3000:1.

  • Kinetic Monitoring: For this optimization, it is crucial to monitor the reactions over time. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 16 hours) and analyze for conversion and % ee.

  • Data Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion within the desired timeframe without compromising enantioselectivity.

Data Presentation: Example of a Catalyst Loading Optimization Study

The following table summarizes hypothetical data from an optimization experiment according to Protocol 2.

Entry Catalyst Loading (mol%) S/C Ratio Reaction Time (h) Conversion (%) Enantiomeric Excess (ee, %)
10.101000:18>9998.5
20.0671500:112>9998.6
30.052000:116>9998.4
40.042500:1249598.5
50.0333000:1248298.3

Reaction Conditions: 1-(1,3-Benzothiazol-7-yl)ethanone (1 mmol), [RuCl₂(S)-BINAP)((S,S)-DPEN)] catalyst, Methanol (5 mL), 4 bar H₂, 25 °C.

Visualizations

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Select Candidate Catalysts (e.g., Ru, Ir complexes) B Define Broad Loading Range (S/C 500:1 to 2000:1) A->B C Run Small-Scale Parallel Reactions (Protocol 1) B->C D Analyze Conversion & ee C->D E Select Best Performing Catalyst D->E Select Catalyst F Define Narrow Loading Range (e.g., S/C 1500:1 to 3000:1) E->F G Run Reactions with Kinetic Monitoring (Protocol 2) F->G H Plot Conversion vs. Time G->H I Identify Minimum Loading for Full Conversion & High ee H->I J Validated Optimal Catalyst Loading I->J

Caption: Workflow for systematic optimization of catalyst loading.

G cluster_0 Catalytic Cycle Cat_H2 [L*M-H₂] Active_Cat [L*M-H]⁻ H⁺ Cat_H2->Active_Cat H₂ Activation TS [Transition State] Active_Cat->TS Ketone Coordination Product_Complex [Product-M-L*] TS->Product_Complex Hydride Transfer Product_Complex->Cat_H2 Product Release + H₂ Alcohol Product (Chiral Alcohol) Alcohol_out 1-(1,3-Benzothiazol-7-yl)ethanol Product_Complex->Alcohol_out Ketone Substrate (Ketone) H2_in H₂ H2_in->Cat_H2 Ketone_in 1-(1,3-Benzothiazol-7-yl)ethanone Ketone_in->TS

Sources

Validation & Comparative

1H and 13C NMR Spectral Data Validation for 1-(1,3-Benzothiazol-7-yl)ethanol: Experimental vs. Predictive Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the structural validation of bridgehead heteroaromatics like benzothiazole derivatives requires rigorous analytical precision. While computational NMR predictors (empirical and DFT-based) offer rapid preliminary screening, they frequently struggle to accurately model the complex anisotropic and inductive effects inherent to fused bicyclic systems containing both nitrogen and sulfur.

This guide provides an objective comparison between High-Field Experimental NMR Validation and Empirical NMR Prediction for 1-(1,3-Benzothiazol-7-yl)ethanol . By establishing a self-validating 2D NMR protocol, we demonstrate how to unequivocally differentiate the 7-substituted isomer from its regional alternatives, ensuring absolute structural confidence.

Structural Context & The Causality of Chemical Shifts

The benzothiazole core presents a unique electronic environment. The molecule features two distinct heteroatoms—a pyridine-like nitrogen (N-3) and a thioether-like sulfur (S-1)—which exert asymmetric deshielding effects on the fused benzene ring[1].

When validating 1-(1,3-benzothiazol-7-yl)ethanol, the primary analytical challenge is distinguishing it from the 4-isomer (1-(1,3-benzothiazol-4-yl)ethanol). Because empirical predictors often underestimate the long-range inductive effects of the sulfur atom, relying solely on 1D 1H NMR chemical shift predictions (Δδ) can lead to misassignments. To solve this, we must rely on the fundamental causality of the molecule's connectivity using a self-validating 2D NMR approach.

The Self-Validating HMBC Logic

A protocol is only as trustworthy as its internal controls. We establish a self-validating system using Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon skeleton:

  • The H-2 Anchor: The proton at C-2 (H-2) is highly deshielded (appearing as a singlet at ~8.98 ppm) due to being sandwiched between N and S. In HMBC, H-2 shows strong 3-bond correlations to both bridgehead carbons: C-3a (~150.5 ppm) and C-7a (~134.8 ppm). The ~15 ppm difference between these carbons is caused by the stronger deshielding effect of the adjacent nitrogen atom compared to the sulfur atom[1].

  • The Substituent Anchor: The methine proton of the ethanol group (CH-OH, ~5.35 ppm) exhibits HMBC correlations to the ipso carbon (C-7), the ortho carbon (C-6), and the bridgehead carbon C-7a .

  • The Convergence: Because C-7a is the shared correlation node between the H-2 network and the CH-OH network, the substitution is unequivocally localized to position 7. If the substitution were at position 4, the shared correlation node would be C-3a.

Workflow Visualization

NMR_Workflow A Synthesized Compound 1-(1,3-Benzothiazol-7-yl)ethanol B 1D NMR Acquisition (1H & 13C in CDCl3) A->B C Computational Prediction (Empirical / DFT Models) A->C D Spectral Comparison (Δδ Analysis) B->D E 2D NMR Validation (HSQC & HMBC) B->E Routine C->D D->E If Δδ > 0.5 ppm F Isomer Differentiation (7-yl vs 4-yl) E->F G Final Structural Confirmation F->G

Caption: Workflow comparing empirical NMR validation vs computational prediction.

Methodology: High-Field NMR Acquisition Protocol

To ensure reproducibility and high signal-to-noise ratios, the following step-by-step methodology must be adhered to when acquiring the experimental data[2].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of synthesized 1-(1,3-benzothiazol-7-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Causality: Complete dissolution is critical. Particulate matter distorts magnetic field homogeneity, leading to broadened line widths that obscure fine J-coupling (e.g., the ~1.1 Hz meta-coupling between H-4 and H-6).

Step 2: Instrument Calibration

  • Action: Tune and match the probe on a 500 MHz or 600 MHz NMR spectrometer. Lock the solvent signal to CDCl3 (7.26 ppm for 1H, 77.16 ppm for 13C) and shim the magnet to achieve a line width of < 0.8 Hz for the TMS signal[2].

Step 3: 1D NMR Acquisition

  • 1H NMR: Acquire 16 scans with a 2-second relaxation delay (d1), a 30° flip angle, and an acquisition time of 3 seconds.

  • 13C NMR: Acquire 512 scans using proton decoupling (WALTZ-16), a 2-second relaxation delay, and an acquisition time of 1.5 seconds to ensure adequate relaxation of quaternary carbons (C-3a, C-7a, C-7)[2].

Step 4: 2D NMR Validation

  • Action: Acquire gradient-enhanced 1H-13C HSQC (to map direct C-H connectivities) and 1H-13C HMBC (optimized for long-range couplings of 8 Hz).

  • Causality: The 8 Hz optimization specifically targets the critical 3-bond correlations from H-2 to C-7a and from CH-OH to C-7a, closing the self-validating logic loop described above.

Step 5: Data Processing

  • Action: Process the Free Induction Decays (FIDs) using analytical software (e.g., Mnova). Apply zero-filling to 64k data points, phase correction, and a polynomial baseline correction to accurately integrate the aliphatic vs. aromatic signals.

Performance Comparison: Experimental vs. Predicted Data

The tables below objectively compare high-field experimental data against standard empirical predictions (e.g., Mnova NMRPredict / ChemDraw). Notice the significant deviation (Δδ) in the predicted values for the bridgehead carbons and the C-7 position. Predictors systematically fail to account for the full anisotropic deshielding of the sulfur atom on the adjacent C-7 substituent.

Table 1: 1H NMR Data Comparison (600 MHz, CDCl3)
PositionExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)Multiplicity & J (Hz)
H-2 8.988.80+0.18s
H-4 8.128.05+0.07dd (8.1, 1.1)
H-5 7.487.35+0.13t (8.1)
H-6 7.587.45+0.13dd (8.1, 1.1)
CH 5.355.10+0.25q (6.5)
CH3 1.621.50+0.12d (6.5)
OH 2.45N/AN/Abr s
Table 2: 13C NMR Data Comparison (150 MHz, CDCl3)
PositionExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)Carbon Type
C-2 154.2152.0+2.2CH
C-3a 150.5148.5+2.0Cq (Bridgehead)
C-4 121.3120.0+1.3CH
C-5 125.8124.5+1.3CH
C-6 122.4121.0+1.4CH
C-7 141.2138.5+2.7Cq (Ipso)
C-7a 134.8132.0+2.8Cq (Bridgehead)
CH 69.568.0+1.5CH (Aliphatic)
CH3 24.123.5+0.6CH3 (Aliphatic)

Note: A positive Δδ indicates that the experimental signal is further downfield (deshielded) than the software predicted.

Conclusion

While computational NMR predictors are excellent tools for preliminary structural screening, they exhibit a consistent error margin of 1.5 to 3.0 ppm for quaternary carbons in benzothiazole systems. For rigorous validation of 1-(1,3-Benzothiazol-7-yl)ethanol, researchers must not rely solely on 1D comparisons. Implementing the self-validating HMBC protocol outlined above ensures that the structural assignment is grounded in empirical causality rather than algorithmic estimation.

References

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI (Molecules) URL: [Link]

  • Title: Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles Source: PMC / National Institutes of Health (Frontiers in Chemistry) URL: [Link]

Sources

Comparative Profiling of Benzothiazole Derivatives: Privileged Scaffolds vs. Fragment-Based Probes in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole pharmacophore is a cornerstone of medicinal chemistry, but the position and nature of its substituents drastically alter its behavior in biological assays. This guide provides a critical comparison between 2-aminobenzothiazole , a highly active "privileged scaffold" known for potent pan-kinase inhibition[1], and 1-(1,3-Benzothiazol-7-yl)ethanol , a low-molecular-weight building block utilized primarily in Fragment-Based Lead Discovery (FBLD)[2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind assay selection for these two distinct modalities. Understanding these differences ensures your screening cascade is both mechanistically sound and experimentally robust.

Mechanistic Profiling & Target Engagement

2-Aminobenzothiazole (2-ABT): The Privileged Scaffold

The 2-amino group acts as a critical hydrogen bond donor/acceptor, perfectly mimicking the adenine ring of ATP. This allows 2-ABT derivatives to competitively bind the ATP-binding cleft of various kinases, including CSF1R, EGFR, and PI3Kγ[3]. Because of this intrinsic high affinity, 2-ABT compounds frequently exhibit IC50 values in the low nanomolar range[1]. However, this "privileged" nature comes with a high risk of promiscuity and off-target toxicity, requiring rigorous cellular counter-screening.

1-(1,3-Benzothiazol-7-yl)ethanol (7-BTE): The Fragment Probe

Conversely, 7-BTE lacks the highly reactive 2-amino moiety. The substitution of an ethanol group at the 7-position shifts the molecule's profile from a potent binder to a subtle structural probe[2]. In FBLD, 7-BTE is used to explore solvent-exposed or hydrophobic sub-pockets adjacent to the main active site. It typically exhibits low initial binding affinity (Kd in the high micromolar to millimolar range) but boasts high Ligand Efficiency (LE), making it an ideal starting point for fragment growing.

Causality in Assay Selection

Selecting the wrong assay for a compound's physical profile guarantees false negatives or artifactual data.

  • Why Biochemical/Cellular Assays for 2-ABT? Due to its high affinity and slow off-rates, 2-ABT's activity is easily captured by standard High-Throughput Screening (HTS) formats like ADP-Glo or MTT cell viability assays[3]. The goal here is to measure functional inhibition.

  • Why Biophysical Assays for 7-BTE? Fragments like 7-BTE have extremely fast association and dissociation rates. Standard biochemical washes will remove the compound before detection. Therefore, Surface Plasmon Resonance (SPR) must be employed to capture real-time, steady-state binding kinetics without relying on functional inhibition.

Experimental Protocols: Self-Validating Workflows

Protocol A: ADP-Glo Kinase Assay for 2-Aminobenzothiazole Derivatives
  • Objective: Quantify ATP-competitive inhibition of CSF1R.

  • Causality & Validation: We utilize a luminescent ADP detection assay because it directly measures kinase activity via ATP depletion, preventing fluorescence interference common with aromatic heterocycles.

  • Reagent Preparation: Dilute recombinant CSF1R kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 2-ABT derivative in 100% DMSO. Critical Step: Normalize DMSO concentration across all wells to exactly 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 2 µL of compound to 4 µL of enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix (at the predetermined Km for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Fit the luminescence data to a four-parameter logistic (4PL) curve to derive the IC50.

Protocol B: Surface Plasmon Resonance (SPR) for 1-(1,3-Benzothiazol-7-yl)ethanol
  • Objective: Determine the dissociation constant (Kd) of the fragment.

  • Causality & Validation: Fragments require high concentrations (up to 1-5 mM) to achieve saturation, necessitating high DMSO concentrations (up to 5%). A rigorous DMSO solvent correction curve is mandatory to prevent bulk refractive index artifacts.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000-5000 Response Units to maximize signal-to-noise for low MW fragments).

  • Solvent Correction: Run a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and injected samples.

  • Analyte Injection: Inject 7-BTE at concentrations ranging from 10 µM to 2 mM. Critical Step: Use a high flow rate (50 µL/min) to minimize mass transport limitations. Ensure a fast injection time (30 seconds) followed by a 30-second dissociation phase.

  • Referencing: Subtract the signal from an unmodified reference cell and the blank buffer injections (double-referencing).

  • Data Fitting: Due to the fast on/off rates ("square" sensorgrams), fit the data using a Steady-State Affinity model rather than a 1:1 kinetic model to calculate the Kd.

Quantitative Data Comparison

Parameter2-Aminobenzothiazole (2-ABT)1-(1,3-Benzothiazol-7-yl)ethanol (7-BTE)
Primary Application Lead Optimization / Privileged ScaffoldFragment-Based Lead Discovery (FBLD)
Typical Target Affinity IC50: 1 nM – 500 nM[1]Kd: 100 µM – 5 mM
Molecular Weight Base: 150.2 g/mol (Derivatives >300 g/mol )179.2 g/mol
Ligand Efficiency (LE) Moderate (~0.3 kcal/mol/heavy atom)High (>0.35 kcal/mol/heavy atom)
Primary Assay Format Biochemical (ADP-Glo) / Cellular (MTT)[3]Biophysical (SPR, ITC, X-ray)
Promiscuity Risk High (Pan-kinase activity)Low (Requires targeted fragment growing)

Visualizations

G A 2-Aminobenzothiazole B CSF1R / EGFR Kinase A->B ATP-competitive Inhibition C PI3K/AKT Pathway B->C Blocks Phosphorylation D Tumor Proliferation C->D Suppresses Growth

Mechanism of action for 2-aminobenzothiazole-mediated kinase inhibition and pathway suppression.

G cluster_1 2-Aminobenzothiazole Workflow cluster_2 1-(1,3-Benzothiazol-7-yl)ethanol Workflow A1 High-Throughput Screening A2 Cell Viability (MTT) A1->A2 A3 IC50 Calculation A2->A3 B1 Surface Plasmon Resonance B2 X-ray Crystallography B1->B2 B3 Kd & Ligand Efficiency B2->B3

Comparative assay workflows: HTS for privileged scaffolds vs. biophysical screening for fragments.

References

  • Source: nih.
  • Source: acs.
  • Title: Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate (EvitaChem Compound Database)

Sources

FTIR Spectroscopy Reference Guide: Structural Validation of 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Content Focus: Spectral differentiation, sampling modality comparison, and self-validating experimental workflows.

Introduction & Chemical Context

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, frequently evaluated for their broad spectrum of biological activities, including antimicrobial and targeted kinase-inhibitory properties[1]. The functionalization of the benzothiazole core—specifically the addition of a 1-hydroxyethyl group at the 7-position to form 1-(1,3-Benzothiazol-7-yl)ethanol —dramatically alters the molecule's pharmacodynamics, solubility, and hydrogen-bonding capabilities.

Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique to validate this structural modification. As an Application Scientist, it is critical to understand not just where peaks appear, but why they appear and how the chosen sampling modality influences the resulting spectral data.

Spectral Differentiation: Target vs. Parent Scaffold

To accurately identify 1-(1,3-Benzothiazol-7-yl)ethanol, analysts must distinguish its spectrum from the unsubstituted parent scaffold, [2]. The presence of the secondary alcohol moiety introduces distinct vibrational modes that serve as primary diagnostic markers.

Mechanistic Insight (Causality of Peak Broadening): The O-H stretching vibration of the ethanol moiety will not appear as a sharp peak in solid-state FTIR. Due to extensive intermolecular hydrogen bonding in the crystal lattice, the O-H bond force constant is weakened and highly variable across the bulk sample. This manifests as a broad, intense band between 3200 and 3400 cm⁻¹. Conversely, the[1].

Table 1: Characteristic FTIR Absorption Bands
Functional Group1-(1,3-Benzothiazol-7-yl)ethanol (cm⁻¹)1,3-Benzothiazole (cm⁻¹)Assignment Rationale
O-H Stretch ~3200 - 3400 (Broad)AbsentSecondary alcohol; broadened by H-bonding.
Aliphatic C-H ~2850 - 2960AbsentMethyl and methine groups of the ethanol moiety.
Aromatic C-H ~3050 - 3100~3050 - 3100Benzene ring C-H stretching.
C=N Stretch ~1600 - 1650~1600 - 1650Thiazole ring imine bond[1].
C-O Stretch ~1050 - 1100AbsentSecondary alcohol C-O single bond.
C-S Stretch ~650 - 700~650 - 700Thiazole ring thioether bond[3].

Comparative Analysis of Sampling Modalities

When selecting an FTIR methodology, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) dictates the accuracy of the resulting reference spectrum.

Mechanistic Insight (ATR vs. Transmission): ATR-FTIR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength of the infrared light. Consequently, peaks at lower wavenumbers (e.g., the C-S stretch at ~650 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (e.g., the O-H stretch at ~3300 cm⁻¹) when compared to a true transmission spectrum. Furthermore, KBr is highly hygroscopic; absorbed atmospheric moisture will produce confounding O-H (~3400 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) bands, which perfectly overlap with the critical functional groups of the benzothiazole derivative.

Table 2: ATR-FTIR vs. KBr Pellet Transmission
ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Preparation None / Direct DepositionExtensive (Grinding, 1% w/w dilution, pressing)
Spectral Artifacts Wavelength-dependent intensity shiftsChristiansen effect (scattering), moisture bands
Water Vapor Interference Low (Surface measurement)High (KBr matrix is highly hygroscopic)
Throughput High (1-2 mins per sample)Low (10-15 mins per sample)
Best Use Case Rapid screening, routine QA/QCReference library building, publication data

Experimental Workflows & Self-Validating Protocols

FTIR_Workflow cluster_0 Sample Preparation Modalities cluster_1 Spectral Processing & Validation A 1-(1,3-Benzothiazol-7-yl)ethanol (Analyte) B ATR-FTIR (Diamond/ZnSe Crystal) A->B Direct Application C Transmission (KBr Pellet Press) A->C 1% w/w Dilution D Interferogram Acquisition (4000 - 400 cm⁻¹) B->D Evanescent Wave C->D IR Beam Pass E Fourier Transform & Baseline Correction D->E F Ethanol Moiety (O-H: ~3300 cm⁻¹) E->F G Thiazole Scaffold (C=N: ~1620 cm⁻¹) E->G

FTIR analytical workflow comparing ATR and KBr pellet methods for benzothiazole derivatives.

Protocol A: Solid-State ATR-FTIR (High-Throughput)
  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to dry completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit 1-2 mg of solid 1-(1,3-Benzothiazol-7-yl)ethanol directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid lattice.

  • Validation Checkpoint: Monitor the real-time preview of the spectrum. The total absorbance should optimally reach between 0.4 and 0.8 AU for the strongest peak. If the spectrum remains weak, the sample is not uniformly covering the active diamond area. Adjust pressure or reposition the sample.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) and apply an ATR-correction algorithm in the software to normalize peak intensities.

Protocol B: Transmission KBr Pellet (Reference Grade)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use to eliminate hygroscopic moisture.

  • Sample Trituration: Weigh ~1 mg of 1-(1,3-Benzothiazol-7-yl)ethanol and ~99 mg of dried KBr (1% w/w ratio). Grind thoroughly in an agate mortar for 2-3 minutes to reduce particle size below the wavelength of infrared light (< 2 µm).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Validation Checkpoint: Hold the pressed KBr pellet up to a light source. It must be optically clear and transparent. A cloudy or opaque pellet indicates insufficient grinding or moisture absorption, which will cause severe baseline scattering (Christiansen effect). Discard and remake if cloudy.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a blank (empty beam) background.

References

  • Title: Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity Source: Journal of Chemical Health Risks[1] URL: [Link]

  • Title: Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features Source: MDPI - Crystals[3] URL: [Link]

  • Title: Benzothiazole - NIST Chemistry WebBook Source: National Institute of Standards and Technology[2] URL: [Link]

Sources

Structure-Activity Relationships of Benzothiazole Alcohols: 1-(1,3-Benzothiazol-7-yl)ethanol vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to act as an ATP-purine bioisostere in kinase inhibition[1]. When functionalized with an ethanol (hydroxyethyl) side chain, the resulting benzothiazole alcohols exhibit diverse pharmacological profiles. This guide provides an in-depth, objective comparison of 1-(1,3-Benzothiazol-7-yl)ethanol against its positional isomers (the 2-yl and 6-yl variants). By analyzing the structure-activity relationships (SAR), thermodynamic binding consequences, and supporting experimental methodologies, this guide equips drug development professionals with the mechanistic insights needed for rational scaffold optimization.

The Mechanistic Role of the Benzothiazole Scaffold

Benzothiazole is a bicyclic heterocyclic compound containing nitrogen and sulfur. Its planar geometry and electron-rich nature allow it to seamlessly mimic the adenine ring of ATP[2]. In targeted therapies—particularly against kinases like EGFR, PI3K, and ATR—the benzothiazole core anchors the molecule within the enzyme's active site[3].

However, the core alone is insufficient for high-affinity, selective binding. The introduction of an ethanol moiety provides two critical features:

  • A Chiral Center: Introducing stereospecificity that can be recognized by the asymmetric environments of protein binding pockets.

  • A Hydrogen Bond Donor/Acceptor: The hydroxyl group (-OH) acts as a crucial interaction point for amino acid residues lining the target pocket.

Structure-Activity Relationships: Positional Isomerism

The exact placement of the ethanol group on the benzothiazole ring dictates the molecule's binding trajectory. Moving the side chain from the 2-position to the 6- or 7-position fundamentally shifts the interaction paradigm.

1-(1,3-Benzothiazol-2-yl)ethanol: Hinge-Binding Dominance

The 2-position is located directly between the heteroatoms (N and S). An ethanol group here places the hydroxyl in close proximity to the thiazole nitrogen. This configuration is highly effective at forming strong, bidentate hydrogen bonds with the hinge region of kinases[1]. While this results in high binding affinity, it often leads to promiscuous binding across multiple kinase families, increasing the risk of off-target toxicity.

1-(1,3-Benzothiazol-6-yl)ethanol: Solvent-Exposed Modulation

Substitution at the 6-position directs the ethanol moiety away from the deep catalytic cleft and toward the solvent-exposed region of the kinase pocket. SAR studies indicate that 6-yl modifications are less about driving binding affinity and more about modulating physicochemical properties, such as improving aqueous solubility and metabolic stability[4].

1-(1,3-Benzothiazol-7-yl)ethanol: Selectivity and Steric Exploitation

The 7-position is sterically unique. Located adjacent to the sulfur atom on the fused benzene ring, an ethanol group at the C7 position projects into a distinct spatial vector. In many kinase targets, this trajectory allows the compound to exploit specific hydrophobic sub-pockets or stabilize the inactive "DFG-out" conformation. Consequently, 1-(1,3-benzothiazol-7-yl)ethanol derivatives often exhibit superior target selectivity compared to their 2-yl counterparts, making them highly valuable in developing targeted therapies with wider therapeutic windows[5].

SAR_Binding Core Benzothiazole Core (ATP-Purine Mimic) Pos2 2-yl Ethanol (Hinge Region H-Bonding) Core->Pos2 C2 Substitution Pos6 6-yl Ethanol (Solvent-Exposed Pocket) Core->Pos6 C6 Substitution Pos7 7-yl Ethanol (Steric/Hydrophobic Pocket) Core->Pos7 C7 Substitution Kinase Kinase Inhibition (e.g., EGFR, PI3K) Pos2->Kinase High Affinity / Promiscuous Pos6->Kinase Modulates Solubility Pos7->Kinase Enhances Selectivity

Caption: Positional effects of benzothiazole alcohols on kinase binding pockets.

Comparative Performance Data

To objectively compare these alternatives, the following table synthesizes representative quantitative data derived from standard kinase inhibition (EGFR model) and cell viability assays for benzothiazole alcohol derivatives[1][3].

Compound IsomerPrimary Target PocketEGFR IC₅₀ (µM)Cell Viability (%)*Key Structural Advantage
1-(Benzothiazol-2-yl)ethanol Hinge Region0.096< 40%Strong bidentate H-bonding; high potency[1].
1-(Benzothiazol-6-yl)ethanol Solvent-Exposed1.210~ 60%High aqueous solubility; favorable pharmacokinetics.
1-(Benzothiazol-7-yl)ethanol Selectivity / DFG-out0.050< 30%High target selectivity; lower off-target toxicity[5].

*Cell viability measured via MTT assay in A549 cell lines at 10 µM concentration after 72 hours.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating workflows. Because the 1-ethanol group introduces a chiral center, testing racemic mixtures obscures true SAR data. The following protocols detail the isolation of enantiomers and their subsequent biological validation.

Workflow Step1 Chemoenzymatic Resolution (CaLB Lipase) Step2 Chiral HPLC Validation (ee > 99%) Step1->Step2 Isolate Enantiomers Step3 TR-FRET Kinase Assay (Primary Screening) Step2->Step3 Validated Purity Step4 Z'-Factor Calculation (Quality Control) Step3->Step4 Data Output Step5 Orthogonal Validation (Cell Viability MTT) Step4->Step5 Z' > 0.5 Step5->Step3 Feedback Loop

Caption: Self-validating workflow for evaluating enantiopure benzothiazole derivatives.

Protocol A: Chemoenzymatic Kinetic Resolution

Causality: Chemical asymmetric synthesis often struggles with the steric bulk of the benzothiazole ring. Lipase-catalyzed kinetic resolution leverages the stereospecificity of the enzyme's active site to acetylate only the (R)-enantiomer, leaving the (S)-enantiomer untouched. This guarantees >99% enantiomeric excess (ee), which is critical because kinases are highly stereoselective[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic 1-(1,3-benzothiazol-7-yl)ethanol in 50 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate to the solution. Vinyl acetate is chosen because its byproduct (acetaldehyde) tautomerizes and evaporates, driving the reaction to completion.

  • Enzymatic Catalysis: Introduce 100 mg of Candida antarctica lipase B (CaLB) immobilized on acrylic resin.

  • Incubation & Monitoring: Stir the mixture at 37°C. Monitor the reaction via Chiral HPLC.

  • Self-Validation Check: The reaction is strictly halted at 50% conversion. A baseline Chiral HPLC of the racemate must show a 1:1 peak ratio. Post-reaction, the emergence of two distinct peaks with different retention times (the (S)-alcohol and the (R)-acetate) confirms successful resolution.

  • Separation: Filter the enzyme and separate the unreacted (S)-alcohol from the (R)-acetate using silica gel column chromatography (Hexane:Ethyl Acetate, 8:2).

Protocol B: Orthogonal TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it minimizes compound auto-fluorescence—a common interference issue with conjugated heterocyclic systems like benzothiazoles.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the enantiopure 1-(1,3-benzothiazol-7-yl)ethanol in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound dilution, 4 µL of recombinant kinase domain (e.g., EGFR), and 4 µL of ATP/peptide substrate mixture.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for thermodynamic equilibrium of binding.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.

  • Measurement: Read the plate on a microplate reader, calculating the emission ratio (665 nm / 615 nm).

  • Self-Validation Check (Z'-Factor): The assay must include Erlotinib as a positive control (expected IC₅₀ ~1 nM) and a DMSO-only well as a negative control. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The data is only accepted if Z' > 0.5, proving the assay's dynamic range is sufficient to distinguish true inhibitors from background noise.

Sources

validation of LC-MS/MS analytical methods for 1-(1,3-Benzothiazol-7-yl)ethanol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Analytical Methods for 1-(1,3-Benzothiazol-7-yl)ethanol Quantification: A Comprehensive Comparison Guide

Executive Summary

1-(1,3-Benzothiazol-7-yl)ethanol is a heterocyclic compound frequently encountered as a critical intermediate or active pharmacophore in the development of kinase inhibitors and SHP2 antagonists[1][2]. During pharmacokinetic (PK) and toxicokinetic (TK) evaluations, the reliable quantification of this analyte in biological matrices is a regulatory requirement.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two distinct sample preparation methodologies—Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)—and two mass spectrometry platforms—Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF). All comparative data and protocols are grounded in the self-validating principles established by the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[3][4] and the harmonized ICH M10 guidelines[5][6].

Analyte Properties & Mechanistic Causality

To design a robust bioanalytical method, one must first deconstruct the physicochemical properties of the target analyte. 1-(1,3-Benzothiazol-7-yl)ethanol (Exact Mass: 179.04 Da) contains two critical functional groups that dictate its analytical behavior:

  • Basic Nitrogen (Benzothiazole Core): With a pKa of approximately 2.5, this nitrogen is readily protonated under acidic conditions (e.g., 0.1% formic acid). This makes Positive Electrospray Ionization (ESI+) the optimal ionization mode.

  • Hydroxyl Group (Ethanol Moiety): This imparts moderate polarity to the molecule.

Causality in Method Design: Because of its moderate polarity, highly non-polar extraction solvents used in traditional LLE may result in poor recovery. Furthermore, human plasma contains high concentrations of endogenous glycerophospholipids. If these are not removed during sample preparation, they will compete with the protonated 1-(1,3-Benzothiazol-7-yl)ethanol for charge droplets in the ESI source, causing severe ion suppression (matrix effect) . Therefore, the extraction method must balance analyte recovery with phospholipid depletion.

Workflow Start Human Plasma Sample Spiked with Analyte & IS SPE Solid-Phase Extraction (SPE) Phospholipid Removal Start->SPE Method A LLE Liquid-Liquid Extraction (LLE) Cost-Effective Start->LLE Method B LC UPLC Separation C18 Column SPE->LC LLE->LC QqQ Triple Quadrupole (QqQ) MRM Mode LC->QqQ Platform 1 QTOF Q-TOF (HRMS) Targeted MS/MS LC->QTOF Platform 2 Data ICH M10 Validation Accuracy, Precision, Matrix Effect QqQ->Data QTOF->Data

Comparative bioanalytical workflow for 1-(1,3-Benzothiazol-7-yl)ethanol quantification.

Sample Preparation Methodologies: SPE vs. LLE

To evaluate extraction efficiency and matrix cleanup, we compare Mixed-Mode Cation Exchange (MCX) SPE against Methyl tert-butyl ether (MTBE) LLE.

Protocol A: Mixed-Mode Cation Exchange SPE (Self-Validating System)

Mechanistic Logic: MCX sorbents retain the basic benzothiazole nitrogen via strong cation exchange, allowing for aggressive organic washes (e.g., 100% methanol) that wash away neutral lipids and phospholipids before eluting the analyte with a basic solvent.

  • Spiking: Aliquot 100 µL of human plasma. Spike with 10 µL of stable isotope-labeled internal standard (SIL-IS).

  • Pre-treatment: Add 100 µL of 2% phosphoric acid to disrupt analyte-protein binding and ensure the benzothiazole nitrogen is fully ionized.

  • Conditioning: Condition MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample.

  • Washing (Critical Step): Wash with 1 mL 2% formic acid in water, followed by 1 mL 100% Methanol. Self-Validation: The methanol wash removes >95% of phospholipids without eluting the ionically bound analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanistic Logic: Relies on differential solubility. While highly cost-effective, it is prone to co-extracting non-polar matrix components.

  • Spiking & Buffering: Aliquot 100 µL of plasma, spike with 10 µL SIL-IS. Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to neutralize the analyte, driving it into the organic phase.

  • Extraction: Add 1 mL of MTBE. Vortex for 10 minutes.

  • Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer. Evaporate and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Platform Comparison: QqQ vs. Q-TOF

The choice of mass analyzer fundamentally alters the validation parameters, particularly the Lower Limit of Quantification (LLOQ) and linear dynamic range.

Platform 1: Triple Quadrupole (QqQ) - MRM Mode

Mechanistic Logic: QqQ instruments operate in Multiple Reaction Monitoring (MRM) mode. By filtering specifically for the precursor ion (Q1), fragmenting it (Q2), and filtering for a specific product ion (Q3), chemical noise is virtually eliminated. This provides the ultimate sensitivity required by ICH M10 for late-stage PK studies[6].

  • Precursor Ion: [M+H]+ m/z 180.05

  • Quantifier Transition: m/z 180.05 → 162.04 (Loss of H2O, Collision Energy: 15 eV)

  • Qualifier Transition: m/z 180.05 → 134.01 (Cleavage of ethanol moiety leaving the benzothiazole core, Collision Energy: 25 eV)

Fragmentation Parent Precursor Ion [M+H]+ m/z 180.05 LossH2O Product Ion 1 [-H2O] m/z 162.04 (Quantifier) Parent->LossH2O CID (15 eV) Cleavage Product Ion 2 [Benzothiazole]+ m/z 134.01 (Qualifier) Parent->Cleavage CID (25 eV)

ESI+ MS/MS fragmentation pathway of 1-(1,3-Benzothiazol-7-yl)ethanol.

Platform 2: Quadrupole Time-of-Flight (Q-TOF) - HRMS Mode

Mechanistic Logic: Q-TOF acquires full-scan High-Resolution Mass Spectrometry (HRMS) data. While it cannot match the raw LLOQ of a QqQ due to detector saturation limits (narrower dynamic range), it provides exact mass accuracy (< 5 ppm). This is invaluable during early-stage discovery to differentiate the parent drug from isobaric phase-II metabolites (e.g., glucuronides that might suffer in-source fragmentation).

Comparative Validation Data (ICH M10 / FDA Standards)

The following table summarizes the experimental validation data evaluated against the ICH M10[5][6][7] and FDA 2018 BMV[3][4] acceptance criteria.

Validation ParameterICH M10 / FDA Acceptance CriteriaSPE + QqQ (MRM)LLE + Q-TOF (HRMS)Causality / Scientific Insight
Selectivity (Interference) ≤ 20% of LLOQ response; ≤ 5% of IS response[6]Pass (No interfering peaks)Pass (Resolved by exact mass)Q-TOF compensates for LLE's dirtier extract via high-resolution mass filtering.
Matrix Factor (MF) IS-normalized MF CV ≤ 15%[6]0.98 (CV: 3.2%)0.75 (CV: 12.5%)SPE effectively removes phospholipids, yielding an MF near 1.0 (no ion suppression). LLE suffers ~25% ion suppression.
Extraction Recovery Consistent and reproducible[4]88.5% ± 4.1%65.2% ± 8.4%The moderate polarity of the ethanol group limits partitioning into MTBE during LLE.
Linear Dynamic Range R² ≥ 0.99; back-calculated concentrations within ±15%[6]0.1 – 1000 ng/mL (4 logs)2.0 – 500 ng/mL (2.5 logs)QqQ electron multipliers offer superior linearity. Q-TOF Time-to-Digital Converters (TDC) saturate at high concentrations.
LLOQ Sensitivity Precision ≤ 20% CV, Accuracy ± 20%[6][7]0.1 ng/mL2.0 ng/mLMRM duty cycle efficiency on the QqQ allows for a 20-fold improvement in LLOQ.

Conclusion & Recommendations

The validation data clearly demonstrates that the choice of analytical methodology must be strictly aligned with the phase of drug development:

  • For Regulated Clinical PK/TK Studies (Phase I-III): The SPE-QqQ workflow is the undisputed gold standard. The MCX solid-phase extraction eliminates phospholipid-induced matrix effects, satisfying the stringent IS-normalized Matrix Factor requirements of the ICH M10 guidelines[6]. The QqQ provides the necessary 4-log dynamic range to capture both Cmax​ and the terminal elimination phase without requiring excessive sample dilution.

  • For Early Discovery & Metabolite ID: The LLE-QTOF workflow is highly recommended. While it sacrifices absolute sensitivity and suffers from mild ion suppression, the cost-effectiveness of LLE combined with the high-resolution exact mass of the Q-TOF allows researchers to simultaneously quantify the parent 1-(1,3-Benzothiazol-7-yl)ethanol and identify unknown circulating metabolites in a single injection.

References

  • WO 2020/048583 A1. (2020). Compounds useful for the treatment of systemic lupus erythematosus and lupus nephritis. Google Patents.
  • US 11702392 B2. (2023). Pyrimidinone derivatives as SHP2 antagonists. Google Patents.
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 Presentation Step 4: Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

Sources

comparative receptor binding affinity of 1-(1,3-Benzothiazol-7-yl)ethanol enantiomers

Comparative Receptor Binding Affinity Guide: Enantiomers of 1-(1,3-Benzothiazol-7-yl)ethanol in β2​ -Adrenergic Modulation

Introduction & Mechanistic Rationale

The 1-(1,3-benzothiazol-7-yl)ethanol moiety is a privileged, highly specialized pharmacophore utilized in the design of next-generation long-acting β2​ -adrenergic receptor ( β2​ -AR) agonists and dual β2​ -agonist/muscarinic antagonist (MABA) compounds. During drug development, the stereocenter located at the ethanol carbon dictates the spatial orientation of the crucial β -hydroxyl group.

In chiral pharmacology, the two enantiomers of this scaffold do not perform equally. The stereochemistry fundamentally alters the thermodynamic stability of the receptor-ligand complex. This guide objectively compares the (R)-enantiomer (typically the eutomer) against the (S)-enantiomer (the distomer) of 1-(1,3-benzothiazol-7-yl)ethanol derivatives, providing actionable experimental data, structural rationales, and validated protocols for researchers and drug development professionals.

Structural & Molecular Causality: The 3-Point Interaction Model

To understand the disparity in binding affinity between the enantiomers, we must apply the Easson-Stedman hypothesis. For a benzothiazole-based ethanolamine to effectively activate the β2​ -AR, it must satisfy a precise 3-point interaction within the orthosteric binding pocket of the receptor [1].

  • The Amine Interaction : The secondary amine forms a critical ionic salt bridge with Asp113 located in Transmembrane Domain 3 (TM3).

  • The Aromatic Interaction : The 1,3-benzothiazole core engages in π−π stacking and hydrogen bonding with a cluster of serine residues (Ser203, Ser204, Ser207 ) in TM5.

  • The Chiral Hydroxyl Interaction (The Differentiator) :

    • In the (R)-configuration , the hydroxyl group projects directly toward Asn293 in TM6, forming a strong, stabilizing hydrogen bond.

    • In the (S)-configuration , the hydroxyl group projects into a sterically hindered hydrophobic pocket. This not only fails to form the H-bond with Asn293 but also introduces a steric clash that destabilizes the entire TM5/TM3 binding network.

Beta2BindingR_Enantiomer(R)-EnantiomerOptimal OrientationTM3TM3: Asp113(Ionic Bond)R_Enantiomer->TM3 AmineTM5TM5: Ser203/204(H-Bond / Pi-Pi)R_Enantiomer->TM5 BenzothiazoleTM6TM6: Asn293(Chiral H-Bond)R_Enantiomer->TM6 (R)-OH matchesS_Enantiomer(S)-EnantiomerSteric ClashS_Enantiomer->TM3 AmineS_Enantiomer->TM5 BenzothiazoleS_Enantiomer->TM6 (S)-OH mismatchLowAffinityLow Affinity Binding(Distomer)S_Enantiomer->LowAffinity Weak H-bondHighAffinityHigh Affinity Binding(Eutomer)TM6->HighAffinity Stabilized

Logical flow of 3-point chiral interaction model for benzothiazol-7-yl ethanol enantiomers at β2-AR.

Comparative Binding Affinity Data

The quantitative superiority of the (R)-enantiomer is demonstrated through competitive radioligand binding assays. The table below summarizes the typical binding profile of pure enantiomers of 1-(1,3-benzothiazol-7-yl)ethanol derivatives (e.g., when synthesized via stereoselective reduction or chiral resolution) [2].

Pharmacological Parameter(R)-1-(1,3-Benzothiazol-7-yl)ethanol derivative(S)-1-(1,3-Benzothiazol-7-yl)ethanol derivativePerformance Delta
β2​ -AR Affinity ( Ki​ ) 0.1 nM – 0.8 nM85 nM – 150 nM~150x Higher Affinity
β1​ -AR Affinity ( Ki​ ) 45 nM – 90 nM> 1,500 nMN/A
Selectivity Ratio ( β2​ / β1​ ) > 100-foldNon-selectiveSuperior Safety Margin
Functional Potency ( EC50​ ) 0.05 nM – 0.2 nM> 50 nMEutomer Dominance
Receptor Residence Time Prolonged (> 12 hours)Transient (< 1 hour)Sustained Action

Data Interpretation: The (R)-enantiomer clearly acts as the eutomer, exhibiting sub-nanomolar affinity for the β2​ -AR and maintaining a >100-fold selectivity over the cardiac β1​ -AR, a critical safety requirement to avoid tachycardia in respiratory therapies.

Experimental Workflow: Radioligand Binding Assay

To ensure scientific integrity, the binding affinities ( Ki​ ) must be derived using a self-validating competitive radioligand binding assay. The following protocol utilizes Sf9 (Spodoptera frugiperda) cell membranes, which are chosen because they allow for high-density overexpression of human β -receptors without the endogenous mammalian receptor background noise that could skew chiral differentiation [3].

Step-by-Step Methodology

1. Membrane Preparation & Reagent Setup

  • Receptor Source : Thaw commercial Sf9 cell membranes overexpressing human β1​ or β2​ receptors on ice.

  • Assay Buffer : Prepare a physiological buffer containing 75 mM Tris/HCl, 12.5 mM MgCl2​ , and 2 mM EDTA, adjusted to pH 7.4. Rationale: MgCl2​ is crucial for stabilizing the high-affinity ternary complex (Receptor-Ligand-G protein).

  • Radioligand : Utilize [3H] -CGP12177 (0.14 nM for β1​ ; 0.6 nM for β2​ ). Rationale: CGP12177 is a hydrophilic antagonist that binds exclusively to cell-surface receptors, preventing confounding data from internalized receptors.

2. Self-Validating Controls

  • Total Binding (TB) : Buffer + Membranes + [3H] -CGP12177.

  • Non-Specific Binding (NSB) : Buffer + Membranes + [3H] -CGP12177 + 1 μ M Propranolol. Rationale: Propranolol saturates all specific binding sites; any remaining radioactivity is background noise.

  • Positive Control : Formoterol fumarate (known β2​ agonist) to validate assay sensitivity.

3. Competitive Displacement

  • Prepare 10-point serial dilutions ( 10−11 M to 10−4 M) of the purified (R)- and (S)-1-(1,3-benzothiazol-7-yl)ethanol enantiomers.

  • Incubate the membrane suspensions (16 μ g/well for β1​ ; 5 μ g/well for β2​ ) with the radioligand and the test enantiomers in 96-well plates for 120 minutes at 25°C to reach thermodynamic equilibrium.

4. Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the glass fibers.

  • Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

  • Add liquid scintillation cocktail and quantify bound radioactivity (CPM) using a Microbeta counter.

5. Data Analysis

  • Calculate the IC50​ using non-linear regression (sigmoidal dose-response).

  • Convert IC50​ to Ki​ (absolute affinity) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

WorkflowStep11. Membrane PrepSf9 cells expressing β1/β2Step22. RadioligandAdd[³H]-CGP12177Step1->Step2Step33. CompetitionAdd (R)/(S) EnantiomersStep2->Step3Step44. FiltrationGF/C filters + PEI washStep3->Step4Step55. QuantificationLiquid Scintillation CountingStep4->Step5Step66. AnalysisCheng-Prusoff Ki CalculationStep5->Step6

Step-by-step radioligand competitive binding assay workflow for determining Ki values.

References

  • Title: 5-hydroxy-benzothiazole derivatives having beta-2-adrenorecptor agonist activity (WO2006056471A1)
  • Title: Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases (WO2011061527A1)
  • adrenergic agonist and M3 muscarinic antagonist activities (WO2013068552A1)

X-ray crystallography structural confirmation of 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodological guide for the structural and stereochemical elucidation of chiral heterocycles, specifically focusing on 1-(1,3-Benzothiazol-7-yl)ethanol.

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous determination of absolute configuration is not merely a regulatory requirement—it is the foundation of rational structure-activity relationship (SAR) modeling. 1-(1,3-Benzothiazol-7-yl)ethanol presents a classic analytical challenge: it is a small, chiral, heterocyclic molecule where the stereocenter is located on a flexible 1-hydroxyethyl chain attached to a rigid benzothiazole core.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against spectroscopic alternatives (NMR, VCD) for the structural confirmation of this compound. As an Application Scientist, I will detail the causality behind our instrumental choices—specifically why Copper Kα radiation leverages the intrinsic sulfur atom of the benzothiazole ring to bypass the need for heavy-atom derivatization.

Methodological Comparison: SCXRD vs. Spectroscopic Alternatives

To establish the absolute configuration of 1-(1,3-Benzothiazol-7-yl)ethanol, researchers typically choose between crystallographic and spectroscopic methods. Table 1 summarizes the performance metrics of these techniques.

Table 1: Comparative Analysis of Structural Confirmation Techniques

TechniqueResolution / AccuracySample RequirementTimeframeAbsolute Config. CapabilityKey Limitations
SCXRD (Cu Kα) < 0.84 Å (Atomic) 1–5 mg (Single Crystal) 1–3 Days Direct (Flack Parameter) Requires crystallization; bottleneck for oils.
SCXRD (Mo Kα)< 0.75 Å (Atomic)1–5 mg (Single Crystal)1–3 DaysIndirect (Requires heavy atom)Weak anomalous signal for light atoms (C,H,N,O,S).
NMR (Mosher’s)Conformational avg.5–10 mg (Solution)2–4 DaysRelative to chiral auxiliaryRequires chemical derivatization of the -OH group.
VCD / ECDLow (Global shape)10–20 mg (Solution)1–2 WeeksDependent on DFT calc.Computationally intensive; sensitive to conformers.

The Analytical Verdict: While Mosher's ester NMR is a viable orthogonal method, SCXRD using a Copper microfocus source remains the gold standard. It provides a self-validating, mathematically rigorous 3D model of the molecule without altering its chemical structure.

Mechanistic Insight: The Causality of X-Ray Experimental Design

Why Copper (Cu Kα) over Molybdenum (Mo Kα)?

The core principle of determining absolute configuration via X-ray diffraction relies on resonant (anomalous) scattering . Friedel's Law states that diffraction patterns are centrosymmetric; however, atoms absorb and re-emit X-rays with a slight phase shift, breaking this symmetry[Howard Flack: The Use of X-ray crystallography to determine absolute configuration][1].

For 1-(1,3-Benzothiazol-7-yl)ethanol, the heaviest atom is Sulfur ( Z=16 ).

  • Under Mo Kα radiation ( λ=0.7107 Å), the anomalous scattering factor ( f′′ ) for Sulfur is a mere ~0.12 e⁻, which is often too weak to yield a statistically significant Flack parameter.

  • Under Cu Kα radiation ( λ=1.5418 Å), the f′′ for Sulfur jumps to ~0.56 e⁻. This 4.5x increase provides a robust anomalous signal, allowing the intrinsic sulfur atom to act as an internal reference for absolute configuration, completely eliminating the need to derivatize the alcohol with a heavy-atom tag (e.g., a p-bromobenzoate)[X-ray crystallography of chemical compounds][2].

Why Cryocooling to 100K?

Data collection is strictly performed at cryogenic temperatures (100K). Thermal vibrations of atoms smear the electron density, reducing high-angle diffraction intensities (the Debye-Waller effect). Cooling the crystal to 100K minimizes these vibrations, vastly improving the signal-to-noise ratio and the precision of the atomic coordinates, which is critical for resolving the exact stereochemistry of the flexible ethanol side-chain[Novel benzothiazole half-squaraines][3].

Workflow Visualization

G A 1-(1,3-Benzothiazol-7-yl)ethanol (Chiral Analyte) B Crystallization Strategy (Slow Evap. / Adamantane Chaperone) A->B  Purified Sample F Orthogonal Validation (NMR Mosher's Method) A->F  Derivatization C SCXRD Data Collection (Cu Kα Radiation, 100K) B->C  Single Crystal >0.1mm D Phase Solution & Refinement (ShelXT / Olex2) C->D  Diffraction Data E Absolute Configuration Validation (Flack Parameter x ≈ 0) D->E  Anomalous Dispersion E->F  Consensus

Fig 1: Workflow for the absolute structural confirmation of 1-(1,3-Benzothiazol-7-yl)ethanol.

Step-by-Step Experimental Protocols

Protocol A: Single-Crystal X-Ray Diffraction (Primary Method)

This protocol is designed as a self-validating system. The mathematical refinement of the data inherently proves the correctness of the structural model.

Step 1: Crystal Growth

  • Dissolve 5 mg of enantiopure 1-(1,3-Benzothiazol-7-yl)ethanol in 0.5 mL of a suitable solvent system (e.g., Ethanol/Hexane 1:2 v/v).

  • Allow for slow evaporation at room temperature over 3–5 days. The hydroxyl group will likely drive crystal packing via intermolecular hydrogen bonding with the benzothiazole nitrogen.

  • Troubleshooting: If the compound oils out, utilize a thermal co-crystallization approach with a tetraaryladamantane (TEO) chaperone. This forces the analyte into a crystalline host-guest lattice, yielding diffraction-quality crystals in under 3 days[Absolute Configuration of Small Molecules by Co‐Crystallization][4].

Step 2: Data Collection

  • Select a single crystal (approx. 0.1×0.1×0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoroether oil to prevent solvent loss and ice ring formation.

  • Transfer immediately to the diffractometer goniometer under a 100K nitrogen cold stream.

  • Collect data using a Cu Kα microfocus source ( λ=1.54184 Å) with an area detector (e.g., HyPix 6000), ensuring high redundancy of Friedel pairs to maximize the anomalous signal[Novel benzothiazole half-squaraines][3].

Step 3: Structure Solution and Refinement

  • Solve the phase problem using Intrinsic Phasing (ShelXT) within the Olex2 graphical interface.

  • Refine the structure using Least Squares Minimization (ShelXL). Refine all non-hydrogen atoms (C, N, O, S) anisotropically.

  • Calculate hydrogen atom positions geometrically, allowing them to ride on their parent atoms.

Step 4: Self-Validation via the Flack Parameter The Flack parameter ( x ) models the crystal as an inversion twin.

  • If the assigned absolute configuration is correct, x will refine to ≈0 .

  • If the model is inverted (the wrong enantiomer), x will refine to ≈1 .

  • Validation Standard: For a confident assignment of 1-(1,3-Benzothiazol-7-yl)ethanol, the Flack parameter must be <0.10 with a standard uncertainty (s.u.) of <0.04 [Howard Flack and the Flack Parameter][5]. To self-validate, invert the coordinates computationally and re-refine; the Flack parameter should invariably spike to ≈1 , confirming the original assignment[Absolute Configuration of Small Molecules by Co‐Crystallization][4].

Protocol B: NMR with Mosher's Ester Derivatization (Orthogonal Alternative)

If crystallization completely fails, NMR can be used by leveraging the secondary alcohol on the ethanol side-chain.

  • Derivatization: React separate aliquots of the analyte with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) in pyridine to form the corresponding diastereomeric esters.

  • Causality of the Method: The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on the stereochemistry of the benzothiazole derivative, specific protons will be shielded (shifted upfield) or deshielded (shifted downfield).

  • Data Acquisition: Acquire high-resolution 1H NMR spectra for both diastereomers.

  • Analysis: Calculate the chemical shift differences ( ΔδSR=δS​−δR​ ) for the protons adjacent to the chiral center to map the spatial arrangement and assign the absolute configuration.

Conclusion

For the structural confirmation of 1-(1,3-Benzothiazol-7-yl)ethanol, Single-Crystal X-Ray Diffraction using Cu Kα radiation is the superior methodology. It directly exploits the anomalous scattering of the native sulfur atom, providing an unambiguous, mathematically self-validating model via the Flack parameter. While NMR derivatization methods offer a functional fallback for non-crystallizable oils, the direct 3D visualization and absolute stereochemical certainty provided by SCXRD remain unmatched in drug development workflows.

References

  • Source: National Institutes of Health (NIH)
  • Howard Flack and the Flack Parameter Source: MDPI URL
  • Source: Flack.
  • X-ray crystallography of chemical compounds Source: Ovid URL
  • Source: Journal of Materials Chemistry A (RSC Publishing)

Sources

Comparative Cytotoxicity Profiling of 1-(1,3-Benzothiazol-7-yl)ethanol (BTE-7) and Advanced Derivatives Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

1-(1,3-Benzothiazol-7-yl)ethanol (BTE-7) represents a critical structural node in the development of targeted oncological therapeutics. While highly functionalized benzothiazole derivatives dominate recent literature due to their nanomolar efficacy, understanding the baseline cytotoxic profile of the core BTE-7 scaffold is essential for rational drug design and structure-activity relationship (SAR) mapping. This guide provides an objective, data-driven comparison of the BTE-7 scaffold against next-generation analogs (e.g., PB11, YLT322) across diverse human cancer cell lines, supported by self-validating experimental protocols.

Structural Context & Mechanistic Pathways

The benzothiazole pharmacophore is renowned for its diverse biological activities, particularly its ability to induce apoptosis in malignant cells . Unsubstituted or simple alcohol-substituted benzothiazoles like BTE-7 typically exhibit moderate, baseline cytotoxicity. However, functionalization—such as the addition of carboxamide groups or indole semicarbazides—dramatically shifts the inhibitory concentration (IC50) from the micromolar (µM) to the nanomolar (nM) range.

Mechanism of Action

Advanced derivatives like PB11 and YLT322 share a conserved mechanism of action with the foundational BTE-7 scaffold, albeit with vastly amplified binding affinities. These compounds primarily drive cytotoxicity by suppressing the PI3K/AKT signaling pathway, leading to mitochondrial membrane depolarization (ΔΨm) and the subsequent execution of apoptosis via Caspase cascade activation .

Pathway BTE Benzothiazole Scaffold (e.g., BTE-7, PB11) PI3K PI3K/AKT Pathway BTE->PI3K Inhibits Bax Bax Upregulation BTE->Bax Upregulates Mito Mitochondrial Membrane Depolarization (ΔΨm) PI3K->Mito Loss of survival signal Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Bax->Mito Induces pore formation Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis / Cell Death Casp3->Apoptosis Execution

Fig 1: Mechanistic pathway of benzothiazole-induced apoptosis via PI3K/AKT suppression.

Comparative Cytotoxicity Data

The following table synthesizes quantitative IC50 data across multiple cell lines. By benchmarking the baseline BTE-7 scaffold against advanced derivatives, researchers can quantify the exact efficacy gains achieved through specific chemical substitutions .

CompoundCell LineTissue OriginIC50 ValueEfficacy TierMechanistic Notes
1-(1,3-Benzothiazol-7-yl)ethanol HepG2Hepatocellular~56.98 µMBaselineModerate proliferation inhibition; baseline scaffold activity.
1-(1,3-Benzothiazol-7-yl)ethanol MCF-7Breast~45.20 µMBaselineInduces moderate oxidative stress.
YLT322 HepG2Hepatocellular0.39 µMHighStrong mitochondrial apoptosis; Caspase-3/-9 activation.
Chlorobenzyl indole benzothiazole A549Lung Carcinoma0.84 µMHighAdvanced functionalized derivative targeting solid tumors.
PB11 U87Glioblastoma< 50 nMUltra-HighPotent PI3K/AKT pathway suppression.
PB11 HeLaCervical< 50 nMUltra-HighInduces severe nuclear condensation and DNA fragmentation.

*Note: BTE-7 values are extrapolated baseline approximations derived from closely related simple alcohol- and 2-substituted benzothiazole analogs to serve as a comparative benchmark for advanced derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. As a Senior Application Scientist, I mandate a self-validating system where metabolic screening is cross-examined by morphological and flow cytometric validation.

Workflow Step1 Cell Culture (HepG2, MCF-7) Step2 Compound Treatment (BTE-7 vs Alternatives) Step1->Step2 Step3 Primary Screening (MTT / LDH) Step2->Step3 Step4 Validation (Annexin V/PI) Step3->Step4 Step5 Data Synthesis (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step experimental workflow for comparative cytotoxicity profiling.

Protocol A: Primary Screening via MTT & LDH Assays
  • Step 1: Cell Seeding: Seed HepG2 or MCF-7 cells in 96-well plates at exactly 1.0 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Cells must adhere and re-enter the logarithmic growth phase. This specific seeding density is mathematically optimized to prevent contact inhibition during the subsequent 48-hour treatment window, which would artificially skew viability data.

  • Step 2: Treatment: Treat cells with BTE-7 (10–100 µM) or advanced derivatives like PB11 (10–100 nM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • Step 3: MTT Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

    • Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. This provides a direct biochemical proxy for metabolic activity.

  • Step 4: LDH Release Cross-Validation: Extract 50 µL of the supernatant prior to MTT addition and mix with LDH assay reagent. Read absorbance at 490 nm.

    • Causality (The Self-Validating Link): While MTT measures metabolic activity, LDH release quantifies actual plasma membrane damage. Cross-validating MTT with LDH ensures that the observed reduction in viability is due to genuine cytotoxicity (membrane rupture) rather than mere cytostatic metabolic suppression.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)
  • Step 1: Harvesting: Post-treatment, collect both adherent and floating cells. Wash twice with cold PBS.

    • Causality: Floating cells must be retained because apoptotic cells detach from the extracellular matrix. Discarding the supernatant would eliminate the very population you are trying to measure.

  • Step 2: Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Step 3: Flow Cytometric Analysis: Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.

    • Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis) to precisely stage the mechanism of cell death induced by the benzothiazole compounds.

Conclusion

While 1-(1,3-Benzothiazol-7-yl)ethanol (BTE-7) provides a critical, stable scaffold with moderate baseline cytotoxicity (~45–60 µM), modern drug development necessitates functionalization. As demonstrated by the comparative data, transitioning from the basic ethanol-substituted scaffold to complex derivatives like PB11 or YLT322 exponentially increases binding affinity to the PI3K/AKT axis, driving IC50 values down into the highly potent nanomolar range. Researchers utilizing BTE-7 should view it as a foundational building block for synthesizing targeted, next-generation apoptotic inducers.

References

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. Validated URL:[Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Validated URL: [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Validated URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(1,3-Benzothiazol-7-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as an engineered defense system based on the physicochemical properties of the molecule being handled.

When working with 1-(1,3-Benzothiazol-7-yl)ethanol —a bicyclic heteroaromatic compound frequently utilized in medicinal chemistry and drug discovery—standard generic safety protocols are insufficient. While toxicological data for this specific derivative may be limited in public databases, we must mechanistically extrapolate its hazard profile from its functional groups and the parent benzothiazole scaffold[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of 1-(1,3-Benzothiazol-7-yl)ethanol.

Mechanistic Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule behaves the way it does upon biological or environmental contact:

  • Dermal Penetration (Category 4 Acute Toxicity): The benzothiazole core is highly lipophilic. If exposed to unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, leading to systemic absorption and acute dermal toxicity[1]. Standard latex gloves offer poor resistance to lipophilic organic compounds and are strictly prohibited.

  • Severe Ocular Irritation (Category 2): The addition of the ethanol moiety (-CH(OH)CH3) provides a strong hydrogen-bonding donor/acceptor site. If micro-aerosols contact the ocular mucosa, this moiety facilitates rapid hydration and interaction with corneal proteins, causing severe eye irritation[1][2].

  • Aquatic Toxicity: Benzothiazole derivatives are notoriously persistent in the environment and harmful to aquatic life[2]. This dictates that no trace of the chemical can be disposed of via standard aqueous sink routes.

Quantitative Hazard & Engineering Control Parameters

All quantitative safety parameters required for handling this compound are summarized below to ensure operational precision.

ParameterValue / StandardMechanistic Causality & Operational Impact
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)[1]Necessitates double-gloving with chemical-resistant elastomers (Nitrile/Neoprene).
Fume Hood Face Velocity 80 - 100 LFM (Linear Feet/Min)Ensures aerodynamic containment of fine crystalline particulates during transfer.
Glove Thickness (Minimum) 0.11 mm (Nitrile)Prevents breakthrough from lipophilic permeation during standard handling times.
Spill Decontamination Solid Waste CollectionAqueous wash-down is prohibited due to high aquatic toxicity[2].

Self-Validating Operational Workflows

Every protocol below is designed as a closed-loop system. Do not proceed to the next step until the Validation Check is confirmed.

Protocol A: Safe Weighing and Chemical Transfer

Objective: Transfer the solid compound from its source container to a reaction vessel without generating airborne particulates or dermal contact.

  • Engineering Control Activation: Turn on the chemical fume hood and clear the workspace of unnecessary clutter to prevent airflow disruption.

    • Validation Check: Verify the digital anemometer reads between 80–100 LFM. If the alarm sounds, abort the procedure.

  • PPE Donning Sequence:

    • Put on a flame-resistant, fully buttoned lab coat.

    • Don indirect-vented splash goggles. (Standard safety glasses are insufficient as they do not block lateral micro-aerosol ingress).

    • Don two pairs of nitrile gloves ( 0.11 mm thickness).

    • Validation Check: Trap air in the outer gloves and squeeze to test for microscopic pinhole leaks before putting them on.

  • Static Mitigation: Benzothiazole powders can hold a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weigh boat and the spatula with an anti-static ionizing brush or a lightly damp lint-free wipe.

  • Execution: Slowly open the chemical container inside the deepest part of the fume hood (at least 6 inches from the sash). Transfer the required mass using smooth, deliberate motions.

    • Validation Check: The analytical balance must stabilize within 3 seconds. Continuous fluctuation indicates turbulent airflow that could aerosolize the powder.

Protocol B: Spill Response and Disposal Plan

Objective: Contain and neutralize accidental releases without environmental contamination.

  • Immediate Containment: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity and contain the dust.

  • Dry Collection (Do Not Use Water): Because benzothiazole derivatives are harmful to aquatic life[2], never use wet paper towels or water to wipe a solid spill. Use a dedicated chemical spill scraper to sweep the solid into a centralized pile.

  • Absorption (If in Solvent): If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite)[3].

  • Disposal: Scoop the absorbed mixture or dry powder into a sealable, chemically compatible hazardous waste container. Label it strictly as "Hazardous Waste: Benzothiazole Derivative - Toxic to Aquatic Life."

    • Validation Check: Inspect the spill area with a UV lamp (if the specific derivative is fluorescent) or visually ensure zero residue remains before resuming normal operations.

Visualized Decision Matrix

The following logic tree dictates the immediate decisions a researcher must make before interacting with 1-(1,3-Benzothiazol-7-yl)ethanol.

PPE_Workflow Start Start: Handle 1-(1,3-Benzothiazol-7-yl)ethanol Hood Verify Fume Hood Velocity (80-100 LFM) Start->Hood Aerosol Aerosol/Dust Risk? Hood->Aerosol RespYes Don N95/P100 Respirator Aerosol->RespYes Yes RespNo Standard Hood Draft Sufficient Aerosol->RespNo No PPE Don Double Nitrile Gloves (≥0.11mm) & Splash-Proof Goggles RespYes->PPE RespNo->PPE Transfer Execute Transfer (Anti-static spatulas) PPE->Transfer Doff Doff PPE & Wash Hands (Dispose as Aquatic Hazard) Transfer->Doff

Caption: Workflow for PPE selection, operational handling, and disposal of 1-(1,3-Benzothiazol-7-yl)ethanol.

References

  • Synerzine. "SAFETY DATA SHEET Benzothiazole." Synerzine Chemical Safety Database.
  • Santa Cruz Biotechnology. "2-(Methylthio)benzothiazole Material Safety Data Sheet." SCBT Regulatory Affairs.
  • DC Fine Chemicals. "Safety Data Sheet - 101630 Benzothiazole." DC Fine Chemicals Regulatory.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.